molecular formula C7H11NO5 B1374138 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid CAS No. 1009120-05-1

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Cat. No.: B1374138
CAS No.: 1009120-05-1
M. Wt: 189.17 g/mol
InChI Key: JPCXGAHSWZKCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid is a useful research compound. Its molecular formula is C7H11NO5 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(methoxycarbonylamino)-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-12-7(11)8-5(6(9)10)4-2-13-3-4/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCXGAHSWZKCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C1COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717232
Record name [(Methoxycarbonyl)amino](oxetan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009120-05-1
Record name [(Methoxycarbonyl)amino](oxetan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-canonical amino acids are foundational building blocks in modern drug discovery, enabling the synthesis of novel peptides and small molecules with enhanced pharmacological properties. Among these, structures incorporating strained heterocyclic systems like oxetanes have garnered significant attention.[1][2][3] The oxetane motif, a four-membered oxygen-containing heterocycle, is prized for its ability to act as a polar, sp³-rich surrogate for commonly used groups like gem-dimethyl or carbonyls.[1][4] Its incorporation into molecular scaffolds can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while influencing molecular conformation and basicity of adjacent amines.[2][4] This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into a robust, multi-step synthetic sequence, elucidating the causal-driven rationale behind experimental choices and providing detailed, reproducible protocols.

Retrosynthetic Analysis and Strategic Overview

The target molecule is an α-amino acid featuring an oxetane ring at the α-position and an N-methoxycarbonyl protecting group. A logical retrosynthetic analysis disconnects the molecule at the C-N and C-C bonds originating from the α-carbon.

Our forward-thinking synthetic strategy is constructed around a key intermediate, an α,β-unsaturated ester, which allows for the sequential and controlled installation of the amino and carboxyl functionalities. This approach leverages robust and well-established chemical transformations, beginning with the commercially available oxetan-3-one.

The proposed four-step synthesis is as follows:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Construction of the key α,β-unsaturated ester, methyl 2-(oxetan-3-ylidene)acetate, from oxetan-3-one.

  • Conjugate Addition and Reduction: Introduction of the nitrogen functionality via an aza-Michael addition of an azide anion, followed by reduction to the primary amine.

  • N-Protection: Acylation of the primary amine with methyl chloroformate to install the required methoxycarbonyl protecting group.

  • Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid.

This strategic pathway is designed for efficiency and scalability, utilizing readily accessible starting materials and reagents.

Synthetic_Workflow Start Oxetan-3-one Step1 Methyl 2-(oxetan-3-ylidene)acetate Start->Step1 Step 1: HWE Olefination Step2 Methyl 2-amino-2-(oxetan-3-yl)acetate Step1->Step2 Step 2: Azide Addition & Reduction Step3 Methyl 2-((methoxycarbonyl)amino)- 2-(oxetan-3-yl)acetate Step2->Step3 Step 3: N-Protection Final Target Molecule: 2-((Methoxycarbonyl)amino)- 2-(oxetan-3-yl)acetic acid Step3->Final Step 4: Saponification

Caption: Overall synthetic workflow for the target molecule.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate via Horner-Wadsworth-Emmons Reaction

The cornerstone of this synthesis is the creation of the exocyclic double bond on the oxetane ring. The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for this transformation, offering high yields and excellent control.[5][6] This reaction involves the olefination of a ketone (oxetan-3-one) with a stabilized phosphonate ylide.

Expertise & Rationale:

  • Reagent Choice: Methyl 2-(dimethoxyphosphoryl)acetate is selected as the phosphonate reagent due to its commercial availability and the stability of the resulting ylide.

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the phosphonate to generate the reactive ylide. Its irreversible nature drives the reaction forward. Anhydrous conditions are critical as NaH reacts violently with water.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction, as it is aprotic and effectively solvates the intermediate species.

HWE_Mechanism cluster_0 Ylide Formation cluster_1 Reaction with Ketone P_reagent MeO-P(O)(OMe)CH₂CO₂Me Ylide MeO-P(O)(OMe)CH⁻CO₂Me (Ylide) P_reagent->Ylide Deprotonation NaH NaH Intermediate Betaine Intermediate Ylide->Intermediate Nucleophilic Attack Oxetanone Oxetan-3-one Oxetanone->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Ring Closure Product Methyl 2-(oxetan-3-ylidene)acetate Oxaphosphetane->Product Elimination

Caption: Key steps of the Horner-Wadsworth-Emmons mechanism.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield methyl 2-(oxetan-3-ylidene)acetate as a clear oil.[5]

Step 2: Synthesis of Methyl 2-amino-2-(oxetan-3-yl)acetate

This step involves a 1,4-conjugate addition (aza-Michael addition) of a nitrogen nucleophile to the α,β-unsaturated ester, followed by reduction to the primary amine. Using sodium azide as the nitrogen source is a reliable method.

Expertise & Rationale:

  • Nucleophile: Sodium azide (NaN₃) is an effective and compact source of nitrogen. The resulting α-azido ester can be cleanly reduced to the primary amine without introducing bulky protecting groups.

  • Reduction Method: Catalytic hydrogenation (H₂, Pd/C) is a standard and efficient method for reducing azides to amines. This method is clean, with nitrogen gas being the only byproduct.

Experimental Protocol:

  • Dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in a suitable solvent such as methanol or THF.

  • Add sodium azide (1.5 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide if needed, particularly in less polar solvents.

  • Stir the mixture at room temperature for 16-24 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude methyl 2-azido-2-(oxetan-3-yl)acetate.

  • Dissolve the crude azido-ester in methanol and add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain methyl 2-amino-2-(oxetan-3-yl)acetate, which can often be used in the next step without further purification.

Step 3: N-Protection to form Methyl 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetate

This is a standard N-acylation to install the methoxycarbonyl ("Moc") protecting group.

Expertise & Rationale:

  • Acylating Agent: Methyl chloroformate is the direct reagent for introducing the methoxycarbonyl group. It is highly reactive and should be handled with care in a fume hood.

  • Base: A mild base like sodium bicarbonate or triethylamine is used to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. A biphasic system (e.g., dichloromethane/water with NaHCO₃) is often effective.

Experimental Protocol:

  • Dissolve the crude methyl 2-amino-2-(oxetan-3-yl)acetate (1.0 eq) in a mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution (1:1).

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Add methyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography if necessary to yield the desired N-protected product.

Step 4: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Expertise & Rationale:

  • Hydrolysis Conditions: Saponification using lithium hydroxide (LiOH) in a THF/water mixture is a standard and mild method for hydrolyzing methyl esters. Using LiOH over NaOH can sometimes provide better selectivity and milder conditions, which is advantageous when dealing with potentially sensitive functionalities like the strained oxetane ring.

  • Workup: Acidification of the reaction mixture with a mild acid like citric acid or cold, dilute HCl is required to protonate the carboxylate salt and precipitate or allow for the extraction of the final product.

Experimental Protocol:

  • Dissolve the methyl 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC/LC-MS.

  • Once complete, concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate or ether to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 with 1M HCl or citric acid solution.

  • Extract the product into a suitable organic solvent like ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

Summary of Reaction Parameters

StepReaction NameStarting MaterialKey ReagentsSolventTypical Yield
1 Horner-Wadsworth-EmmonsOxetan-3-oneMethyl 2-(dimethoxyphosphoryl)acetate, NaHAnhydrous THF70-80%[5]
2 Azide Addition & ReductionMethyl 2-(oxetan-3-ylidene)acetateNaN₃; H₂, Pd/CMethanol / THF60-75% (2 steps)
3 N-AcylationMethyl 2-amino-2-(oxetan-3-yl)acetateMethyl Chloroformate, NaHCO₃DCM / Water85-95%
4 SaponificationMethyl 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetateLiOH·H₂OTHF / Water>90%

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient pathway to this compound, a valuable building block in medicinal chemistry. By leveraging a strategic Horner-Wadsworth-Emmons reaction followed by a controlled installation of the amino functionality and subsequent protecting group manipulations, this protocol offers a practical solution for researchers in drug discovery. The insights into the rationale behind reagent and condition selection are intended to empower scientists to not only reproduce this synthesis but also adapt and troubleshoot similar chemical transformations. The increasing prevalence of oxetane-containing molecules in clinical candidates underscores the importance of robust synthetic access to novel oxetane-based building blocks.[2]

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central (PMC). Available at: [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. SciSpace. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Preparation of Novel Oxetane-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of strained ring systems into molecular scaffolds is a powerful strategy in modern medicinal chemistry for modulating physicochemical and pharmacological properties. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1][2][3][4][5][6] Its unique combination of polarity, metabolic stability, and a three-dimensional structure offers a compelling avenue for optimizing drug candidates.[4][6][7][8] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing novel oxetane-containing amino acids, tailored for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss the rationale behind strategic synthetic choices, empowering you to effectively incorporate these valuable building blocks into your research endeavors.

The Strategic Value of Oxetane-Containing Amino Acids in Drug Discovery

The oxetane motif is more than just a synthetic curiosity; it is a strategic tool for overcoming common hurdles in drug development.[8] Its inherent properties can positively influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Enhanced Solubility: The polar oxygen atom within the compact oxetane ring acts as a strong hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility—a critical factor for oral bioavailability.[8]

  • Metabolic Stability: The strained C-O bonds of the oxetane ring are surprisingly resistant to metabolic degradation, offering an alternative to more labile functional groups.[1][2]

  • Improved Lipophilicity Profile: Strategic placement of an oxetane can modulate a compound's lipophilicity (LogP), striking a balance between membrane permeability and aqueous solubility.

  • Three-Dimensionality: Moving away from "flat" molecules, the puckered, sp³-rich structure of oxetanes allows for better exploration of protein binding pockets, potentially leading to increased potency and selectivity.[4][6][8]

Oxetane-containing amino acids, in particular, serve as conformationally constrained scaffolds that can be seamlessly integrated into peptides or used as standalone pharmacophores.[9][10][11][12] They offer a unique way to introduce rigidity and novel vector orientations for side-chain functionalities.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of oxetane-containing amino acids can be broadly categorized into three main approaches. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Strategy A: De Novo Oxetane Ring Construction

This "bottom-up" approach involves forming the oxetane ring as a key step in the synthetic sequence. It offers maximal flexibility in designing highly substituted and complex target molecules.

A classic and reliable method, this reaction involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group. The key is the base-mediated deprotonation of the hydroxyl group, followed by an intramolecular SN2 reaction.

  • Causality in Experimental Design: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred to minimize side reactions.[3] The leaving group should be readily displaced; tosylates and mesylates are commonly employed.[3] The reaction is typically performed in a polar aprotic solvent like THF or DMF to facilitate the SN2 reaction.

Workflow: Intramolecular Williamson Etherification

G start 1,3-Diol Precursor step1 Selective Protection (e.g., TBDMSCl, Imidazole) start->step1 step2 Activation of Primary -OH (e.g., TsCl, Pyridine) step1->step2 step3 Deprotection of Secondary -OH (e.g., TBAF) step2->step3 step4 Base-Mediated Cyclization (e.g., NaH in THF) step3->step4 product Substituted Oxetane step4->product

Caption: A typical workflow for oxetane synthesis via Williamson etherification.

The [2+2] cycloaddition of a carbonyl compound and an alkene, known as the Paternò-Büchi reaction, is a powerful, atom-economical method for constructing the oxetane ring.[2][13] This photochemical reaction proceeds via the excited triplet state of the carbonyl compound.

  • Expert Insight: While elegant, this method can suffer from regioselectivity and stereoselectivity issues, which are highly substrate-dependent.[13] The use of UV irradiation can also be incompatible with sensitive functional groups.[13]

Strategy B: Functionalization of Pre-formed Oxetane Building Blocks

This is arguably the most common and practical approach in drug discovery, leveraging commercially available or readily synthesized oxetane cores.[4][7] Oxetan-3-one and 3-aminooxetane are particularly versatile starting materials.[4][7]

Oxetan-3-one is a cornerstone building block. Its ketone functionality allows for a wide array of transformations.

  • Strecker Synthesis: A classic multicomponent reaction to generate α-amino nitriles, which can be hydrolyzed to the corresponding α-amino acids. The use of TMSCN is a modern, safer alternative to traditional cyanide sources.[14]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction transforms oxetan-3-one into α,β-unsaturated esters.[14][15] These intermediates are prime candidates for Michael additions to introduce the amino functionality.[15]

  • Reductive Amination: A direct and efficient method to introduce an amino group at the 3-position.[4][7]

Experimental Protocol: HWE and Michael Addition for a β-Oxetane Amino Acid

  • HWE Reaction:

    • To a stirred solution of oxetan-3-one (1.0 eq) and triethyl phosphonoacetate (1.1 eq) in anhydrous THF at 0 °C, add DBU (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Purify the crude product via column chromatography to yield the methyl 2-(oxetan-3-ylidene)acetate.[15]

  • Aza-Michael Addition:

    • Dissolve the resulting α,β-unsaturated ester (1.0 eq) and the desired amine (e.g., benzylamine, 1.2 eq) in acetonitrile.

    • Heat the reaction mixture to 45 °C and stir for 24 hours.[15]

    • Remove the solvent under reduced pressure and purify the residue by chromatography to obtain the protected β-oxetane amino acid ester.

Visible-light photoredox catalysis has emerged as a powerful tool for C-C bond formation under mild conditions, and it has been successfully applied to the synthesis of oxetane amino acids.[16][17][18][19]

  • Decarboxylative Giese-Type Reaction: This method involves the generation of an α-amino radical from a readily available amino acid via photocatalytic oxidative decarboxylation. This radical then adds to a 3-methyleneoxetane acceptor in a strain-release-driven process.[1][16] This strategy is particularly effective for creating versatile 3,3-disubstituted oxetane amino acids.[16]

Mechanism: Photocatalytic Decarboxylative Giese-Type Reaction

G cluster_1 Photocatalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Blue Light (hν) PC_excited->PC e⁻ AminoAcid N-Protected Amino Acid Radical α-Amino Radical AminoAcid->Radical PC* Adduct Radical Adduct Radical->Adduct Addition Acceptor 3-Methyleneoxetane Acceptor->Adduct Product Oxetane Amino Acid Adduct->Product Radical Termination (e.g., H-atom transfer)

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the incorporation of novel structural motifs is paramount for accessing new chemical space and modulating physicochemical properties. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, capable of improving metabolic stability, aqueous solubility, and lipophilicity.[1][2] The target molecule, 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, represents a unique amino acid derivative that combines the desirable properties of the oxetane moiety with the versatile functionality of an amino acid scaffold.

This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. As a Senior Application Scientist, the following sections are structured to not only present the predicted spectral data but also to offer insights into the experimental rationale and data interpretation, empowering researchers to confidently characterize this and similar novel chemical entities.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the adopted numbering scheme.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The choice of experimental parameters is critical for obtaining high-quality, interpretable NMR spectra. The following protocol is recommended for the characterization of this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity is suitable for dissolving the carboxylic acid and N-protected amino acid functionalities. Furthermore, the exchangeable protons (NH and OH) will be readily observable in DMSO-d₆. Alternative solvents include methanol-d₄ or a mixture of chloroform-d and methanol-d₄. A comprehensive list of NMR solvents and their properties can be found in various resources.[3][4][5]

  • Concentration: A sample concentration of 5-10 mg in 0.6 mL of deuterated solvent is recommended for optimal signal-to-noise ratio in both ¹H and ¹³C NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm. However, for aqueous-based solvents like D₂O, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) is a suitable alternative.[6]

NMR Instrument Parameters

A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral dispersion, which is particularly important for resolving the complex spin systems of the oxetane ring.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Acquisition Time: 2-4 seconds to ensure good resolution.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for all carbon atoms.

    • Spectral Width: 0-200 ppm to encompass all expected carbon resonances.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the oxetane ring and between the α-proton and the oxetane protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of both proton and carbon signals.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

The following diagram outlines the general workflow for NMR data acquisition and analysis.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis SamplePrep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR FourierTransform Fourier Transform TwoD_NMR->FourierTransform PhaseCorrection Phase Correction FourierTransform->PhaseCorrection BaselineCorrection Baseline Correction PhaseCorrection->BaselineCorrection PeakPicking Peak Picking & Integration BaselineCorrection->PeakPicking Assignment Spectral Assignment PeakPicking->Assignment StructureVerification Structure Verification Assignment->StructureVerification

Caption: General workflow for NMR data acquisition, processing, and analysis.

Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13br s1HCOOHThe acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift.
~7.5-8.0d1HNHThe amide proton will likely appear as a doublet due to coupling with the α-proton (Hα). Its chemical shift can be concentration and temperature dependent.
~4.5-4.8m2HC2'-H ₂, C4'-HThe methylene protons of the oxetane ring adjacent to the oxygen atom are expected to be in this region. They will likely be a complex multiplet due to geminal and vicinal couplings.[1]
~4.2-4.4m2HC2'-H ₂, C4'-HThe other two methylene protons of the oxetane ring will also be in this region, forming a complex multiplet.
~4.0-4.2d1HC2-H (Hα)The α-proton will be a doublet due to coupling with the amide proton. It will also show coupling to the methine proton of the oxetane ring.
3.61s3HOCH₃The methyl protons of the methoxycarbonyl group will appear as a sharp singlet.
~3.0-3.3m1HC3'-H The methine proton of the oxetane ring will be a multiplet due to coupling with the adjacent methylene protons and the α-proton.

Predicted ¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~172-175C OOHThe carbonyl carbon of the carboxylic acid will be in the typical downfield region for this functional group.[8]
~156-158NC OORThe carbonyl carbon of the methoxycarbonyl group will appear in the characteristic range for carbamates.
~72-75C 2', C 4'The carbons of the oxetane ring adjacent to the oxygen atom are expected in this region.[1]
~55-58C 2The α-carbon of the amino acid will be in this range.
51.9OC H₃The methyl carbon of the methoxycarbonyl group will have a characteristic chemical shift.
~35-40C 3'The methine carbon of the oxetane ring will be the most upfield of the ring carbons.

Expert Insights and Structural Confirmation

  • Oxetane Ring Puckering: The oxetane ring is not perfectly planar and can undergo puckering, which can lead to non-equivalent axial and equatorial protons on the methylene groups.[1] This can result in complex splitting patterns that may require 2D NMR techniques for full resolution.

  • Diastereotopic Protons: The methylene protons of the oxetane ring (at C2' and C4') are diastereotopic due to the chiral center at C2. This will result in distinct chemical shifts and geminal coupling, further complicating the ¹H NMR spectrum in this region.

  • Role of 2D NMR: COSY will be essential to trace the connectivity from the α-proton (Hα) to the oxetane methine proton (H3') and then to the oxetane methylene protons. HSQC will definitively link each proton to its corresponding carbon, confirming the assignments in both spectra. HMBC will be crucial for confirming the connectivity between the α-carbon (C2) and the oxetane ring, as well as the connectivity within the methoxycarbonyl group.

Conclusion

The comprehensive NMR spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By combining high-field 1D and 2D NMR experiments with a thorough understanding of the characteristic chemical shifts and coupling patterns of the constituent functional groups, researchers can confidently verify the structure and purity of this novel amino acid derivative. The insights provided herein are intended to facilitate the efficient and accurate characterization of this and other related molecules, thereby accelerating the pace of drug discovery and development.

References

  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance.
  • Beilstein Journals. Experimental Part.
  • Jokisaari, J., & Rahkamaa, E. (1972). Studies on the PMR Spectra of Oxetanes, V. 2-(3,4-Dichlorophenyl)-oxetane and 2-(2,4-Dichlorophenoy)oxetane. ResearchGate. Retrieved from [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Retrieved from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • PubChem. N-Boc-glycine methyl ester. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). Retrieved from [Link]

  • The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

  • University of Regensburg. Chemical shifts. Retrieved from [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • PubChem. N-(tert-butoxycarbonyl)glycine. Retrieved from [Link]

  • Semantic Scholar. Chemical Space Exploration of Oxetanes. (2020). Retrieved from [Link]

  • BK Instruments Inc. NMR Solvent data chart. Retrieved from [Link]

  • PubChem. N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester. Retrieved from [Link]

  • Wikipedia. Oxetane. Retrieved from [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Retrieved from [Link]

  • Wolkersdorfer, K., & Wentrup, C. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. Retrieved from [Link]

  • SpectraBase. Boc-glycine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Eurisotop. NMR Solvents. Retrieved from [Link]

  • University of Colorado Boulder. 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • SciSpace. Synthesis and NMR elucidation of novel octa-amino acid resorcin[9]arenes derivatives. (2019). Retrieved from [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2022). Retrieved from [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

A Technical Guide to the Mass Spectrometry Analysis of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mass spectrometric analysis of 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, a novel amino acid derivative incorporating a strained oxetane ring. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive framework for the structural elucidation and quantification of this molecule, moving beyond procedural lists to explain the rationale behind key analytical decisions.

Introduction: The Analytical Imperative

The emergence of novel chemical entities containing strained ring systems, such as oxetanes, presents unique challenges and opportunities in analytical characterization. The oxetane motif has gained significant traction in medicinal chemistry for its ability to modulate physicochemical properties like solubility and metabolic stability[1]. This compound (Figure 1) is a compelling example, combining the features of a protected amino acid with this valuable heterocyclic scaffold. Accurate and robust mass spectrometric methods are therefore essential for its identification, characterization, and quantification in various matrices throughout the drug discovery and development pipeline.

This guide will provide a detailed protocol for the analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID). We will delve into the predictable fragmentation pathways, offering a roadmap for structural confirmation and the development of highly selective quantitative assays.

Figure 1: Chemical Structure of this compound

PropertyValueSource
Molecular Formula C₇H₁₁NO₅[2]
Molecular Weight 189.17 g/mol [2]
Monoisotopic Mass 189.0637 uCalculated
CAS Number 1009120-05-1[2]

Foundational Principles: Ionization and Fragmentation Strategy

The molecular structure of our target analyte dictates the optimal approach for its analysis. The presence of a carboxylic acid and an amino group (as a carbamate) makes it a polar, non-volatile molecule, ideally suited for electrospray ionization (ESI)[3][4]. ESI is a soft ionization technique that generates intact molecular ions with minimal in-source fragmentation, which is crucial for determining the molecular weight[5]. Given the acidic proton of the carboxylic acid and the potential for protonation of the nitrogen atom, the molecule can be analyzed in both positive and negative ion modes. However, positive ion mode is often preferred for amino acid-containing compounds as it can lead to more informative fragmentation patterns.

For structural elucidation, tandem mass spectrometry (MS/MS) is indispensable[6]. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint" that confirms the molecule's identity. The CID process involves accelerating the ions and colliding them with neutral gas molecules, converting kinetic energy into internal energy to induce bond breakage. The resulting fragment ions are then analyzed to piece together the original structure.

Experimental Workflow: A Step-by-Step Protocol

The following sections detail a robust workflow for the analysis of this compound. This protocol is designed to be a self-validating system, where each step contributes to the overall reliability and reproducibility of the results.

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to present the analyte to the mass spectrometer in a clean, compatible solvent system at an appropriate concentration. High concentrations of non-volatile salts or buffers can suppress the ESI signal and contaminate the instrument.

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of the solid standard (e.g., 1 mg) and dissolve it in a suitable solvent to create a stock solution of known concentration (e.g., 1 mg/mL). Given the polar nature of the analyte, a mixture of water and a polar organic solvent like methanol or acetonitrile is recommended.

  • Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create a working solution at a concentration suitable for direct infusion or LC-MS injection (typically in the range of 1-10 µg/mL for initial method development).

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, cell lysates), a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interfering substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Combining liquid chromatography with mass spectrometry allows for the separation of the analyte from other components in a mixture, reducing matrix effects and improving quantification[1].

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for polar analytes.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase promotes protonation in positive ion mode ESI and can improve peak shape for carboxylic acids.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 5 minutesA generic gradient suitable for initial method development. This should be optimized to ensure the analyte is well-retained and elutes as a sharp peak.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA typical injection volume; can be adjusted based on sensitivity.
Ionization Mode Positive Electrospray Ionization (ESI+)Promotes the formation of [M+H]⁺ ions, which are amenable to CID.
MS Scan Type Full Scan (MS1) and Product Ion Scan (MS2)Full scan to identify the precursor ion, and product ion scan to obtain the fragmentation pattern.
Collision Gas Argon or NitrogenInert gas for CID.
Collision Energy Ramped (e.g., 10-40 eV)Ramping the collision energy allows for the observation of a wide range of fragment ions.
Method Validation: Establishing Trustworthiness

For quantitative applications, the analytical method must be validated to ensure it is reliable and fit for purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and stability[2].

  • Linearity: The method should demonstrate a linear response over a defined concentration range.

  • Accuracy and Precision: The accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the measurements.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[2]

  • Stability: The stability of the analyte in the sample matrix under different storage conditions.[2]

Deciphering the Fragmentation: A Structural Elucidation Roadmap

The power of tandem mass spectrometry lies in its ability to generate structurally informative fragments. Based on the chemical structure of this compound, we can predict a series of characteristic fragmentation pathways under CID.

The protonated molecule, [M+H]⁺, with an m/z of 190.07, will be the primary target for fragmentation. The most likely sites for initial fragmentation are the labile bonds associated with the carbamate and carboxylic acid functionalities.

Predicted Fragmentation Pathways:

  • Loss of Water (-18 u): The carboxylic acid group can readily lose a molecule of water, a common fragmentation pathway for organic acids, leading to a fragment at m/z 172.06.

  • Loss of Formic Acid (-46 u): A neutral loss of formic acid from the carboxylic acid group is also a characteristic fragmentation, resulting in a fragment at m/z 144.06.

  • Cleavage of the Carbamate Group:

    • Loss of Methanol (-32 u): Cleavage of the methoxy group from the carbamate can result in the loss of methanol, yielding a fragment at m/z 158.05.

    • Loss of CO₂ (-44 u) from the Carbamate: Decarboxylation of the carbamate portion can lead to a fragment at m/z 146.07.

    • Loss of the Methoxycarbonyl Group (-59 u): Cleavage of the entire methoxycarbonyl group is a highly probable fragmentation, resulting in a fragment at m/z 131.06.

  • Ring Opening/Fragmentation of the Oxetane Moiety: The strained oxetane ring can undergo ring-opening and subsequent fragmentation. This can lead to losses of ethene (C₂H₄, -28 u) or formaldehyde (CH₂O, -30 u) from fragment ions, although these are generally less favorable than losses from the more labile side chain.

The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion of this compound.

Fragmentation_Pathway M_H [M+H]⁺ m/z 190.07 frag1 [M+H - H₂O]⁺ m/z 172.06 M_H->frag1 -18.01 (H₂O) frag2 [M+H - HCOOH]⁺ m/z 144.06 M_H->frag2 -46.01 (HCOOH) frag3 [M+H - CH₃OH]⁺ m/z 158.05 M_H->frag3 -32.03 (CH₃OH) frag4 [M+H - CO₂]⁺ m/z 146.07 M_H->frag4 -43.99 (CO₂) frag5 [M+H - COOCH₃]⁺ m/z 131.06 M_H->frag5 -59.02 (•COOCH₃)

Caption: Predicted major fragmentation pathways for protonated this compound.

Data Interpretation and Structural Confirmation

The acquired mass spectra should be interpreted in a systematic manner to confirm the structure of the analyte.

  • Full Scan (MS1) Analysis: The full scan spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 190.07. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₇H₁₂NO₅⁺) with high accuracy (typically <5 ppm mass error), providing strong evidence for the identity of the molecule[3].

  • Product Ion (MS2) Analysis: The product ion spectrum of m/z 190.07 should display fragment ions consistent with the predicted fragmentation pathways. The presence of key fragments, such as the loss of the methoxycarbonyl group (m/z 131.06) and the loss of formic acid (m/z 144.06), provides strong confirmation of the structure.

  • Isotopic Pattern Analysis: The isotopic pattern of the molecular ion should match the theoretical distribution for a molecule with the elemental formula C₇H₁₁NO₅.

Conclusion: A Framework for Confident Analysis

This guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and fragmentation and by following a robust and validated experimental workflow, researchers can confidently identify, characterize, and quantify this novel amino acid derivative. The methodologies and insights presented here serve as a valuable resource for scientists in the pharmaceutical and chemical industries, enabling the advancement of research and development involving this and other structurally related molecules.

References

  • Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. (2017). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2103), 20160218. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022). Organic Letters, 24(26), 4722–4728. [Link]

  • Protein Structural Analysis via Mass Spectrometry-Based Proteomics. (2014). Journal of the American Society for Mass Spectrometry, 25(12), 1979–1994. [Link]

  • The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. (2023). Engineering and Technology For Sustainable Development, 33(3), 48-57. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). Mass Spectrometry Reviews, 36(5), 501–535. [Link]

  • Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. (2005). Journal of the American Society for Mass Spectrometry, 16(7), 1081–1092. [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). Molecules, 28(8), 3465. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (2010). Analytical and Bioanalytical Chemistry, 396(1), 139–148. [Link]

  • Study on the CID Fragmentation Pathways of Deprotonated 4′-Monophosphoryl Lipid A. (2019). Journal of the American Society for Mass Spectrometry, 30(10), 2053–2065. [Link]

  • Mass Spectra of N-Substituted Ethyl Carbamates. (1966). Analytical Chemistry, 38(11), 1541–1544. [Link]

  • Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. (2018). Chemical Communications, 54(78), 10988-10991. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry, 416(4), 1007–1018. [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. (2018). Chemical Communications, 54(78), 10988-10991. [Link]

  • Mass spectrometry techniques in pharmaceutical analysis: A pathway to improved drug quality. (n.d.). Pharma Focus America. Retrieved January 18, 2026, from [Link]

  • Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. (2000). Analytical Chemistry, 72(22), 5651–5657. [Link]

  • Amino acids. (n.d.). Medizinische Fakultät Münster. Retrieved January 18, 2026, from [Link]

  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. (2012). In Proteomics for Biomarker Discovery (pp. 239–248). Humana Press. [Link]

  • Mass spectrometry of peptides and proteins. (2007). In Methods in Enzymology (Vol. 426, pp. 3–26). Elsevier. [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved January 18, 2026, from [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules, 23(10), 2530. [Link]

  • Collision-induced dissociation mass spectra of protonated alkyl amines. (1993). Organic Mass Spectrometry, 28(10), 1087–1093. [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. (2013). Analytical Chemistry, 85(15), 7149–7156. [Link]

  • Analytical validation of accelerator mass spectrometry for pharmaceutical development. (2011). Bioanalysis, 3(1), 61–73. [Link]

  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). Current Organic Synthesis, 13(4), 549–576. [Link]

  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. (2015). Agilent Technologies.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2022). Molecules, 27(19), 6523. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved January 18, 2026, from [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2021). Journal of the American Society for Mass Spectrometry, 32(10), 2535–2550. [Link]

  • Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer’s Orifice. (2024). Journal of the American Society for Mass Spectrometry, 35(2), 263–270. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research, 56(4s), s518-s525. [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (2016). Analyst, 141(12), 3841–3848. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). Molecules, 27(19), 6599. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. (2013). Molecules, 18(11), 13589–13608. [Link]

  • 2 Protein Analysis using Tandem Mass Spectrometry. (2020, October 21). YouTube. Retrieved January 18, 2026, from [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2013). Journal of Analytical & Bioanalytical Techniques, S5. [Link]

  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. (2003). Journal of the American Society for Mass Spectrometry, 14(1), 8–18. [Link]

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. (2017). Organic Process Research & Development, 21(11), 1786–1791. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 23). YouTube. Retrieved January 18, 2026, from [Link]

  • 2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma. (2000). Clinical Chemistry and Laboratory Medicine, 38(11), 1133–1139. [Link]

  • 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. (n.d.). Axios Research. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Oxetane-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic modulation of physicochemical properties is paramount to successful drug design. Small, strained ring systems have emerged as powerful tools for this purpose, with the oxetane ring—a four-membered cyclic ether—gaining significant traction.[1][2] Its incorporation into molecular scaffolds, particularly amino acids, offers a sophisticated strategy to address pervasive challenges in drug development, such as poor solubility, metabolic instability, and undesirable lipophilicity.[3][4] This guide provides a comprehensive analysis of the core physicochemical properties of oxetane-substituted amino acids, detailing the mechanistic basis for their advantages and providing field-proven protocols for their characterization. By serving as a bioisosteric replacement for common functionalities like gem-dimethyl and carbonyl groups, the oxetane motif imparts a unique combination of polarity, metabolic stability, and three-dimensionality, rendering it a cornerstone of contemporary drug discovery.[2][3]

The Oxetane Advantage: Impact on Core Physicochemical Properties

The introduction of an oxetane ring into an amino acid structure triggers profound, context-dependent changes in its molecular properties.[5] Understanding these shifts is critical for leveraging this motif to its full potential.

Enhanced Aqueous Solubility & Modulated Lipophilicity

A primary driver for the adoption of oxetanes is their remarkable ability to enhance aqueous solubility.[3][6] The oxygen atom within the strained ring is an effective hydrogen bond acceptor, more so than in larger cyclic ethers, which improves interactions with water.[4][7]

  • Causality: Replacing a lipophilic gem-dimethyl group with a more polar oxetane ring of a similar size can dramatically reduce a compound's lipophilicity (measured as logP or logD).[5][7] This substitution can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[5][6] This is a direct consequence of replacing non-polar C-C and C-H bonds with a polar C-O-C ether linkage.

  • Field Insight: While increased polarity generally lowers logP, the rigid, three-dimensional structure of the oxetane can also disrupt crystal packing, further contributing to improved solubility. This dual-action mechanism makes it a more potent solubilizing group than a simple acyclic ether.

Moiety ComparisonTypical Change in logPImpact on Aqueous SolubilityRepresentative Application
gem-Dimethyl vs. OxetaneDecreaseSignificant Increase[3][5]Blocking metabolic sites without increasing lipophilicity.[3]
Carbonyl vs. OxetaneVariableOften an Increase[8]Improving metabolic stability against enzymatic reduction.[3]
Cyclobutane vs. OxetaneDecreaseIncrease[9]Enhancing polarity and improving off-target profiles.[9]
Structural Rigidity and Conformational Preference

The four-membered ring imparts significant conformational constraint. Unlike flexible alkyl side chains, the oxetane ring locks the substituents into well-defined spatial orientations.

  • Causality: The puckered conformation of the oxetane ring influences the torsional angles of the amino acid backbone and side chain.[4] Incorporation of an oxetane into an aliphatic chain can favor synclinal rather than antiplanar arrangements, which can be crucial for pre-organizing a molecule for optimal binding to a biological target.[5] This rigidification reduces the entropic penalty upon binding, potentially leading to higher affinity.

  • Visualization: The following diagram illustrates how oxetane substitution enforces a specific conformation compared to a flexible analogue.

G cluster_0 Flexible Analogue (e.g., Leucine) cluster_1 Oxetane-Substituted Analogue C_alpha_flex Sidechain_1 C_alpha_flex->Sidechain_1 Sidechain_2 Sidechain_1->Sidechain_2 Sidechain_3 Cδ1 Sidechain_2->Sidechain_3 Sidechain_4 Cδ2 Sidechain_2->Sidechain_4 Rotation_1 Free Rotation C_alpha_oxetane Oxetane_C3 C3 C_alpha_oxetane->Oxetane_C3 Oxetane_C2 C2 Oxetane_C3->Oxetane_C2 Oxetane_O O Oxetane_C3->Oxetane_O Oxetane_C4 C4 Oxetane_C2->Oxetane_C4 Oxetane_O->Oxetane_C4 Constraint Constrained

Caption: Conformational constraint of oxetane vs. flexible side chain.

Basicity (pKa) Attenuation

The oxetane ring exerts a powerful inductive electron-withdrawing effect due to the electronegativity of the oxygen atom propagated through the strained ring's short sigma bonds.[10]

  • Causality: When placed adjacent (alpha) to an amine, the oxetane motif significantly reduces the amine's basicity (pKa). For example, an oxetane can lower the pKaH of a proximal amine by up to 2.7 units.[10] This is a critical feature for drug design, as tuning the pKa of basic centers is often necessary to optimize solubility, cell permeability, and off-target activity (e.g., hERG inhibition).[1]

  • Field Insight: This pKa-lowering effect was leveraged in the optimization of the SYK kinase inhibitor, lanraplenib. Replacing an ethyl group on a piperazine with an oxetane reduced the pKaH from 8.0 to 6.4, which improved kinase selectivity while maintaining metabolic stability and solubility.[3]

Enhanced Metabolic Stability

Oxetanes are effective metabolic blockers, often used to replace metabolically labile functionalities like gem-dimethyl groups or benzylic protons.[3][4]

  • Causality: The C-H bonds on an oxetane ring are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those on an aliphatic group.[4] The steric bulk and high polarity of the oxetane can shield adjacent functional groups from enzymatic attack.[5] While oxetanes can be metabolized via ring-opening hydrolysis by microsomal epoxide hydrolase (mEH), this often represents a less problematic metabolic pathway than CYP-mediated oxidation.[6][10]

  • Trustworthiness: It is crucial to note that oxetane stability is context-dependent. 3,3-disubstituted oxetanes are generally the most stable, as the substituents sterically hinder the approach of nucleophiles or enzymes to the C-O bonds.[3][10] Conversely, oxetanes with electron-donating groups at the C2 position may be less stable.[10]

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible measurement of physicochemical properties is essential for validating the impact of oxetane substitution. The following protocols represent self-validating systems for core property assessment.

Protocol: LogD7.4 Determination by Shake-Flask Method
  • Rationale: LogD at pH 7.4 is more physiologically relevant than logP for ionizable compounds, as it accounts for the distribution of both neutral and ionized species. The shake-flask method is the gold standard for its direct measurement.

  • Methodology:

    • Preparation: Prepare a saturated solution of 1-octanol in phosphate-buffered saline (PBS, pH 7.4) and a saturated solution of PBS in 1-octanol. Allow phases to separate overnight.

    • Standard Curve: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a standard curve by diluting the stock into one of the phases (typically octanol) and measuring the concentration via UV-Vis spectroscopy or LC-MS.

    • Partitioning: Add a known volume of the test compound stock solution to a vial containing pre-saturated 1-octanol and pre-saturated PBS (e.g., 1 mL of each).

    • Equilibration: Cap the vial and shake vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to achieve complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from each phase and determine the compound concentration using the previously generated standard curve.

    • Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

    • Control: Run a known compound with a well-established LogD7.4 value (e.g., propranolol) in parallel to validate the experimental setup.

Protocol: In Vitro Metabolic Stability Assessment
  • Rationale: This assay determines a compound's intrinsic clearance (CLint) by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.

  • Methodology:

    • Reagent Preparation:

      • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).

      • Prepare a 1 mM stock solution of the test compound and positive control (e.g., testosterone for high clearance, verapamil for moderate clearance) in acetonitrile or DMSO.

      • Prepare a cofactor solution (NADPH regenerating system) according to the manufacturer's instructions.

    • Incubation:

      • Pre-warm the microsomal suspension and buffer to 37°C.

      • In a 96-well plate, add the microsomal suspension.

      • Add the test compound to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

      • Initiate the reaction by adding the pre-warmed NADPH regenerating solution.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The t=0 sample is prepared by adding the stop solution before the NADPH solution.

    • Sample Processing: Centrifuge the plate (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.

    • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Calculation:

      • Plot the natural logarithm of the percentage of compound remaining versus time.

      • The slope of the linear regression line (k) is the elimination rate constant.

      • Calculate the half-life (t½) as 0.693 / k.

      • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]).

    • Controls: Include a "no-cofactor" control (replace NADPH with buffer) to check for non-enzymatic degradation and positive controls to ensure the microsomes are active.

  • Workflow Visualization:

G cluster_prep Preparation cluster_rxn Reaction at 37°C cluster_analysis Analysis prep_mics Prepare Microsome Suspension (0.5 mg/mL) pre_inc Pre-incubate Microsomes + Compound (5 min) prep_mics->pre_inc prep_cpd Prepare 1 µM Test Compound prep_cpd->pre_inc prep_nadph Prepare NADPH Cofactor Solution init_rxn Initiate Reaction with NADPH prep_nadph->init_rxn pre_inc->init_rxn quench Quench at Time Points (0, 5, 15, 30, 60 min) with ACN + IS init_rxn->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion and Future Outlook

Oxetane-substituted amino acids represent a validated and powerful class of building blocks for medicinal chemistry.[11] Their ability to simultaneously improve solubility, metabolic stability, and conformational rigidity while modulating basicity provides a multifaceted solution to common drug design hurdles.[1][3] The strategic replacement of functionalities like gem-dimethyl and carbonyl groups with an oxetane ring allows for fine-tuning of ADME properties without compromising, and often enhancing, biological activity.[5][12] As synthetic methods for accessing diverse and complex oxetanes continue to advance, their application is set to expand, further solidifying their role as a privileged scaffold in the development of next-generation therapeutics.[4][13]

References

  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ResearchGate URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed - NIH URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications - Chemical Reviews URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: Semantic Scholar URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - PubMed Central URL: [Link]

  • Title: Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source: Scientific Research Publishing URL: [Link]

  • Title: Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks Source: RSC Publishing URL: [Link]

  • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: NIH URL: [Link]

  • Title: Application of Bioisosteres in Drug Design Source: SlideShare URL: [Link]

  • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Publications - ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design and synthesis of novel oxetane β3-amino acids and α, β-peptides Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central URL: [Link]

  • Title: Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Source: ChemRxiv - Cambridge Open Engage URL: [Link]

Sources

Whitepaper: Unlocking the Therapeutic Potential of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of strained ring systems and non-natural amino acid scaffolds represents a promising frontier in medicinal chemistry. This guide focuses on the novel chemical entity, 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, a compound at the intersection of these two domains. While direct biological data for this specific molecule is not yet publicly available, its structural motifs suggest significant therapeutic potential. The incorporation of the oxetane ring, a feature increasingly recognized for its ability to favorably modulate physicochemical properties, coupled with an alpha-amino acid backbone, positions this compound as a compelling candidate for drug discovery campaigns.[1][2][3] This whitepaper provides a comprehensive framework for the systematic evaluation of its biological activity, from initial high-throughput screening to preliminary mechanism-of-action studies. We will delve into the scientific rationale behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of potential outcomes. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly investigate the therapeutic promise of this and structurally related molecules.

Introduction: The Rationale for Investigating this compound

The pursuit of novel chemical matter with drug-like properties is a perpetual challenge in pharmaceutical research. The ideal candidate molecule should not only exhibit potent and selective biological activity but also possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The structure of this compound presents a compelling case for investigation based on the established benefits of its constituent parts.

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in modern drug design.[1][4] Its incorporation into molecular scaffolds has been shown to confer a range of beneficial properties, including:

  • Improved Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a compound, a critical factor for bioavailability.[3][5]

  • Enhanced Metabolic Stability: Replacement of metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, with an oxetane can block common sites of cytochrome P450 oxidation, thereby increasing the compound's half-life.[3][4]

  • Modulation of Lipophilicity: The oxetane moiety can fine-tune the lipophilicity of a molecule, impacting its permeability and off-target effects.[6]

  • Conformational Rigidity: The strained ring system can impart a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.[3]

Non-natural amino acids, on the other hand, provide a platform for creating peptidomimetics and small molecules that can interact with biological targets in novel ways. They can offer resistance to proteolytic degradation and allow for the exploration of chemical space beyond that of the canonical 20 amino acids.

The combination of these two motifs in this compound suggests a molecule with the potential for both favorable pharmacokinetics and unique biological interactions. The methoxycarbonyl protecting group also offers a handle for further synthetic elaboration, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Hypothesized Biological Activities and Potential Targets

Given the lack of direct experimental evidence, we must infer potential biological activities from the known pharmacology of structurally related compounds. The oxetane moiety has been incorporated into a wide array of bioactive molecules, including inhibitors of kinases, epigenetic enzymes, and metabolic enzymes.[1] Therefore, we can hypothesize several avenues for investigation:

  • Enzyme Inhibition: The carboxylic acid and carbamate functionalities, combined with the unique spatial arrangement imposed by the oxetane ring, could enable the molecule to act as an inhibitor of various enzymes. Potential targets could include metabolic enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which has been a target for oxetane-containing inhibitors, or proteases where the amino acid scaffold could mimic a natural substrate.[1]

  • Anticancer Activity: Many oxetane-containing compounds have been investigated as anticancer agents.[1][7] The subject molecule could exert cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, a target for some indole-based oxetanes, or by targeting cancer-specific metabolic pathways.[7]

  • Antimicrobial Activity: Novel amino acid derivatives have been explored for their antimicrobial properties.[8][9][10] It is plausible that this compound could interfere with essential bacterial processes such as cell wall synthesis or folate metabolism.

  • Neurological Activity: Given that (azetidin-3-yl)acetic acid, a structural relative, is considered an analogue of GABA, it is worth exploring whether the oxetane-containing counterpart could have activity at GABA receptors or other neurological targets.[11]

A Tiered Approach to Biological Characterization: An Experimental Workflow

A systematic and tiered approach is crucial for efficiently evaluating the biological potential of a novel compound. The following workflow is designed to progress from broad, high-throughput screening to more focused mechanistic studies.

experimental_workflow cluster_tier1 Tier 1: Initial Bioactivity Screening cluster_tier2 Tier 2: Target Deconvolution & Mechanism of Action cluster_tier3 Tier 3: Lead Optimization & In Vivo Proof of Concept T1_Cyto Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Cancer Cell Line Panel T2_Enzyme Enzyme Inhibition Assays (Biochemical or Cell-Based) T1_Cyto->T2_Enzyme If cytotoxic T2_Bind Binding Affinity Studies (e.g., SPR, ITC) T1_Cyto->T2_Bind If cytotoxic T2_Gene Gene Expression Profiling (e.g., RNA-seq) T1_Cyto->T2_Gene T1_Anti Antimicrobial Assays (e.g., MIC) Bacterial & Fungal Strains T1_Anti->T2_Enzyme If antimicrobial T3_SAR Structure-Activity Relationship (SAR) (Synthesis of Analogs) T2_Enzyme->T3_SAR T2_Bind->T3_SAR T2_Comp Computational Docking (Virtual Screening) T2_Comp->T2_Enzyme T3_ADME In Vitro ADME/Tox (e.g., Microsomal Stability, hERG) T3_SAR->T3_ADME T3_Vivo In Vivo Efficacy Models (e.g., Xenograft, Infection Models) T3_ADME->T3_Vivo

Sources

An In-Depth Technical Guide to the Discovery of New Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty

The central dogma of molecular biology outlines the translation of genetic information into proteins, built from a canonical set of twenty amino acids. However, the biosynthetic capabilities of nature extend far beyond this core set. Non-proteinogenic amino acids (NPAAs), numbering over 800 from natural sources and thousands more synthetically, represent a vast and largely untapped reservoir of chemical diversity.[1][2] These unique building blocks are not encoded in the universal genetic code but are synthesized through specialized metabolic pathways, particularly in microorganisms like bacteria and fungi, as well as in plants.[1][3][4]

NPAAs are pivotal components of many bioactive natural products, including antibiotics, immunosuppressants, and anticancer agents.[5] Their incorporation into peptide-based therapeutics is a transformative strategy in modern drug discovery.[4][5][6][7] By introducing novel side chains, stereochemistry, and backbone conformations, NPAAs can overcome the inherent limitations of conventional peptide drugs, such as poor metabolic stability and low bioavailability.[6][7] This guide provides a comprehensive technical overview of the methodologies employed in the discovery, characterization, and application of novel NPAAs for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing a field-proven perspective on navigating the intricate path from a promising biosynthetic gene cluster to a validated, novel chemical entity with therapeutic potential.

Part 1: The Discovery Pipeline: From Digital Premonition to Tangible Molecule

The quest for novel NPAAs has been revolutionized by the synergy of bioinformatics and advanced analytical chemistry. This integrated approach allows for a more targeted and efficient discovery process, moving from the prediction of biosynthetic potential encoded in an organism's genome to the isolation and characterization of the resulting small molecules.

In Silico Prospecting: Genome Mining for Biosynthetic Gene Clusters

The journey often begins not in the wet lab, but in the digital realm of genomic data. The biosynthetic machinery for NPAAs is typically encoded within contiguous sets of genes known as Biosynthetic Gene Clusters (BGCs). Non-Ribosomal Peptide Synthetases (NRPSs) are particularly relevant, as these mega-enzymes assemble peptides in a ribosome-independent manner, frequently incorporating NPAAs.[5]

The causality behind this in silico-first approach is one of efficiency and foresight. By predicting the products of BGCs, researchers can prioritize organisms and culture conditions that are most likely to yield novel compounds, saving significant time and resources.

Bioinformatics Workflow for BGC Identification and Analysis:

BGC_Discovery_Workflow cluster_genomic Genomic Data Input cluster_prediction BGC Prediction & Annotation cluster_analysis Analysis & Prioritization cluster_output Hypothesis Generation Genome Whole Genome Sequence antiSMASH antiSMASH (Antibiotics & Secondary Metabolite Analysis Shell) Genome->antiSMASH 1. Identify BGCs MIBiG MIBiG (Minimum Information about a Biosynthetic Gene Cluster) antiSMASH->MIBiG 2. Compare to known clusters NRPSpredictor NRPSpredictor2 (Substrate Specificity Prediction) antiSMASH->NRPSpredictor 3. Predict A-domain specificity BiGSCAPE BiG-SCAPE (BGC Similarity Networking) antiSMASH->BiGSCAPE 4. Cluster similar BGCs Hypothesis Putative NPAA-containing Peptide Structures NRPSpredictor->Hypothesis 5. Predict core peptide BiGSCAPE->Hypothesis 6. Assess novelty NRPminer NRPminer (Integrative Omics Analysis) NRPminer->Hypothesis 7. Correlate with metabolomics data

Caption: A typical bioinformatics workflow for the discovery of novel NPAAs from genomic data.

Key Experimental Protocols: A Step-by-Step Guide to Genome Mining

  • BGC Identification with antiSMASH:

    • Objective: To identify potential BGCs within a given genome sequence.

    • Procedure:

      • Navigate to the antiSMASH web server or use the command-line version for high-throughput analysis.[8][9]

      • Upload the genome sequence in FASTA format.

      • Select the appropriate taxonomic classification to enhance prediction accuracy.

      • Execute the analysis. The output will provide a visual representation of the genome with annotated BGCs, including NRPS clusters.[9]

    • Causality: antiSMASH utilizes Hidden Markov Models (HMMs) of conserved protein domains found in known BGCs to predict the locations of new clusters. This probabilistic approach is highly effective for identifying novel biosynthetic pathways.[10]

  • Comparative Analysis with MIBiG:

    • Objective: To determine the novelty of the identified BGCs.

    • Procedure:

      • The antiSMASH output will include links to the MIBiG database for BGCs with similarity to known clusters.[3][11]

      • Manually compare the gene organization and domain architecture of your candidate BGCs to those in the MIBiG database.

    • Causality: MIBiG is a manually curated database of experimentally characterized BGCs.[3][11] Comparing your candidate clusters to this "gold standard" allows for rapid dereplication, focusing efforts on truly novel pathways.

  • Substrate Prediction with NRPSpredictor2:

    • Objective: To predict the amino acid substrates of the adenylation (A) domains within an NRPS.

    • Procedure:

      • Extract the amino acid sequences of the A-domains from the antiSMASH output.

      • Submit these sequences to the NRPSpredictor2 web server.

      • The output will be a list of predicted amino acid substrates for each A-domain.

    • Causality: NRPSpredictor2 employs a machine learning algorithm trained on a large set of A-domains with known substrate specificities. This allows for an in silico prediction of the building blocks of the resulting non-ribosomal peptide.[10]

Cultivation and Extraction: coaxing nature's secrets into the open

Following in silico prediction, the next crucial step is to culture the target organism under conditions that favor the production of the desired secondary metabolites. This is often more of an art than a science, as BGC expression can be highly sensitive to environmental cues.

Data Presentation: A Comparative Overview of Cultivation Strategies

Cultivation StrategyPrincipleAdvantagesDisadvantages
Standard Media Use of rich, undefined media (e.g., ISP2, PDA).Simple, readily available.May not induce expression of all BGCs.
OSMAC (One Strain, Many Compounds) Systematic variation of culture parameters (media, temperature, aeration, etc.).Can induce expression of silent BGCs.Labor-intensive, requires extensive screening.
Co-cultivation Growing the target organism with other microorganisms.Can trigger defense-related BGCs.Complex interactions, difficult to control.
Chemical Elicitors Addition of small molecules to induce BGC expression.Targeted approach.Requires knowledge of regulatory pathways.

Key Experimental Protocols: A Practical Guide to Extraction

  • Solvent Extraction of Microbial Cultures:

    • Objective: To extract small molecules, including NPAAs and NPAA-containing peptides, from a microbial culture.

    • Procedure:

      • Separate the microbial biomass from the culture broth by centrifugation or filtration.

      • Extract the supernatant with an organic solvent such as ethyl acetate or butanol.

      • Extract the biomass with a more polar solvent like methanol or acetone.

      • Combine the organic extracts and evaporate the solvent under reduced pressure.

    • Causality: Using solvents of varying polarity ensures the extraction of a broad range of compounds. The choice of solvent is critical and should be guided by the predicted properties of the target molecule.

Part 2: Unmasking the Unknown: Analytical Characterization of Novel NPAAs

Once an extract with potential novel compounds is obtained, the challenging task of purification and structure elucidation begins. This requires a suite of powerful analytical techniques.

Chromatographic Separation: The Art of Purification

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating complex mixtures of natural products.[12] The choice of column and mobile phase is paramount for achieving the necessary resolution to isolate individual compounds.

Key Experimental Protocols: A Guide to HPLC-based Purification

  • Reverse-Phase HPLC for NPAA-containing Peptides:

    • Objective: To separate peptides based on their hydrophobicity.

    • Procedure:

      • Use a C18 column as the stationary phase.

      • Employ a gradient of water and acetonitrile, both typically containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid, as the mobile phase.[13]

      • Monitor the elution of compounds using a UV detector, typically at 210-220 nm for peptide bonds, and a mass spectrometer.[14]

    • Causality: The gradient elution, starting with a high concentration of the aqueous phase and gradually increasing the organic phase, allows for the separation of compounds over a wide range of polarities. The acidic modifier improves peak shape and ionization efficiency for mass spectrometry.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.[15]

Key Experimental Protocols: A Guide to LC-MS/MS Analysis

  • LC-MS/MS for NPAA Identification:

    • Objective: To obtain the mass and fragmentation pattern of a purified compound.

    • Procedure:

      • Couple the output of the HPLC to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap).

      • Acquire full scan MS data to determine the molecular weight of the eluting compounds.

      • Perform data-dependent MS/MS, where the most abundant ions in the full scan are automatically selected for fragmentation.

    • Causality: High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The fragmentation pattern in MS/MS provides information about the connectivity of atoms within the molecule, which is crucial for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Final Arbiter of Structure

While MS provides valuable clues, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguously determining the three-dimensional structure of a novel compound.[16][17]

Key Experimental Protocols: A Guide to NMR for Structure Elucidation

  • 1D and 2D NMR for a Novel NPAA:

    • Objective: To determine the complete chemical structure and stereochemistry of a purified NPAA.

    • Procedure:

      • Dissolve a sufficient quantity (typically >1 mg) of the purified compound in a deuterated solvent.

      • Acquire a 1D proton NMR spectrum to get an overview of the proton environments.

      • Acquire a suite of 2D NMR experiments, including:

        • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.[18]

        • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

        • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignment.[18]

    • Causality: Each NMR experiment provides a unique piece of the structural puzzle. By integrating the information from all these experiments, the complete connectivity and stereochemistry of the molecule can be determined.

Analytical_Workflow cluster_input Input cluster_separation Separation & Detection cluster_characterization Structural Characterization cluster_output Output Crude_Extract Crude Extract HPLC HPLC (High-Performance Liquid Chromatography) Crude_Extract->HPLC 1. Separation LCMS LC-MS (Liquid Chromatography-Mass Spectrometry) HPLC->LCMS 2. Initial Detection HRMS HR-MS/MS (High-Resolution Tandem Mass Spectrometry) LCMS->HRMS 3. Mass & Fragmentation NMR NMR Spectroscopy (1D & 2D Experiments) HRMS->NMR 4. Structure Elucidation Structure Novel NPAA Structure NMR->Structure 5. Final Structure

Caption: A generalized analytical workflow for the purification and structural characterization of a novel NPAA.

Part 3: From Bench to Bedside: Applications of NPAAs in Drug Development

The discovery of a novel NPAA is just the beginning. The true value of these unique building blocks lies in their potential to create superior therapeutics.

Enhancing Peptide Therapeutics

The incorporation of NPAAs into peptide drug candidates can dramatically improve their pharmacokinetic and pharmacodynamic properties.[5][6][7]

Data Presentation: Impact of NPAA Incorporation on Peptide Drug Properties

PropertyChallenge with Conventional PeptidesNPAA-based SolutionExample
Metabolic Stability Rapid degradation by proteases.Incorporation of D-amino acids, N-methylated amino acids, or other backbone modifications to block protease recognition.[2]Cyclosporine, an immunosuppressant, contains several N-methylated amino acids.[2]
Bioavailability Poor absorption and membrane permeability.Introduction of lipophilic side chains or constrained conformations to improve passive diffusion.N-methylation can enhance membrane permeability.[4]
Potency & Selectivity Limited conformational flexibility.Use of conformationally restricted NPAAs to lock the peptide into its bioactive conformation.Constrained peptides can exhibit higher binding affinity and selectivity for their targets.
Case Study: Cyclosporine

Cyclosporine is a powerful immunosuppressant drug used to prevent organ transplant rejection.[2] It is a cyclic peptide composed of 11 amino acids, seven of which are N-methylated.[2] This high degree of N-methylation is crucial for its therapeutic success, as it renders the peptide resistant to proteolysis and enhances its cell permeability, allowing it to reach its intracellular target.[2]

Synthetic Strategies for NPAA Incorporation

Once a novel NPAA has been identified and its structure elucidated, it can be produced synthetically for incorporation into drug candidates.[19][] Modern synthetic organic chemistry offers a plethora of methods for the enantioselective synthesis of amino acids.[19] These synthetic NPAAs can then be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques.

Conclusion: An Ever-Expanding Chemical Universe

The discovery of new non-proteinogenic amino acids continues to push the boundaries of chemistry and biology. The integrated pipeline of genome mining, advanced analytical techniques, and synthetic chemistry provides a powerful platform for tapping into this vast reservoir of molecular diversity. For the drug development professional, NPAAs offer a versatile toolkit for rationally designing the next generation of peptide therapeutics with improved efficacy, safety, and patient compliance. The journey from a sequence of nucleotides in a database to a life-saving medicine is complex and challenging, but the potential rewards are immeasurable.

References

  • Biosynthetic Gene Cluster Database with Functional Annotations. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

  • Secondary Metabolite Bioinformatics Tools. (n.d.). Retrieved January 18, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). Retrieved January 18, 2026, from [Link]

  • Pupin, M., et al. (2016). Bioinformatics Tools for the Discovery of New Nonribosomal Peptides. Methods in Molecular Biology, 1401, 207-227. [Link]

  • Panchal, M., et al. (2023). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Molecules, 28(14), 5396. [Link]

  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. (2021). Molecules, 26(16), 4984. [Link]

  • Genome Mining Databases. (n.d.). The Carpentries Incubator. Retrieved January 18, 2026, from [Link]

  • Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. (2020). ResearchGate. [Link]

  • iNClusive. (n.d.). Retrieved January 18, 2026, from [Link]

  • Pupin, M., et al. (2016). Bioinformatics Tools for the Discovery of New Nonribosomal Peptides. PubMed. [Link]

  • Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. (2023). JACS Au, 3(7), 1895-1901. [Link]

  • New pharmaceuticals approved by FDA in 2020: Small‐molecule drugs derived from amino acids and related compounds. (2021). ResearchGate. [Link]

  • Behsaz, B., et al. (2021). Integrating genomics and metabolomics for scalable non-ribosomal peptide discovery. Nature Communications, 12(1), 3244. [Link]

  • Behsaz, B., et al. (2021). Integrating genomics and metabolomics for scalable non-ribosomal peptide discovery. eScholarship. [Link]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central. [Link]

  • Solving New Proteins Structure with NMR Spectroscopy. (2019). Biomolecular Chemistry. [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]

  • 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding. (2021). Molecules, 26(10), 3021. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). ResearchGate. [Link]

  • NMR in structural determination of proteins and peptides. (2020). NMIMS Pharmacy. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). PubMed. [Link]

  • Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. (2020). NIH. [Link]

  • Amino Acid Biological Fluids LC-MS/MS Analysis Kit User Manual. (n.d.). Zivak. [Link]

  • Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. (2023). MDPI. [Link]

  • 5 Protein Structure Determination by NMR-Spectroscopy. (n.d.). Refubium. [Link]

  • Exploring sequence landscape of biosynthetic gene clusters with protein language models. (2024). OpenReview. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research, 6(4), 42-53. [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022). ACS Omega, 7(32), 28245-28253. [Link]

  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. (2022). OPUS at UTS. [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). JOCPR. [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023). NIH. [Link]

  • Amino acid analysis in biofluids using LC-MS/MS. (2014). Ghent University. [Link]

Sources

The Oxetane Moiety: A Paradigm Shift in Amino Acid Structure and Peptide Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a validated structural motif in drug design.[1] When integrated into the fundamental building blocks of life—amino acids—the oxetane moiety imparts a unique set of characteristics that can profoundly influence peptide and protein structure, stability, and biological activity. This guide provides an in-depth technical exploration of the role of the oxetane moiety in amino acid structure, offering field-proven insights into its application as a bioisosteric replacement and a tool for conformational control. We will delve into the synthetic strategies for creating these novel amino acid analogues, the causal effects of the oxetane ring on critical drug-like properties, and its demonstrated impact on peptide secondary structure. Through detailed protocols, comparative data analysis, and illustrative case studies, this document serves as a comprehensive resource for researchers aiming to leverage the transformative potential of oxetane-modified amino acids in their drug discovery programs.

The Rise of the Oxetane: From Strained Ring to Strategic Tool

The oxetane ring, with its inherent strain energy of approximately 106 kJ·mol⁻¹, presents a fascinating blend of chemical stability and unique stereoelectronic properties.[2] Historically, its application in medicinal chemistry was approached with caution due to concerns about ring stability.[1] However, pioneering work has demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes exhibiting remarkable robustness under a wide range of chemical conditions.[3] This realization, coupled with a deeper understanding of its bioisosteric potential, has led to an "oxetane rush" in the medicinal chemistry community.[1]

The oxetane moiety is particularly valued for its ability to serve as a bioisostere for several common functional groups, most notably the gem-dimethyl and carbonyl groups.[1][4] This isosteric relationship is not merely structural but also functional, impacting key molecular properties in a predictable and often beneficial manner.

  • As a gem-dimethyl surrogate: The oxetane ring occupies a similar volume to a gem-dimethyl group but introduces a polar oxygen atom. This strategic replacement can block metabolically labile sites, a common application of the gem-dimethyl group, without the associated increase in lipophilicity.[4]

  • As a carbonyl surrogate: The oxetane's oxygen atom possesses lone pair electrons with a spatial orientation comparable to that of a carbonyl oxygen, allowing it to act as a hydrogen bond acceptor.[2] This mimicry, however, comes with the advantage of being non-hydrolyzable, thus enhancing metabolic stability against proteases when incorporated into a peptide backbone.[5]

The incorporation of this small, polar, and sp³-rich motif can significantly improve a molecule's "drug-likeness" by enhancing aqueous solubility, increasing metabolic stability, and reducing lipophilicity.[4]

Physicochemical Impact of Oxetane Incorporation into Amino Acids

The introduction of an oxetane ring into an amino acid structure triggers a cascade of changes in its physicochemical properties. These modifications are not merely incremental but can be transformative, offering rational solutions to common challenges in drug development such as poor solubility and rapid metabolic clearance.

Enhancing Aqueous Solubility

A frequent hurdle in drug discovery is the poor aqueous solubility of lead compounds. The oxetane moiety, with its polar ether linkage, serves as an effective tool to increase hydrophilicity. The replacement of a lipophilic gem-dimethyl group with an oxetane can lead to a dramatic increase in aqueous solubility, in some cases by a factor of over 4000, depending on the molecular context.[5] This effect is particularly pronounced in already lipophilic scaffolds.

Modulating Lipophilicity (LogP/LogD)

The balance between lipophilicity and hydrophilicity is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The oxetane ring provides a means to fine-tune this balance. Replacing a non-polar group with an oxetane consistently lowers the octanol-water partition coefficient (LogP) or distribution coefficient (LogD). For instance, the introduction of a 3-aminooxetane motif in place of other small cyclic amines was found to lower the LogD by approximately 0.8 units compared to its cyclopropyl and cyclobutyl counterparts.[4]

Improving Metabolic Stability

Peptides and small molecules are often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes. The oxetane ring can enhance metabolic stability in several ways. Firstly, by replacing metabolically vulnerable groups (e.g., benzylic protons), it can sterically shield adjacent sites from enzymatic attack.[4] Secondly, its inherent polarity can reduce the molecule's affinity for the lipophilic active sites of CYP enzymes.[4] In comparative studies, oxetane-containing compounds have demonstrated significantly improved metabolic stability in both human and mouse liver microsomes.[4]

Comparative Physicochemical Properties

The following table summarizes the typical effects of incorporating an oxetane moiety in place of common chemical groups, with illustrative data from various studies.

PropertyUnmodified GroupOxetane-Modified AnalogueQuantitative Impact (Example)Citation
Aqueous Solubility gem-dimethyl3,3-spiro-oxetane> 137-fold increase[6]
Lipophilicity (LogD) Aminocyclobutane3-AminooxetaneΔLogD ≈ -0.8[4]
Metabolic Stability PyrazolopyrimidinoneOxetane-containing derivativeSignificantly improved[6]
hERG Inhibition Aminocyclobutane3-AminooxetaneReduced hERG binding[4]
Plasma Protein Binding Aminocyclobutane3-AminooxetaneSignificantly decreased[4]

Conformational Consequences: The Oxetane's Influence on Peptide Secondary Structure

The rigid, puckered structure of the oxetane ring, when incorporated into the backbone or side chain of an amino acid, exerts a significant conformational influence on peptides. This can be strategically employed to pre-organize a peptide into a desired bioactive conformation or to disrupt undesirable secondary structures.

Induction of β-Turns

There is compelling evidence that the incorporation of an oxetane moiety into a peptide backbone can induce the formation of β-turns, which are critical secondary structures for molecular recognition and protein folding.[7] This turn-inducing property is attributed to the conformational constraints imposed by the four-membered ring, which can favor the dihedral angles characteristic of a β-turn. This has been shown to be a powerful strategy to enhance the efficiency of peptide macrocyclization.

beta_turn cluster_peptide Oxetane-Induced β-Turn i Residue i i_plus_1 Residue i+1 i->i_plus_1 Peptide Bond i_plus_3 Residue i+3 i:e->i_plus_3:w H-Bond (CO(i)···NH(i+3)) i_plus_2 Oxetane-AA (i+2) i_plus_1->i_plus_2 Peptide Bond i_plus_2->i_plus_3 Peptide Bond

Caption: A schematic representation of a β-turn induced by an oxetane-modified amino acid at position i+2.

Disruption of α-Helical Structures

Conversely, the introduction of an oxetane can disrupt stable secondary structures like α-helices. Studies have shown that replacing a backbone carbonyl with an oxetane leads to a significant loss of helicity.[7] This is because the oxetane introduces a "kink" in the helical axis and alters the dihedral angles of neighboring residues, thereby disrupting the characteristic (i, i+4) hydrogen bonding pattern of the α-helix.[7] This property can be exploited in drug design to break up undesirable protein-protein interactions that are mediated by helical domains.

Synthesis of Oxetane-Containing Amino Acids: Experimental Protocols

The successful integration of oxetane-amino acids into drug discovery pipelines hinges on the availability of robust and scalable synthetic methods. Both solution-phase and solid-phase approaches have been developed to access these valuable building blocks.

Synthesis of an Fmoc-Protected Oxetane-Dipeptide Building Block

This protocol describes a common strategy for preparing an Fmoc-protected dipeptide building block where an oxetane replaces the carbonyl of the N-terminal amino acid, making it suitable for solid-phase peptide synthesis (SPPS).[2]

Workflow:

synthesis_workflow cluster_synthesis Synthesis of Fmoc-GOx-AA-OCumyl Building Block start Amino Acid Cumyl Ester step1 Conjugate Addition (3-(nitromethylene)oxetane) start->step1 step2 Nitro Group Reduction (H₂, Raney Ni) step1->step2 step3 In situ Fmoc Protection (FmocOSu) step2->step3 product Fmoc-GOx-AA-OCumyl step3->product

Caption: General workflow for the synthesis of an Fmoc-protected oxetane dipeptide building block.

Step-by-Step Methodology (Example: Fmoc-GOx-Ala-OCumyl):

  • Conjugate Addition:

    • To a solution of H-Ala-OCumyl (1.0 eq) in a suitable solvent (e.g., dichloromethane), add 3-(nitromethylene)oxetane (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours until consumption of the starting materials is observed by TLC or LC-MS.

    • Concentrate the reaction mixture in vacuo. The crude product is typically used in the next step without further purification.

  • Nitro Group Reduction and Fmoc Protection:

    • Dissolve the crude nitroalkane from the previous step in a solvent such as methanol.

    • Add Fmoc-OSu (1.2 eq) to the solution.

    • Carefully add a catalytic amount of Raney Nickel slurry.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the nitro compound and formation of the Fmoc-protected product.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate in vacuo and purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired Fmoc-GOx-Ala-OCumyl building block.

Self-Validation: The successful synthesis is confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS) which will show the characteristic signals for the oxetane ring, the amino acid side chains, and the Fmoc and cumyl protecting groups. Chiral HPLC can be used to confirm the enantiomeric purity of the product.[2]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized building block can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[8]

  • C-Terminus Deprotection: The cumyl ester of the building block is cleaved under mildly acidic conditions (e.g., 2% TFA in dichloromethane) immediately prior to coupling.[9]

  • SPPS Cycle:

    • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.[8]

    • Coupling: The deprotected building block (with its free carboxylic acid) is activated using a standard coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the free amine on the resin.

    • Capping (Optional): Any unreacted amines can be capped with acetic anhydride.

    • This cycle is repeated to extend the peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA/TIS/H₂O).

Case Study: Oxetane Moiety in a BACE1 Inhibitor for Alzheimer's Disease

The development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key strategy in the pursuit of treatments for Alzheimer's disease.[6] In one such drug discovery campaign, a lead compound exhibited potent BACE1 inhibition but suffered from suboptimal pharmacokinetic properties.

  • The Challenge: The initial lead compound had issues with metabolic stability and high lipophilicity, which are common liabilities for CNS drug candidates.

  • The Rationale for Oxetane Incorporation: To address these issues, medicinal chemists replaced a tetrahydrofuran (THF) ring in the lead compound with a methoxymethyl-oxetane substituent.[1] The rationale was that the oxetane would serve as a less lipophilic and more metabolically stable surrogate for the THF ring.

  • The Outcome: The resulting oxetane-containing compound demonstrated a drastically improved profile:

    • Improved Physicochemical Properties: The LogD was optimized to 1.9, striking a better balance for CNS penetration.

    • Enhanced Metabolic Stability: The oxetane derivative showed significantly improved stability in metabolic assays.

    • Increased Potency: A docking model suggested a better fit of the oxetane-containing molecule into the protein's active site, and indeed, the (R)-enantiomer of the oxetane derivative showed a 16-fold increase in potency compared to its enantiomer.[1]

This case study exemplifies the strategic application of an oxetane moiety to overcome multiple drug development hurdles simultaneously, ultimately leading to a more promising clinical candidate.

Conclusion and Future Perspectives

The oxetane moiety has firmly established itself as a valuable component of the modern medicinal chemist's toolbox. Its integration into amino acid structures provides a versatile and powerful strategy to enhance the drug-like properties of peptide-based therapeutics. By offering a means to improve solubility, increase metabolic stability, and exert precise control over peptide conformation, oxetane-modified amino acids open up new avenues for the design of novel drugs targeting a wide array of diseases. The continued development of innovative synthetic methodologies will undoubtedly expand the accessibility and diversity of these unique building blocks, further fueling their application in next-generation peptide and protein therapeutics. As our understanding of the nuanced interplay between the oxetane ring and peptide structure deepens, we can anticipate the emergence of even more sophisticated and effective oxetane-containing drugs in the clinical pipeline.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(48), 9052-9067. Available from: [Link]

  • Zhang, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

  • Roesner, S., Beadle, J. D., Tam, L. K. B., Wilkening, I., Clarkson, G. J., Raubo, P., & Shipman, M. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 18(28), 5400-5405. Available from: [Link]

  • Powell, N. H., Clarkson, G. J., Notman, R., Raubo, P., Martin, N. G., & Shipman, M. (2014). Synthesis and structure of oxetane containing tripeptide motifs. Chemical Communications, 50(63), 8797-8800. Available from: [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available from: [Link]

  • de la Torre, J. C., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12619-12638. Available from: [Link]

  • Möller, G. P., Müller, S., Wolfstädter, B. T., & Carreira, E. M. (2014). Oxetanyl peptides: novel peptidomimetic modules for medicinal chemistry. Organic Letters, 16(15), 4028-4031. Available from: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Beadle, J. D., Knuhtsen, A., Hoose, A., Raubo, P., Jamieson, A. G., & Shipman, M. (2017). Solid-phase synthesis of oxetane modified peptides. Organic Letters, 19(12), 3303-3306. Available from: [Link]

  • Hollingsworth, S. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biophysical Journal, 99(6), 1669-1676. Available from: [Link]

  • Notman, R., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Chemical Science, 11(45), 12345-12354. Available from: [Link]

  • Beadle, J. D., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(14), 4037-4043. Available from: [Link]

  • Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., ... & Carreira, E. M. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. Available from: [Link]

  • Shipman, M., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Organic Letters, 19(12), 3303-3306. Available from: [Link]

  • Beadle, J. D., Knuhtsen, A., Hoose, A., Raubo, P., Jamieson, A. G., & Shipman, M. (2017). Solid-phase synthesis of oxetane modified peptides. Organic Letters, 19(12), 3303-3306. Available from: [Link]

  • Zhang, Y., et al. (2024). Synthesis of Diverse Oxetane Amino Acids via Visible-Light-Induced Photocatalytic Decarboxylative Giese-Type Reaction. Chinese Journal of Chemistry. Available from: [Link]

  • Powell, N. H., et al. (2014). Synthesis and structure of oxetane containing tripeptide motifs. Chemical Communications, 50(63), 8797-8800. Available from: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

Sources

A Technical Guide to the Methoxycarbonyl (Moc) Protecting Group in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving desired outcomes with high fidelity and yield. While groups like Fmoc and Boc dominate modern synthetic strategies, a comprehensive understanding of the entire chemical toolbox, including less conventional groups, is essential for advanced applications and troubleshooting. This guide provides an in-depth technical examination of the methoxycarbonyl (Moc) group, the simplest of the carbamate-based amine protecting groups. We will explore its synthesis, robust stability profile, challenging deprotection, and niche applications. This document is intended for researchers, chemists, and drug development professionals seeking to expand their expertise in peptide and organic synthesis by understanding the fundamental chemistry and practical utility of this highly stable protecting group.

The Imperative of Amine Protection in Synthesis

The synthesis of peptides, or any complex molecule with multiple functional groups, is a study in controlled reactivity. An amino acid possesses at least two reactive sites: a nucleophilic α-amino group and an electrophilic carboxylic acid group.[1]

The Necessity of Protecting Groups

To construct a peptide chain in a defined sequence, one must ensure that only the desired amide bond is formed at each step. If an unprotected amino acid is activated, it can indiscriminately react with other molecules of the same amino acid, leading to uncontrolled polymerization.[2] A protecting group is a chemical moiety that is reversibly attached to a functional group to render it inert during a specific chemical transformation elsewhere in the molecule.[3] An ideal protecting group strategy involves:

  • Ease of Introduction: The group should be installable in high yield under mild conditions.

  • Stability: It must be robust enough to withstand the conditions of subsequent reaction steps (e.g., coupling, side-chain deprotection).

  • Ease of Removal: It must be removable in high yield under conditions that do not affect other parts of the molecule.

The Carbamate Family: A Comparative Overview

Carbamates are among the most successful and widely used N-protecting groups in organic synthesis.[4][5] Their general stability and the tunability of their cleavage conditions have made them indispensable. The most prominent members include:

  • tert-Butoxycarbonyl (Boc): Cleaved under moderate to strong acidic conditions (e.g., trifluoroacetic acid, TFA), proceeding through a stable tert-butyl carbocation.[1]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Cleaved under mild basic conditions (e.g., piperidine) via an E1cB elimination mechanism.[6] Its orthogonality with acid-labile side-chain protecting groups forms the basis of the most common solid-phase peptide synthesis (SPPS) strategy today.[1]

  • Benzyloxycarbonyl (Cbz or Z): A classic protecting group removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid.

The Methoxycarbonyl (Moc) group represents the simplest alkyl carbamate. Its behavior, particularly its exceptional stability, provides a valuable baseline for understanding the structure-function relationships that govern the lability of its more complex cousins.

Synthesis and Mechanism of Moc-Amino Acids

The introduction of the Moc group onto the α-amine of an amino acid is a straightforward and efficient process, typically accomplished using the classic Schotten-Baumann reaction.

Reagents and Mechanism: The Schotten-Baumann Reaction

The Schotten-Baumann reaction involves the acylation of an amine (or alcohol) with an acid chloride in the presence of an aqueous base.[7] For Moc protection, the specific reagents are the amino acid, methyl chloroformate, and a base such as sodium carbonate or sodium hydroxide.

Causality of Experimental Choices: The reaction is performed in a biphasic system (e.g., water/dioxane or water/THF) for a critical reason: methyl chloroformate is highly reactive and susceptible to hydrolysis. The organic solvent solubilizes the chloroformate, while the amino acid is dissolved in the aqueous base. The reaction occurs at the interface. The base serves two essential functions: it deprotonates the ammonium salt of the amino acid to liberate the free, nucleophilic amine, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. Maintaining a pH above 9 is crucial to ensure the amine is sufficiently nucleophilic and to prevent a side reaction where the chloroformate activates the amino acid's carboxyl group, which could lead to dipeptide formation.[7]

The mechanism is a nucleophilic acyl substitution. The lone pair of the nitrogen atom on the amino acid attacks the electrophilic carbonyl carbon of the methyl chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the stable N-Moc-protected amino acid.


}

Caption: Mechanism of Moc protection via Schotten-Baumann reaction.

Experimental Protocol: Synthesis of Moc-Alanine

This protocol serves as a self-validating system for the synthesis of a generic Moc-protected amino acid.

Materials:

  • L-Alanine

  • Sodium Carbonate (Na₂CO₃)

  • Methyl Chloroformate

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • Hydrochloric Acid (2M)

  • Ice Bath, Magnetic Stirrer, Separatory Funnel

Step-by-Step Methodology:

  • Dissolution: In a 250 mL flask, dissolve L-Alanine (e.g., 8.9 g, 0.1 mol) and sodium carbonate (10.6 g, 0.1 mol) in 100 mL of deionized water.

  • Cooling: Cool the solution to 0-5°C in an ice bath with gentle stirring. Causality: This minimizes hydrolysis of the chloroformate and controls the exothermicity of the reaction.

  • Reagent Addition: While maintaining the temperature below 5°C, add methyl chloroformate (e.g., 8.3 mL, 0.11 mol) dropwise over 30-45 minutes. A simultaneous dropwise addition of 2M NaOH may be required to maintain a pH between 9-10.

  • Reaction: After the addition is complete, allow the mixture to stir vigorously in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Work-up (Extraction): Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted chloroformate and other organic impurities. Discard the organic layers.

  • Work-up (Acidification): Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 2M HCl. The Moc-protected amino acid, being less water-soluble than the salt form, will precipitate out as a white solid or oil. Causality: Protonation of the carboxylate renders the product neutral and forces it out of the aqueous solution.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If an oil forms, extract it into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Validation: The final product can be characterized by NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.


}

Caption: Experimental workflow for the synthesis of a Moc-amino acid.

The Robust Stability of the Methoxycarbonyl Group

The defining characteristic of the Moc group is its exceptional stability across a wide range of chemical conditions. This stability is a direct consequence of its simple structure. Unlike Boc or Fmoc, the Moc group lacks a low-energy pathway for cleavage.

  • Acid Stability: It is completely stable to the acidic conditions used for Boc deprotection (e.g., neat TFA) and the final cleavage of peptides from most resins.

  • Base Stability: It is stable to the mild basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).

  • Orthogonality: This profile makes the Moc group orthogonal to both the Boc and Fmoc protection schemes. In theory, it could be used as a permanent protecting group for a side-chain amine (e.g., on lysine) in a standard Fmoc- or Boc-based synthesis.

Cleavage (Deprotection) of the Methoxycarbonyl Group

The robustness of the Moc group is a double-edged sword; its removal requires significantly harsher conditions than those used for mainstream protecting groups, which limits its utility as a temporary Nα-protecting group in standard peptide synthesis.

The Challenge of Cleavage

Cleavage of the methyl carbamate bond typically proceeds via nucleophilic attack on either the carbonyl carbon or the methyl group. Due to the stability of the C-N amide bond, this process is energetically demanding.

Deprotection Methodologies

Several forcing methods have been developed to cleave simple alkyl carbamates.

Method 1: Saponification (Base-Catalyzed Hydrolysis) This method involves the hydrolysis of the carbamate under strong basic conditions, analogous to the saponification of an ester.[8][9]

  • Mechanism: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses. The final step involves an acid-base reaction where the highly basic amine anion is protonated by the solvent, and the resulting carbamic acid decarboxylates to yield the free amine and CO₂.[10]

  • Conditions: Typically requires a large excess of a strong base (e.g., NaOH, KOH) in an alcoholic solvent or water, often with prolonged heating at reflux.[11] These conditions are harsh and can lead to racemization of chiral centers and hydrolysis of other sensitive functional groups (like esters and amides) in the peptide chain.


}

Caption: Mechanism of Moc cleavage via base-catalyzed hydrolysis.

Method 2: Nucleophilic Cleavage with Thiolates A reported protocol demonstrates that methyl carbamates can be cleaved under nucleophilic conditions that are less destructive than strong base hydrolysis.

  • Protocol: Treatment with 2-mercaptoethanol in the presence of a base like potassium phosphate in N,N-dimethylacetamide (DMA) at 75°C can effectively deprotect the amine.[12]

  • Mechanism: This likely proceeds via nucleophilic attack of the thiolate anion on the methyl group (Sₙ2 reaction), releasing the unstable carbamic acid, which then decarboxylates. This method offers better chemoselectivity than saponification.

Method 3: Silyl-Mediated Cleavage A mild method has been reported for the cleavage of methyl carbamates on carbohydrate derivatives, which could be applicable to peptide chemistry.

  • Protocol: The procedure involves using trichloromethylsilane (MeSiCl₃) and triethylamine in dry THF at 60°C, followed by an aqueous workup.[13]

  • Mechanism: The Lewis acidic silicon likely coordinates to the carbonyl oxygen, activating it towards nucleophilic attack or rearrangement, facilitating the cleavage of the C-O bond. This method is notable for its orthogonality with other groups like 2,2,2-trichloroethoxycarbonyl (Troc).

Applications and Limitations in Modern Synthesis

The primary limitation of the Moc group is the harshness of the conditions required for its removal, making it unsuitable for the routine, sequential Nα-protection in SPPS. However, its exceptional stability defines its niche applications.

Niche Applications
  • Permanent Protection: In complex syntheses where an amine must be masked throughout a multi-step sequence involving both strong acids and bases, the Moc group can serve as a near-permanent protecting group.

  • Reference Standard: It serves as an excellent chemical and pedagogical baseline for understanding the reactivity and stability of other carbamate protecting groups. The structural modifications that differentiate Boc and Fmoc from Moc are precisely what make them labile under specific, controlled conditions.

Comparative Analysis: Moc vs. Mainstream Protecting Groups

The following table summarizes the key properties of the Moc group in the context of more common Nα-protecting groups.

FeatureMethoxycarbonyl (Moc) tert-Butoxycarbonyl (Boc) 9-Fluorenylmethoxycarbonyl (Fmoc) Benzyloxycarbonyl (Cbz)
Structure CH₃-O-CO-(CH₃)₃C-O-CO-Fluorenyl-CH₂-O-CO-Benzyl-O-CO-
Introduction Methyl Chloroformate (Schotten-Baumann)Di-tert-butyl dicarbonate (Boc₂O)Fmoc-Cl or Fmoc-OSuBenzyl Chloroformate (Cbz-Cl)
Cleavage Conditions Very Harsh: Strong base (NaOH/KOH) + heat;[11] or specialized reagents (2-mercaptoethanol,[12] MeSiCl₃[13])Acidic: TFA, HCl in dioxane[1]Basic: 20-50% Piperidine in DMF[6]Reductive: H₂/Pd (Catalytic Hydrogenolysis)
Cleavage Mechanism Saponification / Sₙ2Carbocation formationE1cB EliminationHydrogenolysis
Stability Stable to acid (TFA) and mild base (piperidine)Labile to acid; Stable to base and hydrogenolysisLabile to base; Stable to acid and hydrogenolysisLabile to hydrogenolysis and strong acid
Primary Use Case Niche; semi-permanent protectionStandard for SPPS (Boc/Bzl strategy)Standard for SPPS (Fmoc/tBu strategy)Solution-phase synthesis
Key Advantage Extreme chemical stabilityOrthogonal to Fmoc and CbzMild cleavage; Orthogonal to BocOrthogonal to Boc and Fmoc
Key Disadvantage Difficult to remove without degrading peptideRequires strong acid for cleavagePotential for side reactions (e.g., aspartimide)Requires heavy metal catalyst; not ideal for sulfur-containing peptides

Conclusion

The methoxycarbonyl (Moc) group, while overshadowed in modern peptide synthesis by its more sophisticated relatives, remains a valuable subject of study for the serious synthetic chemist. Its straightforward synthesis via the Schotten-Baumann reaction and its unparalleled stability make it an exemplar of a robust protecting group. The significant challenge of its cleavage underscores the elegant chemical design inherent in the Boc and Fmoc groups, which incorporate specific structural features to facilitate controlled lability. While not a tool for everyday SPPS, a thorough understanding of the Moc group's chemistry provides deeper insight into the fundamental principles of protecting group strategy and equips the researcher with a potential solution for scenarios demanding exceptional chemical resilience.

References

  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
  • BenchChem. (n.d.). Understanding the role of the Fmoc protecting group in peptide synthesis.
  • Das, S. K., & Roy, N. (2000). The mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives. Organic Letters, 2(20), 3135–3138. [Link]

  • Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

  • operachem. (2024, April 27). Saponification-Typical procedures. [Link]

  • Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-20. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Turel, I., & Kljun, J. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 26(32), 5946-5975. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved January 17, 2026, from [Link]

  • Kampala International University. (n.d.). Saponification Process and Soap Chemistry. [Link]

  • EBSCO. (n.d.). Saponification | Research Starters. Retrieved January 17, 2026, from [Link]

  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. Retrieved January 17, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Oxetane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Oxetane-Modified Peptides in Drug Discovery

The therapeutic landscape is witnessing a resurgence of interest in peptide-based drugs, driven by their high specificity and low toxicity. However, native peptides often suffer from significant limitations, including poor metabolic stability due to proteolytic degradation and inherent conformational flexibility, which can lead to reduced binding affinity.[1][2] To overcome these hurdles, medicinal chemists are increasingly turning to peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced drug-like properties.[3][4]

A promising strategy in this domain is the incorporation of oxetane rings into the peptide backbone. Oxetanes are four-membered cyclic ethers that act as unique bioisosteres of the carbonyl group in an amide bond.[5][6] This modification imparts several advantageous properties:

  • Enhanced Proteolytic Resistance: Replacing a scissile amide bond with the non-hydrolyzable oxetanylamine fragment significantly increases the peptide's stability against enzymatic degradation, prolonging its plasma half-life.[5][7]

  • Conformational Constraint: The puckered, three-dimensional structure of the oxetane ring restricts the conformational freedom of the peptide backbone. This pre-organization can lock the peptide into its bioactive conformation, reducing the entropic penalty of binding to its target and potentially increasing potency and selectivity.[1][4]

  • Modulation of Physicochemical Properties: Oxetanes are small, polar motifs that can improve properties like aqueous solubility without significantly increasing lipophilicity, a key consideration in optimizing pharmacokinetic profiles.[6][8]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of oxetane-containing amino acids into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS) techniques. As direct incorporation of single oxetane amino acids can be challenging, the field has converged on a robust strategy utilizing pre-formed, Fmoc-protected oxetane dipeptide building blocks.[9][10][11] These building blocks are then integrated into a growing peptide chain using established Fmoc/tBu chemistry, allowing for the precise, site-specific modification of the peptide backbone.

Core Principles and Strategic Considerations

The central strategy for synthesizing Oxetane-Modified Peptides (OMPs) via SPPS revolves around the use of orthogonally protected dipeptide building blocks where an amide bond is replaced by a 3-aminooxetane unit.[7][9]

The general workflow is depicted below:

SPPS_Workflow cluster_prep Building Block Synthesis (Solution Phase) cluster_spps Solid-Phase Peptide Synthesis (Fmoc/tBu) bb_synth Fmoc-AA2-OCumyl + 3-(nitromethylene)oxetane nitro_reduction Nitro Reduction & Fmoc Protection bb_synth->nitro_reduction Conjugate Addition hydrolysis Ester Hydrolysis nitro_reduction->hydrolysis building_block Fmoc-AA(Ox)-AA-OH Dipeptide Building Block hydrolysis->building_block coupling_oxetane Oxetane Block Coupling (Double Coupling) building_block->coupling_oxetane Incorporate resin Resin Support (e.g., Rink Amide) deprotection Fmoc Deprotection (Piperidine/DMF) resin->deprotection coupling_std Standard AA Coupling (e.g., HATU/DIPEA) deprotection->coupling_std Repeat n times deprotection->coupling_oxetane At desired position coupling_std->deprotection final_deprotection Final Cleavage & Deprotection (TFA) coupling_std->final_deprotection Sequence Complete coupling_oxetane->deprotection Continue chain elongation coupling_oxetane->final_deprotection Sequence Complete purification Purification (RP-HPLC) final_deprotection->purification

Figure 1. General workflow for the synthesis of oxetane-modified peptides (OMPs).

Causality Behind Experimental Choices
  • Why Use Dipeptide Building Blocks? Direct coupling of a single Fmoc-oxetane-amino acid can be inefficient due to steric hindrance and altered reactivity of the oxetane's secondary amine. Synthesizing a dipeptide unit in solution phase first, and then coupling this larger, more stable block onto the resin-bound peptide, has proven to be a more reliable and higher-yielding strategy.[9][10]

  • Choice of Protecting Groups (Fmoc/tBu): The standard Fmoc/tBu orthogonal protection scheme is fully compatible with the oxetane moiety.[12][] The Fmoc group is removed under mild basic conditions (e.g., piperidine), while the acid-labile side-chain protecting groups (like tBu, Boc, Trt) and the resin linker are cleaved simultaneously in the final strong acid step (TFA). The oxetane ring itself is stable to these standard conditions.[7]

  • Coupling Reagents for a Bulky Building Block: The oxetane dipeptide building blocks are significantly larger and more sterically hindered than standard amino acids. Therefore, potent coupling reagents are required to drive the acylation reaction to completion. Urionium/aminium salts like HCTU and HATU are preferred due to their high reactivity and ability to overcome steric challenges.[7][14] A "double coupling" strategy is often employed to ensure quantitative incorporation of the building block.[9]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of deprotection and coupling for a standard Fmoc-amino acid on a 0.1 mmol scale using Rink Amide resin.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF (v/v) to the resin.

    • Agitate for 3 minutes. Drain.

    • Add a fresh 2 mL of 20% piperidine in DMF.

    • Agitate for 10-15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in 1 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 45-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).

  • Monitoring (Optional): Perform a qualitative Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), proceed to a second coupling (capping is also an option for difficult sequences).

Protocol 2: Incorporation of the Oxetane Dipeptide Building Block

This protocol details the critical step of coupling the Fmoc-protected oxetane dipeptide building block. A double coupling is recommended to ensure maximum efficiency.

  • Resin Preparation: Perform steps 1-3 from Protocol 1 to swell the resin and deprotect the N-terminal amine of the growing peptide chain.

  • Building Block Activation and First Coupling:

    • In a separate vial, dissolve the Fmoc-AA(Ox)-AA-OH building block (0.25 mmol, 2.5 eq.) and HCTU (0.24 mmol, 2.4 eq.) in 1.5 mL of DMF.

    • Add DIPEA (0.5 mmol, 5 eq.) to the solution, vortex briefly, and immediately add to the resin.

    • Agitate for 2 hours at room temperature. Drain the solution.

  • Washing: Wash the resin with DMF (3 x 2 mL).

  • Second Coupling:

    • Repeat step 2 entirely with fresh reagents (a second equivalent of the building block and coupling reagents).

    • Agitate for another 2 hours at room temperature.

  • Final Wash and Monitoring:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

    • Perform a Kaiser test. A negative result is crucial before proceeding to the next deprotection step. If the test remains positive, the synthesis may have failed at this step.

Oxetane_Coupling cluster_coupling1 First Coupling Cycle cluster_coupling2 Second Coupling Cycle start Deprotected Peptide-Resin (Free N-terminal Amine) activate1 Activate Oxetane Block (2.5 eq) with HCTU/DIPEA start->activate1 couple1 Add to Resin Agitate for 2h activate1->couple1 wash1 Wash with DMF couple1->wash1 activate2 Activate Fresh Oxetane Block (2.5 eq) with HCTU/DIPEA wash1->activate2 couple2 Add to Resin Agitate for 2h activate2->couple2 wash2 Wash with DMF/DCM couple2->wash2 kaiser_test Kaiser Test wash2->kaiser_test continue_synthesis Proceed to Next Fmoc Deprotection kaiser_test->continue_synthesis Negative (Yellow)

Figure 2. Double coupling workflow for the oxetane building block.

Protocol 3: Final Cleavage and Deprotection

The final step releases the peptide from the solid support and removes all acid-labile side-chain protecting groups. The oxetane ring has been shown to be stable under these conditions.[7]

  • Resin Preparation: Wash the final, fully protected peptide-resin with DCM (5 x 2 mL) and dry under a stream of nitrogen or in a desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A formulation specifically reported for OMPs is TFA / Triisopropylsilane (TIS) / DCM (70:20:10, v/v/v) .[7] For a 0.1 mmol scale synthesis, prepare 5 mL of the cocktail.

    • Scientist's Note: The higher percentage of TIS and the presence of DCM compared to standard cocktails (e.g., 95:2.5:2.5 TFA/H₂O/TIS) may help to improve the solubility of the protected peptide and more effectively scavenge cationic species in a less aqueous environment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in the reaction vessel.

    • Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

    • Wash the resin with an additional 1-2 mL of fresh cleavage cocktail and combine the filtrates.

    • Add the TFA solution dropwise to 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation and Purification:

    • Incubate the ether suspension at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the tube (e.g., 4000 rpm for 10 minutes), decant the ether, and wash the peptide pellet twice with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS.

Data Summary and Reagent Guide

Table 1: Recommended Reagents and Conditions for OMP Synthesis

StepParameterRecommended Reagent/ConditionRationale & Notes
Resin TypeRink Amide, Wang, or 2-ChlorotritylChoice depends on desired C-terminus (amide vs. acid). Rink Amide is common for C-terminal amides.
Deprotection Reagent20% Piperidine in DMFStandard, effective Fmoc removal. Ensure complete removal with thorough washing.[15]
Time3 min + 15 minTwo-step deprotection ensures complete reaction.
Standard Coupling ReagentHATU or HBTU with HOBt/DIPEAHigh-efficiency coupling for standard amino acids.
Equivalents4 eq. AA / 3.9 eq. HATU / 8 eq. DIPEAMolar excess drives the reaction to completion.
Oxetane Block Coupling ReagentHCTU or HATU with DIPEAPotent reagents to overcome the steric hindrance of the dipeptide building block.[7]
Equivalents2.5 eq. Block / 2.4 eq. HCTU / 5 eq. DIPEAA slightly lower excess is used due to the cost/size of the building block, compensated by double coupling.
StrategyDouble Coupling Critical for achieving high incorporation efficiency of the bulky building block.[9]
Cleavage CocktailTFA / TIS / DCM (70:20:10) A proven cocktail for OMPs. TIS is a critical scavenger.[7]
Time2-3 hours at Room TemperatureSufficient for cleavage from most acid-labile resins and side-chain deprotection.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Positive Kaiser test after oxetane block coupling Incomplete Coupling: Steric hindrance of the building block is the primary cause.[16]1. Confirm Reagent Quality: Ensure the building block and coupling reagents are fresh and anhydrous. 2. Extend Reaction Time: Increase the agitation time for each coupling to 3-4 hours. 3. Increase Temperature: Gently warm the reaction vessel to 35-40°C during coupling. 4. Change Coupling Reagent: Consider using a phosphonium salt reagent like PyBOP, which can sometimes be effective for hindered couplings.[17]
Low final yield of crude peptide Aggregation during Synthesis: Hydrophobic sequences can aggregate on the resin, blocking reaction sites.[18] Incomplete Deprotection/Cleavage: Insufficient reaction time or degraded TFA.1. Address Aggregation: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[18] 2. Optimize Cleavage: Use fresh, high-quality TFA. Extend cleavage time to 4 hours. Ensure the peptide fully precipitates in cold ether.
Multiple peaks in final LC-MS analysis Deletion Sequences: Resulting from incomplete coupling at any stage. Side Reactions during Cleavage: Insufficient scavengers leading to modification of sensitive residues (Trp, Met, Cys, Tyr).1. Review Synthesis History: Use the mass of impurity peaks to identify where deletions occurred. Optimize the coupling at that specific residue. 2. Optimize Cleavage Cocktail: If sensitive residues are present, consider a more robust scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[19]
Evidence of Oxetane Ring Opening Harsh, non-standard acidic or basic conditions. The oxetane ring is generally stable to standard SPPS conditions.[3][7] Avoid non-standard reagents or prolonged exposure to very strong acids not typically used in Fmoc-SPPS. Stick to the recommended protocols.

References

  • Roesner, S., Beadle, J. D., Tam, L. K. B., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 18(28), 5400-5405. Available from: [Link]

  • Juaristi, E., Soloshonok, V. A., & de Sousa, A. C. (Eds.). (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(3), 733. Available from: [Link]

  • Möller, G. P., Müller, S., Wolfstädter, B. T., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters, 16(15), 4122–4125. Available from: [Link]

  • D'Andrea, L. D., & Lelli, B. (2020). Constrained Peptides in Drug Discovery and Development. Pharmaceuticals, 13(10), 304. Available from: [Link]

  • Juaristi, E., Soloshonok, V. A., & de Sousa, A. C. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(3), 733. Available from: [Link]

  • Beadle, J. D., Knuhtsen, A., Hoose, A., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(12), 3303–3306. Available from: [Link]

  • Timmerman, P. (2023). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. Available from: [Link]

  • Powell, N. H., et al. (2014). Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. University of Warwick. Available from: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12693–12743. Available from: [Link]

  • Roesner, S., Beadle, J. D., Tam, L. K. B., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 18(28), 5400-5405. Available from: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564–12666. Available from: [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • LifeTein. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Möller, G. P., Müller, S., Wolfstädter, B. T., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters, 16(15), 4122–4125. Available from: [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6605. Available from: [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]

  • Beadle, J. D., Knuhtsen, A., Hoose, A., et al. (2017). Solid-phase synthesis of oxetane modified peptides. CORE. Available from: [Link]

  • Beadle, J. D., Knuhtsen, A., Hoose, A., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(12), 3303–3306. Available from: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Roesner, S., Saunders, G. J., Wilkening, I., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(8), 2465–2472. Available from: [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxetanes described as a combination of steric bulk and polarity or a chimera of a carbonyl and a gem-dimethyl group. Retrieved from [Link]

  • Barlos, K., Gatos, D., Hatzi, O., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Tetrahedron Letters, 35(25), 4333-4336. Available from: [Link]

  • Powell, N. H., et al. (2014). Synthesis and Structure of Oxetane Containing Tripeptide Motifs. The Royal Society of Chemistry. Available from: [Link]

  • Strømgaard, K., Brier, T. J., Andersen, K., et al. (2000). The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. Bioorganic & Medicinal Chemistry Letters, 10(14), 1547-1550. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 541, 301–343. Available from: [Link]

Sources

Application Notes and Protocols: Incorporation of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Moiety as a Strategic Tool in Peptidomimetic Design

In the landscape of modern drug discovery and chemical biology, the strategic modification of peptides to enhance their therapeutic properties is a paramount objective. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising avenue to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited bioavailability.[1] The incorporation of non-proteinogenic amino acids is a cornerstone of this strategy, allowing for precise control over the physicochemical and pharmacological profile of a peptide.[2][3]

This guide focuses on the incorporation of a unique non-natural amino acid, 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (Moc-Oxn-OH), into peptide scaffolds. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry.[4][5][6] Its introduction into molecular frameworks can impart a range of desirable properties, including increased polarity, improved metabolic stability by acting as a bioisostere for carbonyl groups, and the ability to induce specific conformational constraints.[4][7] By replacing a standard amino acid residue with an oxetane-containing counterpart, researchers can access novel chemical space, potentially leading to peptidomimetics with enhanced enzymatic resistance and tailored structural features.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, incorporation, and characterization of peptides containing Moc-Oxn-OH. We will detail both solid-phase and solution-phase synthetic methodologies, offering field-proven insights into experimental choices and providing robust, self-validating protocols.

Synthesis of the Building Block: this compound (Moc-Oxn-OH)

A reliable supply of the N-protected oxetane amino acid is a prerequisite for its incorporation into peptides. While a variety of protected oxetane-containing building blocks have been reported, this section outlines a proposed, chemically sound multi-step synthesis for Moc-Oxn-OH, starting from commercially available materials. This route is based on established methodologies for the synthesis of α-amino acids and related oxetane derivatives.[10][11][12]

Proposed Synthetic Pathway

The synthesis commences with the formation of an oxetane-containing aldehyde, which is then converted to a hydantoin. Subsequent hydrolysis and N-protection afford the target amino acid.

Synthesis_of_Moc-Oxn-OH start Oxetan-3-one step1 Step 1: Wittig Reaction (e.g., (EtO)2P(O)CH2CO2Et, NaH) start->step1 intermediate1 Ethyl 2-(oxetan-3-ylidene)acetate step1->intermediate1 step2 Step 2: Ozonolysis (1. O3; 2. Me2S) intermediate1->step2 intermediate2 Ethyl 2-oxo-2-(oxetan-3-yl)acetate step2->intermediate2 step3 Step 3: Strecker Synthesis (1. NaCN, NH4Cl; 2. H3O+) intermediate2->step3 intermediate3 2-Amino-2-(oxetan-3-yl)acetic acid step3->intermediate3 step4 Step 4: N-Protection (Methyl Chloroformate, Base) intermediate3->step4 final_product 2-((Methoxycarbonyl)amino)-2- (oxetan-3-yl)acetic acid (Moc-Oxn-OH) step4->final_product

Caption: Proposed synthetic workflow for Moc-Oxn-OH.

Experimental Protocol: Synthesis of Moc-Oxn-OH

Materials:

  • Oxetan-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Ozone generator

  • Dimethyl sulfide (DMS)

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Methyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

  • To a stirred suspension of sodium hydride (1.05 eq) in dry THF at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the resulting solution back to 0 °C and add a solution of oxetan-3-one (1.0 eq) in dry THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to afford ethyl 2-(oxetan-3-ylidene)acetate.

Step 2: Synthesis of Ethyl 2-oxo-2-(oxetan-3-yl)acetate

  • Dissolve ethyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in dichloromethane at -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add dimethyl sulfide (2.0 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield crude ethyl 2-oxo-2-(oxetan-3-yl)acetate, which can be used in the next step without further purification.

Step 3: Synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid

  • To a solution of sodium cyanide (1.1 eq) and ammonium chloride (1.1 eq) in aqueous ammonia, add the crude ethyl 2-oxo-2-(oxetan-3-yl)acetate (1.0 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with concentrated HCl and reflux for 6 hours to hydrolyze the intermediate aminonitrile and ester.

  • Cool the reaction mixture and adjust the pH to ~7 with a suitable base.

  • The product can be isolated by ion-exchange chromatography or by crystallization.

Step 4: Synthesis of this compound (Moc-Oxn-OH)

  • Dissolve 2-amino-2-(oxetan-3-yl)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C.

  • Add methyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the final Moc-Oxn-OH.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most common and versatile method for the chemical synthesis of peptides.[13] The incorporation of Moc-Oxn-OH requires consideration of its potential steric bulk. Therefore, the use of a potent coupling reagent is recommended to ensure efficient amide bond formation.[5][14]

SPPS_Workflow resin Resin Swelling (e.g., Rink Amide Resin in DMF) deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection1 wash1 Washing (DMF) deprotection1->wash1 coupling1 Coupling of First Amino Acid (Fmoc-AA-OH, HCTU/HATU, DIPEA) wash1->coupling1 wash2 Washing (DMF) coupling1->wash2 repeat Repeat Deprotection, Washing, and Coupling for subsequent amino acids wash2->repeat deprotection2 Fmoc Deprotection of N-terminal residue repeat->deprotection2 wash3 Washing (DMF) deprotection2->wash3 coupling_oxn Coupling of Moc-Oxn-OH (Moc-Oxn-OH, HCTU/HATU, DIPEA) wash3->coupling_oxn wash4 Washing (DMF) coupling_oxn->wash4 cleavage Cleavage and Deprotection (e.g., TFA/TIS/H2O cocktail) wash4->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, NMR) purification->characterization

Sources

Application Notes & Protocols: 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid as a Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized physicochemical and pharmacokinetic properties is relentless. The oxetane ring, a four-membered cyclic ether, has emerged from a niche curiosity to a powerful tool for medicinal chemists.[1][2] Its incorporation into molecular scaffolds can impart a range of desirable "drug-like" characteristics.[3] Unlike traditional lipophilic groups, the strained, polar oxetane motif can simultaneously enhance aqueous solubility, improve metabolic stability, and increase the fraction of sp³ carbons, thereby adding three-dimensionality to otherwise flat molecules.[1][2][3]

Furthermore, the oxetane ring is a recognized bioisostere for problematic functionalities like carbonyl and gem-dimethyl groups.[1][2] This substitution can circumvent issues such as ketone-mediated metabolic liabilities while preserving essential hydrogen bonding interactions.[1]

This guide focuses on a specific, high-value building block: 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (CAS: 1009120-05-1). This compound is an unnatural α-amino acid that strategically combines three key features:

  • A reactive carboxylic acid for facile incorporation into peptides or other scaffolds.

  • A Methoxycarbonyl (Moc)-protected amine , offering an orthogonal handle for further functionalization.

  • The core oxetan-3-yl moiety, poised to bestow its beneficial properties upon the target molecule.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview, practical insights, and detailed protocols for leveraging this building block in their discovery programs.

Physicochemical Properties & Strategic Handling

The effective use of any building block begins with a thorough understanding of its properties and stability. The oxetane ring, while beneficial, is strained and can be susceptible to ring-opening under harsh conditions, particularly strong acids.[1][2][4] Furthermore, some oxetane-carboxylic acids have been observed to isomerize into lactones upon heating or prolonged storage.[5][6] Therefore, careful handling is paramount.

PropertyValueSource
IUPAC Name 2-[(methoxycarbonyl)amino]-2-(oxetan-3-yl)acetic acid[7]
CAS Number 1009120-05-1[7][8]
Molecular Formula C₇H₁₁NO₅[7][8]
Molecular Weight 189.17 g/mol [8]
Appearance Typically a white to off-white solidGeneral
Purity >95% (Varies by supplier)[7]
Protocol 1: Storage and Handling

Causality: The primary goal is to prevent acid-catalyzed ring-opening of the oxetane and potential isomerization. Standard procedures for handling hygroscopic and chemically sensitive amino acids are recommended.

  • Storage: Store the compound at -20°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

  • Handling:

    • Allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.

    • Weigh out the required amount quickly in a controlled-humidity environment if possible.

    • Use anhydrous solvents for all reactions.

    • Crucially, avoid strong, non-scavenged acidic conditions and elevated temperatures (>50°C) where possible. If acidic conditions are required (e.g., for deprotection), they should be performed at low temperatures with careful monitoring.

Core Application: A Novel Building Block for Peptidomimetics

The structure of this compound makes it an ideal candidate for incorporation into peptides to create novel peptidomimetics with enhanced stability and modulated bioactivity.[1][2][9] The following protocols are based on standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely used methodology.[10][11]

Experimental Workflow for SPPS Incorporation

The overall process follows a logical sequence of coupling, washing, and potential deprotection, as illustrated below.

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Coupling of Oxetane AA (Building Block + Activator) Wash1->Coupling Add Activated Oxetane AA Wash2 5. DMF Wash Coupling->Wash2 Continue 6. Continue Chain Elongation Wash2->Continue Repeat Steps 2-5 with next AA Cleavage 7. Cleavage & Global Deprotection (TFA) Continue->Cleavage

Caption: Standard SPPS workflow for incorporating the oxetane amino acid.

Protocol 2: Incorporation into a Peptide Sequence via SPPS

Objective: To covalently couple this compound onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected, resin-bound peptide (e.g., on Rink Amide or Wang resin)

  • This compound

  • Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Fmoc-deprotection solution: 20% Piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

Methodology:

  • Resin Preparation: If starting a new synthesis, load the first Fmoc-amino acid onto the chosen resin according to standard procedures.[10] If extending a chain, begin with the resin-bound peptide in a fritted syringe or automated synthesizer vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[12]

  • Activation of the Oxetane Amino Acid:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 eq.) in a minimal volume of anhydrous DMF.

    • Add DIEA (6 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

    • Causality: Pre-activation converts the carboxylic acid to a more reactive acyl-O-benzotriazole ester, facilitating efficient amide bond formation while minimizing racemization, a common side reaction with many coupling reagents.[13]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test or Chloranil test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Protocol 3: Considerations for Methoxycarbonyl (Moc) Group Cleavage

The Moc protecting group is a carbamate, chemically related to the more common Boc and Fmoc groups. Its cleavage strategy is critical for the overall synthetic design.

  • Stability: The Moc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine). This makes it fully compatible and orthogonal to standard Fmoc-based SPPS.

  • Cleavage Conditions: The Moc group is typically cleaved under strong acidic conditions, similar to the Boc group. This means it is not orthogonal to Boc-protected side chains and will be removed during the final cleavage from the resin using trifluoroacetic acid (TFA).

Standard Cleavage Cocktail (Post-Synthesis):

  • Reagent: TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)

  • Procedure: Treat the final peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Causality: TFA is the strong acid that cleaves the Moc group, Boc side-chain protecting groups, and the linker to the resin. TIS and water act as scavengers to trap reactive carbocations generated during the process, preventing side reactions with sensitive residues like Tryptophan or Methionine.

A Note on Oxetane Stability: While the oxetane ring is generally stable to standard TFA cleavage cocktails for 2-3 hours, prolonged exposure or the use of stronger acids (e.g., HF) should be avoided to minimize the risk of ring-opening. If degradation is observed, cleavage time should be minimized and performed at a lower temperature (e.g., 4°C).

Beyond Peptides: A Scaffold for General Drug Discovery

While its primary application is in peptidomimetics, this building block is also a valuable scaffold for creating diverse small molecule libraries. The orthogonal protecting groups allow for selective chemical modifications at its three key points of reactivity.

Scaffold_Reactivity cluster_amine Amine (after Moc deprotection) cluster_acid Carboxylic Acid cluster_oxetane Oxetane Ring Scaffold Oxetane AA Building Block Amide Amide Formation Scaffold->Amide Reductive Reductive Amination Scaffold->Reductive Sulfonamide Sulfonamide Synthesis Scaffold->Sulfonamide Peptide Peptide Coupling Scaffold->Peptide Ester Esterification Scaffold->Ester Reduction Reduction to Alcohol Scaffold->Reduction RingOpening Nucleophilic Ring-Opening (Under specific conditions) Scaffold->RingOpening

Caption: Potential reaction pathways using the building block's functional handles.

Analytical Characterization

Confirming the successful incorporation of the building block is a critical quality control step.

  • Mass Spectrometry (ESI-MS): After coupling, a small amount of the peptide-resin can be cleaved and analyzed. The resulting peptide should show a mass increase corresponding to the residue mass of the building block (C₇H₉NO₃ = 155.05 g/mol ).

  • Tandem MS (MS/MS): Fragmentation analysis will confirm the position of the new amino acid within the peptide sequence.

  • Nuclear Magnetic Resonance (NMR): For the pure building block or a final purified peptide, ¹H NMR spectroscopy is definitive. The characteristic signals for the oxetane ring protons typically appear as complex multiplets in the 4.5-5.0 ppm region.

  • High-Performance Liquid Chromatography (HPLC): The incorporation of the polar oxetane motif will typically lead to a significant decrease in the retention time of the peptide on a reverse-phase column (e.g., C18) compared to a non-polar analogue like Leucine or Valine.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Coupling Efficiency 1. Incomplete Fmoc deprotection. 2. Insufficient activation of the amino acid. 3. Steric hindrance from the bulky oxetane group.1. Extend piperidine treatment time; confirm deprotection with a Kaiser test. 2. Use a more powerful activator like HATU; ensure all reagents and solvents are anhydrous. 3. Extend coupling time to 4-6 hours or perform a double coupling.
Incomplete Final Cleavage 1. Insufficient cleavage time or TFA volume.1. Extend cleavage time to 3 hours; ensure a sufficient volume of cleavage cocktail is used (e.g., 10 mL per gram of resin).
Mass corresponding to ring-opened product observed in MS 1. Oxetane ring is unstable to the specific conditions. 2. Prolonged exposure to strong acid.1. Reduce cleavage time and perform the reaction on ice. 2. Ensure efficient scavenging with TIS. If synthesizing a particularly acid-sensitive sequence, consider a resin that allows for milder cleavage conditions.

Conclusion

This compound is more than just another unnatural amino acid; it is a strategic tool for addressing key challenges in medicinal chemistry. Its ability to controllably introduce the beneficial oxetane motif makes it invaluable for enhancing solubility, improving metabolic profiles, and exploring novel chemical space. By understanding its properties and employing the robust protocols outlined in this guide, researchers can effectively integrate this building block into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

  • Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. CHIMIA International Journal for Chemistry. Available at: [Link] (Note: A more comprehensive review is available in Ref 1)

  • Carreira, E. M., & Fessard, T. C. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Oxetane amino acids. Available at: [Link]

  • Wiley-VCH. (n.d.). B. Detailed Synthetic Procedures. Available at: [Link]

  • Zhang, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PubMed Central. Available at: [Link]

  • Reddy, G., et al. (2018). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Asian Journal of Chemistry. Available at: [Link]

Sources

Protocol for coupling 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Coupling of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid: A Guide for Peptide Synthesis and Drug Discovery

Abstract

The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as potency, selectivity, and metabolic stability. Among these, oxetane-containing amino acids have emerged as particularly valuable building blocks. The oxetane motif, a four-membered cyclic ether, can act as a bioisostere for carbonyl or gem-dimethyl groups, often improving aqueous solubility and metabolic profiles without significantly increasing lipophilicity.[1][2] This guide provides a detailed protocol and technical insights for the efficient coupling of this compound, a sterically hindered amino acid, to a primary or secondary amine. We address the inherent challenges of coupling sterically demanding substrates and provide a robust methodology centered on the use of high-performance coupling reagents, reaction monitoring, and troubleshooting.

Introduction: The Challenge of Steric Hindrance

This compound presents a unique synthetic challenge. The alpha-carbon is substituted with a bulky oxetane ring, which sterically shields the carboxylic acid from the incoming nucleophilic amine. This hindrance can significantly slow down the rate of amide bond formation, leading to incomplete reactions, low yields, and potential side reactions when using standard coupling conditions.[3][4] Therefore, successful coupling necessitates a carefully optimized protocol employing highly reactive activating agents that can overcome this spatial blockade.[5]

This document serves as a comprehensive guide for researchers, outlining the mechanistic principles, reagent selection, and a detailed, validated protocol for the successful incorporation of this valuable building block into target molecules.

Properties of the Amino Acid

A clear understanding of the starting material's properties is fundamental. While the exact Methoxycarbonyl (Moc) protected compound is a specialty reagent, its properties are analogous to the more commonly cataloged tert-butoxycarbonyl (Boc) protected version.

PropertyValue (for the analogous Boc-protected compound)Reference
Chemical Formula C₁₀H₁₇NO₅[6]
Molecular Weight 231.25 g/mol [6]
CAS Number 1408074-43-0[6]
Appearance White to off-white solidGeneral Observation
Key Feature α-carbon is a stereocenter substituted with a sterically demanding oxetane ring.[7]
Mechanism and Reagent Selection

The formation of an amide bond is a dehydration reaction that is not spontaneous. The process requires the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent.[8]

G cluster_0 Step 1: Carboxylate Activation cluster_1 Step 2: Nucleophilic Attack AA R-COOH (Amino Acid) CR Coupling Reagent (e.g., HATU) + Base AA->CR AE Activated Ester (Highly Reactive) CR->AE Forms Amine R'-NH₂ (Amine) AE->Amine Reacts with Peptide R-CO-NH-R' (Peptide Bond) AE->Peptide Aminolysis LG Leaving Group (e.g., HOAt) AE->LG Releases Amine->AE

Diagram 1: General mechanism of amide bond formation using a coupling reagent.

For sterically hindered amino acids like our target, the choice of coupling reagent is paramount. Standard reagents like Dicyclohexylcarbodiimide (DCC) or even second-generation reagents like HBTU may prove insufficient. High-reactivity reagents are required.[5]

ReagentClassAdvantages for Hindered CouplingConsiderations
HATU Uronium/Aminium SaltExtremely fast reaction kinetics and high efficiency, even for difficult couplings.[5] Forms a highly reactive OAt-ester. Generally low racemization.Can cause guanidinylation of the free amine if used in large excess or during slow reactions.
HCTU Uronium/Aminium SaltMore cost-effective than HATU with very high reactivity, often comparable to HATU.Slightly less reactive than HATU in the most challenging cases.
PyAOP Phosphonium SaltAmong the most reactive coupling reagents available. Does not cause guanidinylation side reactions.[5]Byproduct (HMPA from older BOP reagent) concerns are mitigated, but phosphonium-based reagents can be less stable in solution.[5]
COMU Uronium/Aminium SaltBased on the Oxyma Pure leaving group, which enhances reactivity and safety (non-explosive). Performs better than HOBt-based reagents.Reactivity relative to HATU is debated, with some sources indicating superiority and others inferiority.

Recommendation: For reliability and high reactivity, HATU is the recommended primary choice for coupling this compound.

Detailed Experimental Protocol

This protocol describes a general solution-phase coupling to a model primary amine (e.g., Benzylamine). It should be adapted for the specific amine partner used.

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) system for reaction monitoring and analysis.

G prep 1. Reagent Prep Dissolve amino acid in anhydrous DMF under N₂. cool 2. Cool Cool solution to 0 °C in an ice bath. prep->cool add 3. Activation Add HATU, Amine, and finally DIPEA. cool->add react 4. Reaction Warm to RT. Stir for 2-12h. Monitor via LC-MS/TLC. add->react quench 5. Quench & Dilute Add water and dilute with Ethyl Acetate. react->quench wash 6. Aqueous Workup Wash sequentially with 1M HCl, sat. NaHCO₃, and Brine. quench->wash dry 7. Dry & Concentrate Dry organic layer (MgSO₄). Concentrate in vacuo. wash->dry purify 8. Purification Purify crude product via flash column chromatography. dry->purify analyze 9. Analysis Confirm structure and purity (NMR, MS, HPLC). purify->analyze

Diagram 2: Step-by-step experimental workflow for the coupling reaction.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq). Dissolve it in anhydrous DMF (use a concentration of approx. 0.1 M).

  • Reagent Addition: Add the amine (1.1 eq) to the solution, followed by HATU (1.1 eq). Stir for 2-3 minutes to allow for pre-mixing.

  • Initiation: Cool the flask to 0 °C in an ice-water bath. Add DIPEA (3.0 eq) dropwise. The solution may turn yellow, which is characteristic of HATU activation.[5]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

    • Causality: The steric hindrance necessitates a longer reaction time than typical peptide couplings. The reaction should be allowed to proceed until monitoring indicates the consumption of the limiting reagent.[5]

  • Monitoring: After 2 hours, and then periodically, take a small aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS or HPLC to monitor the consumption of the starting amino acid and the formation of the product.[9]

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Workup - Washing:

    • Wash the organic layer with 1M HCl (2x) to remove excess DIPEA and other basic impurities.

    • Wash with saturated aqueous NaHCO₃ (2x) to remove acidic byproducts like HOAt.

    • Wash with brine (1x) to reduce the amount of dissolved water in the organic layer.

    • Caution: The oxetane ring can be sensitive to harsh acidic conditions.[10] Avoid prolonged exposure to strong acids during workup.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: The purified product's identity and purity should be confirmed by NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Final purity should be assessed by HPLC.

Reaction Monitoring and Analysis

A self-validating protocol relies on robust analytical monitoring.[11]

  • TLC: Useful for a quick qualitative check. A typical mobile phase would be 50-70% Ethyl Acetate/Hexanes. Stain with potassium permanganate to visualize spots. The product should have an Rf value between the two starting materials.

  • LC-MS/HPLC: This is the gold standard for monitoring.[9]

    • Interpretation: In the chromatogram, you should observe the peak corresponding to the starting amino acid decrease over time, while a new peak, corresponding to the product, increases.

    • Purity Assessment: The purity of the final product can be calculated by dividing the area of the product peak by the total area of all peaks in the chromatogram.[9]

    • Common Impurities: Look for unreacted starting materials or potential side products like deletion sequences if performing solid-phase synthesis.[9]

Troubleshooting
ProblemPossible CauseSuggested Solution
Incomplete or Slow Reaction Insufficiently reactive coupling agent.Switch to HATU or PyAOP as recommended. Ensure reagents are fresh and anhydrous.
Steric hindrance is too great for the conditions.Increase reaction time to 24 hours. Consider gentle heating to 30-40 °C, but monitor for potential oxetane isomerization.[5][10]
Low Isolated Yield Product loss during aqueous workup.Perform back-extraction of all aqueous layers with ethyl acetate to recover any dissolved product.
Incomplete reaction.Re-run the reaction with an increased amount of coupling reagent (e.g., 1.2-1.5 eq) and base.
Presence of Side Products Racemization at the α-carbon.Ensure the base (DIPEA) is added last and at 0 °C. HATU is known for low racemization, but this is always a risk with hindered amino acids.
Guanidinylation of the amine partner.Avoid using a large excess of HATU. If this is a persistent issue, switch to a phosphonium salt reagent like PyAOP.[5]
References
  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.[Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Mousseau, J. J., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Zhang, L., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]

  • Synfacts. (2022). Amino-oxetanes as Amide Isosteres by an Alternative Defluorosulfonylative Coupling of Sulfonyl Fluorides. Thieme Gruppe. [Link]

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Koshkin, A. A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Bak, A., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • PubChem. 2-(2-(((Tert-butoxy)carbonyl)amino)pyridin-3-yl)acetic acid. [Link]

  • Wuts, P. G. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. [Link]

  • Google Patents. (2011).

Sources

Application Notes and Protocols: Oxetane Amino Acids as Proline Mimetics in Peptide and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Proline is a unique proteinogenic amino acid that imparts significant conformational constraints on peptide backbones, often inducing turns and disrupting secondary structures like α-helices and β-sheets.[1] The strategic replacement of proline with synthetic mimetics offers a powerful tool to fine-tune the structural and physicochemical properties of peptides for therapeutic applications.[2] This guide provides a comprehensive overview and detailed protocols for the application of oxetane-containing amino acids as proline surrogates. The incorporation of the four-membered oxetane ring into the peptide backbone can lead to significant improvements in metabolic stability, aqueous solubility, and lipophilicity, while also offering novel conformational geometries.[3][4] These application notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these unique building blocks in their peptide design and discovery programs.

Introduction: The Rationale for Proline Mimicry with Oxetane Amino Acids

Proline's distinctive cyclic structure restricts the Ramachandran space available to the peptide backbone and influences the cis-trans isomerization of the preceding peptide bond, a critical factor in protein folding and recognition. While invaluable, these native properties can also be liabilities in peptide-based therapeutics, leading to poor metabolic stability or suboptimal binding conformations.

Oxetane amino acids have emerged as compelling proline mimetics for several key reasons:

  • Metabolic Stability: The oxetane moiety, particularly when 3,3-disubstituted, can act as a bioisostere for gem-dimethyl or carbonyl groups, effectively blocking sites of metabolic oxidation.[4][5] Furthermore, replacing a native peptide bond with an oxetane-containing structure can enhance resistance to proteolytic degradation.[6]

  • Physicochemical Modulation: The polar nature of the oxetane ether can improve aqueous solubility and other drug-like properties.[3] The inductive electron-withdrawing effect of the oxetane ring can also decrease the basicity (pKa) of adjacent amine functionalities, which can be advantageous for reducing off-target interactions and improving cell permeability.[4][5]

  • Conformational Control: The rigid, four-membered ring of oxetane introduces a unique structural kink, different from that of proline. This allows for the exploration of novel peptide conformations that may lead to enhanced binding affinity or selectivity for a biological target. Molecular dynamics simulations suggest that oxetane incorporation can favor folded, turn-like structures in peptides.[7]

The following sections provide detailed protocols for the synthesis of oxetane amino acid precursors and their subsequent incorporation into peptides using established solid-phase methodologies.

Synthesis of Oxetane Amino Acid Precursors

A common and effective route to 3-substituted oxetane amino acids involves a two-step process: a Horner-Wadsworth-Emmons (HWE) reaction to generate a key α,β-unsaturated ester, followed by an aza-Michael addition.[3][8][9]

Workflow for Synthesis of Oxetane Amino Acid Precursor

cluster_0 Step 1: Horner-Wadsworth-Emmons (HWE) Reaction cluster_1 Step 2: Aza-Michael Addition A Oxetan-3-one D Tert-butyl 2-(oxetan-3-ylidene)acetate A->D B Phosphonate Reagent (e.g., Tert-butyl 2-(triethylphosphoryl)acetate) B->D C Base (e.g., NaH) in Anhydrous THF C->D mediates E Tert-butyl 2-(oxetan-3-ylidene)acetate D->E Product used in next step G Protected Oxetane Amino Acid E->G F Amine Nucleophile (e.g., Benzylamine) F->G adds to

Caption: Synthetic pathway for a protected oxetane amino acid.

Protocol 2.1: Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate

This protocol describes the synthesis of the key α,β-unsaturated oxetane intermediate via an HWE reaction.[3][8]

Materials:

  • Oxetan-3-one

  • Tert-butyl 2-(triethylphosphoryl)acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and workup

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (1.05 equivalents) to the stirred THF.

  • Phosphonate Addition: Add tert-butyl 2-(triethylphosphoryl)acetate (1.0 equivalent) dropwise to the NaH suspension at 0 °C.

  • Ylide Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the phosphonate ylide is typically accompanied by the evolution of hydrogen gas.

  • Ketone Addition: Cool the mixture back to 0 °C and add a solution of oxetan-3-one (1.2 equivalents) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure tert-butyl 2-(oxetan-3-ylidene)acetate.

Protocol 2.2: Synthesis of Protected Oxetane Amino Acid via Aza-Michael Addition

Materials:

  • Tert-butyl 2-(oxetan-3-ylidene)acetate (from Protocol 2.1)

  • Amine nucleophile (e.g., benzylamine as a precursor for the amino group)

  • Anhydrous solvent (e.g., Methanol or THF)

Procedure:

  • Reaction Setup: Dissolve tert-butyl 2-(oxetan-3-ylidene)acetate (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

  • Amine Addition: Add the amine nucleophile (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can then be purified by column chromatography. The product will be the protected oxetane amino acid, which may require further deprotection/protection steps depending on the desired final building block for peptide synthesis.

Incorporation of Oxetane Amino Acids into Peptides

Oxetane amino acids are typically incorporated into peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][10][11] For efficient and reliable coupling, they are often prepared as dipeptide building blocks.[6][10]

Workflow for SPPS Incorporation of an Oxetane Dipeptide

Resin Resin with growing peptide chain (N-terminus deprotected) Coupled Resin with extended peptide chain (Fmoc-AA-Ox-Peptide) Resin->Coupled Dipeptide Fmoc-AA-Ox-OH (Oxetane Dipeptide Building Block) Dipeptide->Coupled Coupling Coupling Reagents (e.g., HBTU, DIPEA) Coupling->Coupled activate Deprotection Deprotection (20% Piperidine in DMF) Coupled->Deprotection proceeds to Ready Resin with extended peptide chain (N-terminus deprotected for next cycle) Deprotection->Ready Ready->Resin start next cycle

Caption: SPPS cycle for incorporating an oxetane dipeptide.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) using an Oxetane Building Block

This protocol outlines a general procedure for incorporating an Fmoc-protected oxetane-containing dipeptide building block into a peptide sequence on a Rink Amide resin.[11][12]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids and Fmoc-protected oxetane dipeptide building block

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: e.g., HBTU (0.95 eq), HOBt (1.0 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) relative to the amino acid.

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Oxetane Dipeptide:

    • In a separate vial, pre-activate the Fmoc-oxetane dipeptide building block (1.0 eq) with HBTU/HOBt and DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours. The coupling of sterically hindered building blocks like oxetanes may require longer coupling times or double coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DMF and DCM, and then dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. The oxetane ring has been shown to be stable to these standard acidic cleavage conditions.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS and Mass Spectrometry.

Impact on Peptide Properties & Case Studies

The substitution of proline with oxetane amino acids can profoundly impact the therapeutic potential of a peptide.

PropertyEffect of ProlineEffect of Oxetane Amino Acid MimicRationale & References
Conformation Induces β-turns; acts as a helix breaker.[1]Induces tight, turn-like structures; explores novel conformational space.The rigid 4-membered ring imposes unique dihedral angle constraints.[7]
Metabolic Stability Pro-X and X-Pro bonds can be susceptible to specific proteases.[1]Increased resistance to proteolysis.The non-natural backbone structure is not recognized by many proteases.[6][13]
Solubility Contributes to overall peptide solubility based on context.Generally increases aqueous solubility.The polar ether oxygen of the oxetane ring can engage in hydrogen bonding with water.[3][4]
Lipophilicity (LogD) Moderately lipophilic.Can be tuned; often used to reduce lipophilicity compared to gem-dimethyl groups.The oxetane motif is more polar than hydrocarbon analogues like a gem-dimethyl group.[5]
Basicity of Adjacent Amines No direct electronic effect.Reduces pKa of nearby amines.Strong inductive electron-withdrawing effect from the oxetane oxygen.[4][5]

Case Study: Lanraplenib (GS-9876) Lanraplenib, an inhibitor of spleen tyrosine kinase (Syk), is an excellent example of leveraging oxetane's properties in drug design. In the development of this molecule, a piperazine-oxetane moiety was used as a more metabolically stable isostere of a morpholine group. This substitution also helped to reduce planarity and improve the overall drug-like properties of the compound.[4][5]

Conclusion

Oxetane amino acids are powerful and versatile tools for peptide chemists and drug discovery scientists. Their synthesis is accessible through established chemical routes, and their incorporation into peptides via SPPS is straightforward using dipeptide building blocks. By replacing proline residues, researchers can rationally design peptides with enhanced metabolic stability, improved physicochemical properties, and novel conformations, ultimately accelerating the development of next-generation peptide therapeutics.

References

  • Development of oxetane modified building blocks for peptide synthesis - RSC Publishing. (URL: [Link])

  • Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed. (URL: [Link])

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (URL: [Link])

  • Beadle, J. D., Knuhtsen, A., Hoose, A., Raubo, P., Jamieson, A. G. and Shipman, M. (2017) Solid-phase synthesis of oxetane modif - CORE. (URL: [Link])

  • Synthesis of oxetane γ‐amino acidsa a See general procedure A‐B in... - ResearchGate. (URL: [Link])

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (URL: [Link])

  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands | Request PDF - ResearchGate. (URL: [Link])

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. (URL: [Link])

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed. (URL: [Link])

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH. (URL: [Link])

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH. (URL: [Link])

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Unusual amino acids in medicinal chemistry - UQ eSpace - The University of Queensland. (URL: [Link])

  • Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. (URL: [Link])

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. (URL: [Link])

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides - PubMed. (URL: [Link])

  • Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology - University of Warwick. (URL: [Link])

  • Peptide synthesis - Wikipedia. (URL: [Link])

  • Proline motifs in peptides and their biological processing - PubMed. (URL: [Link])

  • Proline-Rich Peptide Mimics Effects of Enamel Matrix Derivative on Rat Oral Mucosa Incisional Wound Healing - PubMed. (URL: [Link])

Sources

Synthesis of constrained peptides using 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Constrained Peptides Using 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (Moc-Oxa-OH)

Abstract

The incorporation of conformational constraints into peptide backbones is a paramount strategy in modern drug discovery, enhancing proteolytic stability, improving pharmacokinetic profiles, and refining target affinity. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif for achieving these constraints.[1][2][3] This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of this compound (Moc-Oxa-OH), a novel building block for introducing oxetane-based constraints into peptides. We detail its properties, mechanistic advantages, and provide field-proven, step-by-step protocols for its efficient incorporation using solid-phase peptide synthesis (SPPS), including expert insights into reaction optimization, cleavage, and characterization.

Introduction: The Rationale for Oxetane-Constrained Peptides

Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability.[4] A primary degradation pathway is enzymatic hydrolysis of the amide backbone.[5] Introducing non-natural modifications that rigidify the peptide backbone can shield it from proteases and lock it into a bioactive conformation.

The oxetane motif has garnered significant interest as a bioisostere for the gem-dimethyl or carbonyl group, offering a unique combination of properties:

  • Polarity and Solubility: The ether oxygen makes the oxetane ring a polar, hydrogen bond-accepting moiety, which can improve the aqueous solubility of the parent molecule.[1][3][6]

  • Metabolic Stability: Replacing a metabolically labile group or a cleavable amide bond with the stable oxetane ring can significantly enhance a peptide's half-life.[2][7][8]

  • Conformational Rigidity: The strained four-membered ring imparts a distinct three-dimensional character, acting as a "conformational lock" that can induce turns or kinks in the peptide chain.[1][9][10][11] This pre-organization is particularly advantageous for improving receptor binding affinity and facilitating the synthesis of challenging cyclic peptides.[9][12]

The building block, this compound (Moc-Oxa-OH), provides a direct and efficient means to harness these benefits through standard synthesis protocols.

The Moc-Oxa-OH Building Block: Structure and Properties

Moc-Oxa-OH is an α-amino acid analogue where the side chain is covalently linked to the backbone nitrogen via the oxetane ring. This unique structure is the source of its utility in peptide chemistry.

cluster_MocOxaOH Moc-Oxa-OH Structure C1 HO C3 C C1->C3 C2 O C2->C3 C4 C3->C4 N1 N C4->N1 C_oxa1 C C4->C_oxa1 C5 C N1->C5 O1 O C5->O1 O2 O C5->O2 C6 CH3 O2->C6 O_oxa O C_oxa1->O_oxa C_oxa2 CH2 O_oxa->C_oxa2 C_oxa3 CH2 C_oxa2->C_oxa3 C_oxa3->C_oxa1

Caption: Chemical structure of this compound (Moc-Oxa-OH).

Table 1: Comparison of Physicochemical Properties

Property Moc-Oxa-OH Glycine (for comparison) Rationale for Impact
Molecular Weight 189.17 g/mol 75.07 g/mol Introduces steric bulk with moderate weight gain.[6]
Polarity High Moderate The ether oxygen increases polarity and acts as an H-bond acceptor.[1][3]
H-Bond Acceptors 4 (2 carbonyl, 1 ether) 2 (carbonyl) The oxetane oxygen provides an additional H-bond acceptor site.[1]
H-Bond Donors 1 (acid) 1 (acid) Similar to standard amino acids.

| Conformational Effect | Induces backbone turn | Flexible | The rigid oxetane ring restricts phi/psi bond rotation.[9][10] |

Application: Solid-Phase Peptide Synthesis (SPPS) Workflow

The true utility of Moc-Oxa-OH lies in its compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[13][14] It can be incorporated as a dipeptide mimic, replacing a specific amide bond in the sequence.

spss_workflow start Start: Swell Resin (e.g., Rink Amide) deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple_moc Couple Moc-Oxa-OH (e.g., HATU/DIPEA in DMF) wash1->couple_moc wash2 Wash (DMF, DCM) couple_moc->wash2 cleave Cleavage & Global Deprotection (e.g., 95% TFA Cocktail) couple_moc->cleave If Moc-Oxa-OH is N-terminal deprotect2 Fmoc Deprotection (if applicable, for next AA) wash2->deprotect2 Continue Chain couple_next Couple Next Fmoc-AA-OH deprotect2->couple_next repeat Repeat Deprotection, Coupling, and Wash Cycles couple_next->repeat repeat->cleave Final AA Coupled purify Purify & Analyze (RP-HPLC, LC-MS) cleave->purify end Final Constrained Peptide purify->end

Caption: General workflow for incorporating Moc-Oxa-OH using Fmoc-SPPS.

Detailed Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary based on peptide sequence, scale, and available equipment. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Incorporation of Moc-Oxa-OH into a Peptide Sequence

This protocol describes the manual incorporation of Moc-Oxa-OH onto a resin-bound peptide with a free N-terminal amine. It assumes a 0.1 mmol synthesis scale.

Materials and Reagents:

  • Peptide-resin with free N-terminus (e.g., Rink Amide, 0.1 mmol)

  • Moc-Oxa-OH

  • Coupling Activator: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or HBTU/HOBt.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: Isopropyl alcohol (IPA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Qualitative Test: Kaiser test (ninhydrin) or Chloranil test for reaction completion.[15]

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Place the peptide-resin (0.1 mmol) in the SPPS vessel.

    • Swell the resin in DMF for 30-60 minutes.

    • If the N-terminal Fmoc group is present, perform deprotection:

      • Treat the resin with 20% piperidine/DMF (2 x 10 min).

      • Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • Confirm the presence of a free amine using a positive Kaiser test.

  • Activation and Coupling of Moc-Oxa-OH:

    • Rationale: Pre-activation of the carboxylic acid is crucial for efficient amide bond formation. HATU is highly effective, especially for sterically hindered or unusual amino acids.

    • In a separate vial, dissolve Moc-Oxa-OH (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in DMF (~2 mL).

    • Add DIPEA (0.6 mmol, 6 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

    • Add the activated Moc-Oxa-OH solution to the drained resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the unique structure, a longer coupling time compared to standard amino acids is recommended to ensure completion.

  • Monitoring and Capping:

    • After the coupling period, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.

    • If the test is positive, the coupling can be extended, or a second coupling can be performed.

    • If unreacted sites persist, cap them using an acetic anhydride/DIPEA solution in DMF to prevent the formation of deletion sequences.[16]

  • Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents: DMF (5x), IPA (3x), DCM (3x), and finally DMF (3x) to prepare for the next cycle.

  • Chain Elongation:

    • The Moc group on Moc-Oxa-OH is stable to standard Fmoc-SPPS conditions. To continue peptide elongation, the subsequent Fmoc-protected amino acid can be coupled directly to the secondary amine of the incorporated oxetane moiety using the same activation chemistry.

Table 2: Recommended Coupling Conditions for Moc-Oxa-OH

Reagent System Equivalents (AA:Activating:Base) Time (hr) Notes
HATU/DIPEA 1 : 0.95 : 2 (relative to AA) 2 - 4 Highly recommended for efficiency and low racemization.[17]
HBTU/HOBt/DIPEA 1 : 1 : 1 : 2 (relative to AA) 3 - 6 A standard and cost-effective alternative. Pre-activation is key.

| DIC/OxymaPure® | 1 : 1 : 1 (relative to AA) | 4 - 8 | Carbodiimide-based activation; generally slower but effective.[18] |

Protocol 2: Cleavage and Final Deprotection

Warning: Trifluoroacetic acid (TFA) is highly corrosive. Handle with extreme care in a fume hood.

Materials:

  • Peptide-resin (fully synthesized)

  • Cleavage Cocktail: Reagent K (94% TFA, 2.5% H₂O, 2.5% Ethanedithiol, 1% Triisopropylsilane (TIS)) is a good general-purpose cocktail, especially if Cys, Met, or Trp are present. For simpler peptides, 95% TFA / 2.5% H₂O / 2.5% TIS is sufficient.[19]

  • Cold diethyl ether

Procedure:

  • Preparation:

    • Wash the final peptide-resin with DCM (5x) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

    • Stir or agitate the slurry at room temperature for 2-3 hours. The oxetane ring is generally stable to these acidic conditions, though prolonged exposure should be avoided.[6][20]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).

    • A white precipitate of the crude peptide should form immediately.

    • Cool the mixture at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the tube (e.g., 4000 rpm, 10 min), decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers.

  • Drying and Storage:

    • After the final wash, carefully dry the peptide pellet under a stream of nitrogen.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain a fluffy white powder.

    • Store the lyophilized peptide at -20°C or below.

Characterization and Expected Results

  • Purity Analysis (RP-HPLC): The crude peptide should be analyzed by reverse-phase HPLC. A successful synthesis will show one major peak corresponding to the desired product.

  • Identity Confirmation (LC-MS): The molecular weight of the purified peptide must be confirmed by mass spectrometry. The observed mass should match the calculated theoretical mass for the oxetane-modified peptide.

  • Conformational Analysis (NMR): For in-depth structural studies, 2D NMR techniques (like NOESY and ROESY) can be used to identify through-space correlations that confirm the turn-inducing nature of the Moc-Oxa-OH residue.[9][11]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling of Moc-Oxa-OH Insufficient coupling time or reagent equivalents; Steric hindrance.Double couple: repeat the coupling step with fresh reagents. Increase coupling time to 4-6 hours. Switch to a more potent activator like HATU.
Deletion Sequence (Peptide missing Moc-Oxa-OH) Failed coupling followed by successful coupling of the next amino acid.Ensure a negative Kaiser test before proceeding. Implement a capping step with acetic anhydride after the Moc-Oxa-OH coupling to block unreacted amines.
Low Cleavage Yield Incomplete cleavage from resin; Peptide precipitation on resin.Extend cleavage time to 4 hours. Ensure the resin is completely dry before adding the TFA cocktail.
Unexpected Side Products Side-chain protecting group issues; Instability of the oxetane ring.Ensure the correct scavenger cocktail is used for the amino acids present.[19] While generally stable, avoid excessive heating or prolonged (>4-6h) exposure to strong acid.[20]

Conclusion

This compound is a powerful and accessible tool for peptide chemists seeking to enhance the drug-like properties of their molecules. Its seamless integration into standard Fmoc-SPPS workflows allows for the rational design of conformationally constrained peptides with improved proteolytic stability and modulated physicochemical properties. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently leverage this innovative building block to accelerate the development of next-generation peptide therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Al-Zoubi, R. M., & McDonald, R. I. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • He, Z., Zhang, Z., & Li, Z., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Roesner, S., Saunders, G. J., & Wilkening, I., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. [Link]

  • He, Z., Zhang, Z., & Li, Z., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Dixon, A. M., & Notman, R. (2021). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]

  • Dixon, A. M., & Notman, R. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]

  • Shipman, M., & St. John-Campbell, S. (2019). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. [Link]

  • St. John-Campbell, S., & Shipman, M. (2019). Development of oxetane modified building blocks for peptide synthesis. SciSpace. [Link]

  • Roesner, S., & Shipman, M. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. PubMed. [Link]

  • Roesner, S., Saunders, G. J., & Wilkening, I., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. PMC - NIH. [Link]

  • Roesner, S., & Shipman, M. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters. [Link]

  • Toth, K., & Vizzavona, J. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. [Link]

  • Bakulina, O., & Zhidkova, E., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). [Link]

  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011).
  • Stepan, A. F., & Larsson, O. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters. [Link]

  • Roesner, S., & Shipman, M. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. ACS Publications. [Link]

  • Kánnár, D., & Illyés, E., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI. [Link]

  • Cuevas-Zuviria, B., & Carrasco, M. R. (2022). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Liu, R., & Yu, Y. B. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. (2013). PMC - NIH. [Link]

  • Oxetane modified cyclic peptides by head-to-tail macrocyclisation. (n.d.). ResearchGate. [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. (2025). ResearchGate. [Link]

Sources

Investigating the conformational effects of incorporating 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid in peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1][2] A leading strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids.[3][4] The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry for its ability to impart unique structural and physicochemical properties.[5][6][7] When incorporated into amino acid scaffolds, the oxetane moiety can significantly influence peptide backbone conformation, enhance solubility, and improve metabolic stability, making it an attractive tool for drug discovery.[5][8][9]

This application note provides a comprehensive guide for researchers on the incorporation of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, a novel oxetane-containing amino acid, into peptide sequences. We will detail its synthesis, solid-phase peptide synthesis (SPPS) protocols, and a multi-faceted approach to characterizing its profound conformational effects using NMR spectroscopy, circular dichroism, and computational modeling.

I. Synthesis of the Building Block: this compound

A robust supply of the monomer is paramount for its successful application. Herein, we propose a reliable synthetic route based on the classical Strecker synthesis, commencing from the commercially available oxetan-3-one. The Strecker synthesis is a powerful method for the preparation of α-amino acids from aldehydes or ketones.[10][11][12][13]

Protocol 1: Synthesis of this compound

Materials:

  • Oxetan-3-one

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Methyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Formation of the α-aminonitrile.

    • In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxetan-3-one (1.0 eq) to the cooled solution with vigorous stirring.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Step 2: Hydrolysis to the α-amino acid.

    • Add the crude α-aminonitrile to a round-bottom flask containing concentrated hydrochloric acid.

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess HCl.

    • The resulting solid is the hydrochloride salt of 2-amino-2-(oxetan-3-yl)acetic acid.

  • Step 3: Methoxycarbonyl protection.

    • Dissolve the crude amino acid hydrochloride salt in a saturated aqueous solution of sodium bicarbonate.

    • Cool the solution to 0 °C.

    • Slowly add methyl chloroformate (1.1 eq) dropwise while maintaining the pH between 8 and 9 with the addition of NaHCO₃ as needed.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the aqueous layer with diethyl ether to remove any unreacted methyl chloroformate.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Note: This is a proposed synthesis based on established chemical principles. Researchers should perform appropriate characterization (NMR, MS, etc.) to confirm the identity and purity of the synthesized compound.

II. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized oxetane-containing amino acid can be readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[11][14][15]

Protocol 2: SPPS of Oxetane-Modified Peptides

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (ethyl (hydroxyimino)cyanoacetate)

  • Piperidine in DMF (20%)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq) and OxymaPure® (3 eq) in DMF.

    • Add DIC (3 eq) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to ensure complete coupling.

    • Wash the resin with DMF and DCM.

  • Incorporation of the Oxetane Amino Acid:

    • For the coupling of this compound, use the same procedure as in step 3. The methoxycarbonyl group serves as the N-protecting group for this step.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Diagram of the SPPS Workflow:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling Repeat Repeat Steps Fmoc_Deprotection->Repeat AA_Coupling->Fmoc_Deprotection for next AA Oxetane_Coupling Oxetane Amino Acid Coupling AA_Coupling->Oxetane_Coupling at desired position Oxetane_Coupling->Fmoc_Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of oxetane-modified peptides.

III. Conformational Analysis: A Multi-pronged Approach

A thorough understanding of the conformational impact of the oxetane amino acid requires a combination of experimental and computational techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[10][12][13] 2D NMR experiments, such as NOESY and ROESY, provide through-space correlations between protons, which can be translated into distance restraints for structure calculation.

Protocol 3: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å).

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

  • Structure Calculation: Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

Diagram of the NMR Analysis Workflow:

NMR_Workflow Sample_Prep Peptide Sample Preparation NMR_Acquisition 2D NMR Data Acquisition (TOCSY, NOESY/ROESY) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Resonance Assignment NMR_Acquisition->Data_Processing Restraint_Generation Distance & Dihedral Restraint Generation Data_Processing->Restraint_Generation Structure_Calculation 3D Structure Calculation & Ensemble Analysis Restraint_Generation->Structure_Calculation

Caption: Workflow for peptide 3D structure determination using NMR spectroscopy.

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. By analyzing the far-UV CD spectrum, one can estimate the proportions of α-helix, β-sheet, and random coil conformations.

Protocol 4: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 10-100 µM.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

    • Acquire spectra at different temperatures or in the presence of co-solvents (e.g., trifluoroethanol) to assess conformational stability.

  • Data Analysis:

    • Process the raw data (subtracting the buffer blank and converting to mean residue ellipticity).

    • Use deconvolution software (e.g., K2D3, DichroWeb) to estimate the secondary structure content.

Table 1: Representative CD Data for a Model Peptide

Peptide SequenceSecondary Structure Content (%)
α-Helix
Ac-Ala-Val-X -Leu-Ile-NH₂ (X = Gly)15
Ac-Ala-Val-X -Leu-Ile-NH₂ (X = Oxetane AA)35

Note: The data in this table is hypothetical and serves as an example of how to present CD results.

C. Computational Modeling

Molecular dynamics (MD) simulations provide a powerful in silico approach to complement experimental data and gain a deeper understanding of the conformational landscape of the modified peptide.

Protocol 5: Molecular Dynamics Simulations

  • System Setup:

    • Build the initial 3D structure of the peptide, either from NMR data or using a peptide building tool.

    • Solvate the peptide in a water box with appropriate counter-ions.

  • Simulation:

    • Perform energy minimization to relax the system.

    • Run a production MD simulation for an extended period (e.g., 100-500 ns) using a suitable force field (e.g., AMBER, CHARMM).

  • Analysis:

    • Analyze the trajectory to investigate conformational dynamics, hydrogen bonding patterns, and the stability of different secondary structures.

    • Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility.

Diagram of the Computational Modeling Workflow:

MD_Workflow Structure_Building Initial Peptide Structure Building System_Setup Solvation & Ionization Structure_Building->System_Setup Energy_Minimization Energy Minimization System_Setup->Energy_Minimization MD_Simulation Production MD Simulation Energy_Minimization->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Simulation->Trajectory_Analysis

Sources

Application Notes and Protocols for the Development of Enzyme Inhibitors Based on the 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid scaffold represents a promising starting point for the development of next-generation enzyme inhibitors. Its core innovation lies in the incorporation of the oxetane ring, a four-membered cyclic ether that is increasingly recognized as a valuable motif in drug design.[1][2]

Unlike more traditional carbocyclic rings, the oxetane introduces a unique combination of properties. It is a small, polar, and three-dimensional structure that can significantly enhance aqueous solubility and metabolic stability when used to replace functionalities like gem-dimethyl or carbonyl groups.[3] The inherent strain and polarity of the oxetane ring can lead to improved interactions with target proteins and favorable alterations in a compound's pharmacokinetic profile.[1][4] Specifically, the oxetane motif can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the pKa of adjacent basic groups, which is a critical parameter for optimizing cell permeability and reducing off-target effects.[2][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate enzyme inhibitors derived from this versatile oxetane-containing amino acid scaffold. The protocols herein are designed to be robust and self-validating, explaining not just the "how" but the critical "why" behind each experimental step, empowering researchers to rationally design and advance potent and selective therapeutic candidates.

Section 1: Synthesis and Characterization of the Core Scaffold

A reliable and scalable synthetic route to the core scaffold is the foundational step in any inhibitor development program. While numerous methods exist for the synthesis of non-natural amino acids, the following protocol outlines a representative and efficient pathway to obtain this compound. This approach leverages commercially available starting materials and established chemical transformations.

Protocol 1.1: Multi-step Synthesis of this compound

Rationale: This synthesis begins with the commercially available oxetan-3-one. A Strecker-type synthesis provides an efficient route to the racemic α-amino acid. This involves the formation of an α-aminonitrile followed by hydrolysis. The final step is the protection of the amino group with a methoxycarbonyl (Moc) group, which is a stable protecting group suitable for subsequent screening and derivatization steps.

Materials and Reagents:

  • Oxetan-3-one

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonium hydroxide (NH₄OH)

  • Concentrated hydrochloric acid (HCl)

  • Methyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Step 1: Synthesis of 2-Amino-2-(oxetan-3-yl)acetonitrile.

    • In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq) in aqueous ammonium hydroxide and cool the solution to 0 °C.

    • Add a solution of potassium cyanide (1.2 eq) in water, followed by the dropwise addition of oxetan-3-one (1.0 eq).

    • Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

  • Step 2: Hydrolysis to 2-Amino-2-(oxetan-3-yl)acetic acid.

    • To the crude aminonitrile from the previous step, add concentrated HCl.

    • Heat the mixture to reflux for 6-8 hours. The hydrolysis of the nitrile to the carboxylic acid and the ammonium salt of the amine will occur.

    • Cool the reaction mixture to room temperature and then to 0 °C. The amino acid hydrochloride may precipitate.

    • Concentrate the mixture under vacuum. The resulting solid can be triturated with diethyl ether to afford the crude amino acid hydrochloride.

  • Step 3: Methoxycarbonyl (Moc) Protection.

    • Suspend the crude 2-amino-2-(oxetan-3-yl)acetic acid hydrochloride in a mixture of water and a suitable organic solvent like dioxane.

    • Cool the mixture to 0 °C and add sodium bicarbonate (2.5 eq) in portions to neutralize the HCl and create basic conditions.

    • Add methyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Acidify the reaction mixture with 1N HCl to pH ~2-3 and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the final compound by silica gel column chromatography to obtain pure this compound.

Characterization:

The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Section 2: Biochemical Assays for In Vitro Inhibitor Characterization

Once the scaffold and its analogs are synthesized, the next critical phase is to determine their inhibitory activity against the target enzyme. This involves a series of well-controlled biochemical assays.[5]

Foundational Concepts: Understanding Enzyme Inhibition Kinetics

Before initiating screening, it is essential to understand the target enzyme's kinetics. The Michaelis-Menten model describes the relationship between the reaction rate (V) and the substrate concentration ([S]). The key parameters are Vmax (maximum reaction rate) and Km (the substrate concentration at which the reaction rate is half of Vmax). Understanding these parameters is crucial for designing an effective inhibitor screen.[6] For identifying competitive inhibitors, it is recommended to use a substrate concentration at or below the Km value.[6]

Protocol 2.1: Determination of IC₅₀ Values

Rationale: The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It represents the concentration of inhibitor required to reduce the enzyme's activity by 50%. This protocol describes a generic absorbance-based assay that can be adapted for various enzymes whose activity results in a color change.

Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH, ionic strength, and any required cofactors)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (DMSO vehicle)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the enzyme in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a stock solution of the substrate in assay buffer. The optimal concentration should be at or near the enzyme's Km value.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO. A typical concentration range for an initial screen might be from 100 µM to 1 nM.

  • Assay Execution:

    • In a 96-well plate, add a small volume (e.g., 1-2 µL) of the serially diluted compounds, positive control, or DMSO vehicle.

    • Add the enzyme solution to each well and pre-incubate with the compounds for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25 °C or 37 °C).[7] This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength at regular intervals (kinetic assay) or after a fixed time period (endpoint assay).[4][8] A kinetic assay is often preferred as it provides more detailed information about the reaction progress.[8]

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (rate).

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme or positive control well (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Data Presentation: Summarizing Inhibitor Potency

Quantitative data should be presented in a clear and organized manner to facilitate structure-activity relationship (SAR) analysis.

Compound IDR¹ GroupR² GroupIC₅₀ (µM) [Enzyme A]IC₅₀ (µM) [Enzyme B]Selectivity (B/A)
Scaffold-01HH15.2>100>6.6
Analog-02PhenylH0.8550.459.3
Analog-03HMethyl5.689.115.9
Analog-044-F-PhenylH0.1262.3519.2
Workflow for Determining Mechanism of Inhibition

To understand how a compound inhibits an enzyme (e.g., competitively, non-competitively), further kinetic studies are required.

MOA_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A Select Lead Inhibitor (Potent IC50) B Prepare Serial Dilutions of Inhibitor A->B C Prepare Serial Dilutions of Substrate (e.g., 0.5x, 1x, 2x, 5x, 10x Km) A->C D Run Enzyme Assay Matrix: Vary [Inhibitor] at each fixed [Substrate] E Measure Initial Velocities (V₀) for each condition D->E F Generate Michaelis-Menten Plots at each [Inhibitor] E->F G Create Lineweaver-Burk Plot (1/V₀ vs 1/[S]) F->G H Determine Mechanism: - Competitive (Km↑, Vmax same) - Non-competitive (Km same, Vmax↓) - Uncompetitive (Km↓, Vmax↓) G->H

Caption: Workflow for determining an inhibitor's mechanism of action.

Section 3: Cellular Assays for Evaluating Pharmacological Efficacy

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for assessing an inhibitor's performance in a physiological context.[8] These assays provide insights into cell permeability, target engagement in the cellular milieu, and potential off-target cytotoxicity.[9]

Protocol 3.1: Cell-Based Target Engagement and Potency Assay

Rationale: This protocol describes a general method to measure the potency of an inhibitor in a cellular system. The specific readout will depend on the function of the target enzyme. If the enzyme is a kinase in a proliferation pathway, a cell viability assay is appropriate. If it regulates gene expression, a reporter assay could be used. Here, we describe an anti-proliferation assay.

Materials and Reagents:

  • Human cancer cell line known to be dependent on the target enzyme

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., MTS, MTT, or a luminescent ATP-based reagent like CellTiter-Glo®)

  • 96-well clear-bottom or white-walled tissue culture plates

  • Multichannel pipette, incubator, plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a predetermined optimal density.

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Carefully remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include DMSO vehicle controls.

    • Incubate the cells for a period relevant to the cell cycle and mechanism of action (e.g., 72 hours).

  • Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTS/MTT, 10 minutes for CellTiter-Glo®).

    • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control wells (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC₅₀).

Visualizing the Target in a Cellular Context

Understanding the signaling pathway in which the target enzyme operates is key to interpreting cell-based assay results.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Enzyme_A Target Enzyme (e.g., Kinase A) Receptor->Enzyme_A activates Protein_B Substrate Protein B Enzyme_A->Protein_B phosphorylates Protein_C Effector Protein C Protein_B->Protein_C activates TF Transcription Factor Protein_C->TF Gene Target Genes TF->Gene regulates Response Cell Proliferation, Survival Gene->Response Inhibitor Oxetane-based Inhibitor GF Growth Factor GF->Receptor Enhibitor Enhibitor Enhibitor->Enzyme_A inhibits

Caption: A hypothetical cell signaling pathway targeted by an oxetane-based inhibitor.

References

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
  • Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Asian Publication Corporation.
  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine. Google Patents.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. ResearchGate. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed Central. Available at: [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PubMed Central. Available at: [Link]

  • Steady-state enzyme kinetics. The Biochemist. Available at: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • What Are Enzyme Kinetic Assays?. Tip Biosystems. Available at: [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Available at: [Link]

  • Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Journal of Chemical Information and Modeling. Available at: [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available at: [Link]

  • Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. Available at: [Link]

Sources

Exploring 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane ring has garnered significant attention for its ability to impart desirable characteristics such as increased aqueous solubility, improved metabolic stability, and enhanced target engagement. This technical guide delves into the synthesis, characterization, and potential applications of a specific oxetane-containing amino acid, 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, a versatile building block for the development of novel therapeutics.

While direct biological data for this specific molecule is not extensively available in the public domain, this guide provides detailed protocols for its synthesis based on established methodologies for analogous compounds. Furthermore, it explores potential therapeutic applications by drawing parallels with other oxetane-containing molecules that have demonstrated significant biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of oxetane-based scaffolds in their discovery programs.

I. The Oxetane Motif: A Gateway to Improved Drug-Like Properties

The four-membered ethereal ring of oxetane is more than just a structural curiosity; it is a functional group that can profoundly influence a molecule's behavior in a biological system. Its inherent ring strain and polarity make it a valuable bioisostere for commonly used functionalities like gem-dimethyl and carbonyl groups.[1][2] The introduction of an oxetane moiety can lead to:

  • Enhanced Aqueous Solubility: The polar nature of the oxetane ether oxygen can improve the solubility of a parent molecule, a critical factor for oral bioavailability and formulation.

  • Increased Metabolic Stability: The strained ring system is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.[3]

  • Modulation of Lipophilicity: Oxetanes can fine-tune the lipophilicity (LogP) of a compound, impacting its permeability and distribution within the body.

  • Conformational Rigidity: The defined geometry of the oxetane ring can lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target.

These advantageous properties have led to the inclusion of oxetanes in a growing number of clinical and preclinical drug candidates targeting a wide range of diseases, including cancer, viral infections, and autoimmune disorders.[4]

II. Synthesis of this compound: A Proposed Synthetic Strategy

A. Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

The initial step involves the olefination of oxetan-3-one with a suitable phosphonate reagent to yield the α,β-unsaturated ester intermediate.

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate (or equivalent phosphonate reagent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of oxetan-3-one (1.2 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(oxetan-3-ylidene)acetate.

Causality Behind Experimental Choices: The HWE reaction is a reliable method for the stereoselective synthesis of alkenes.[1] The use of a strong base like sodium hydride is necessary to deprotonate the phosphonate ester, generating the reactive ylide. Anhydrous conditions are crucial to prevent quenching of the base and the ylide.

B. Step 2: Synthesis of Methyl 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetate

The second step involves the conjugate addition of a protected amine to the α,β-unsaturated ester, followed by protection of the newly introduced amino group.

Materials:

  • Methyl 2-(oxetan-3-ylidene)acetate

  • Ammonia (as a solution in methanol or as ammonium hydroxide)

  • Methyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 equivalent) in a suitable solvent such as methanol.

  • Add a solution of ammonia (excess, e.g., 7N in methanol or concentrated ammonium hydroxide) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent and excess ammonia under reduced pressure to obtain the crude methyl 2-amino-2-(oxetan-3-yl)acetate.

  • Dissolve the crude amine in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 equivalents) followed by the dropwise addition of methyl chloroformate (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetate.

Causality Behind Experimental Choices: The aza-Michael addition is a classic method for forming carbon-nitrogen bonds.[1] The use of a protected amine source is crucial to prevent side reactions. Subsequent protection of the amine with methyl chloroformate provides the desired N-methoxycarbonyl group.

C. Step 3: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl ester (1.0 equivalent) in a mixture of THF and water.

  • Add LiOH (1.5 - 2.0 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product, this compound.

Causality Behind Experimental Choices: Saponification is a standard method for ester hydrolysis. The use of a base like LiOH or NaOH facilitates the nucleophilic attack on the ester carbonyl. Acidification is necessary to protonate the resulting carboxylate salt and isolate the carboxylic acid.

III. Characterization and Data Presentation

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the carbonyls of the carbamate and carboxylic acid, and the C-O-C stretch of the oxetane ring.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₇H₁₁NO₅
Molecular Weight189.17 g/mol
cLogP-0.5
Topological Polar Surface Area (TPSA)87.8 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Note: These values are computationally predicted and should be experimentally verified.

IV. Potential Applications in Medicinal Chemistry: A Landscape of Opportunity

While specific biological data for this compound is not yet established, its structural features suggest several promising avenues for its application in drug discovery.

A. As a Novel Amino Acid for Peptide and Peptidomimetic Synthesis

The title compound can be utilized as a non-natural amino acid in peptide synthesis. Its incorporation into a peptide backbone could:

  • Induce Specific Conformations: The rigid oxetane ring can act as a conformational constraint, forcing the peptide into a specific three-dimensional structure that may enhance binding to a biological target.

  • Improve Proteolytic Stability: The unnatural amino acid may confer resistance to degradation by proteases, thereby increasing the in vivo half-life of the peptide.

  • Enhance Cell Permeability: The physicochemical properties imparted by the oxetane moiety could improve the ability of the peptide to cross cell membranes.

Peptide_Modification Peptide Native Peptide Modified_Peptide Modified Peptide (Peptidomimetic) Peptide->Modified_Peptide Incorporate Oxetane_AA 2-((Methoxycarbonyl)amino) -2-(oxetan-3-yl)acetic acid Oxetane_AA->Modified_Peptide via Solid-Phase Peptide Synthesis Improved_Properties Enhanced Stability Improved Permeability Defined Conformation Modified_Peptide->Improved_Properties Leads to

B. As a Scaffold for the Synthesis of Small Molecule Inhibitors

The carboxylic acid and the protected amine functionalities of the title compound provide two convenient handles for further chemical modification. This allows for the construction of diverse libraries of small molecules for screening against various biological targets. For example, the carboxylic acid can be coupled with a range of amines to generate a library of amides, while the amine can be deprotected and reacted with various carboxylic acids or other electrophiles.

Scaffold_Elaboration Start 2-((Methoxycarbonyl)amino) -2-(oxetan-3-yl)acetic acid Amide_Coupling Amide Coupling (R-NH2) Start->Amide_Coupling Deprotection N-Deprotection Start->Deprotection Library1 Library of Amides Amide_Coupling->Library1 Amine_Derivatization Amine Derivatization (R'-COOH, etc.) Deprotection->Amine_Derivatization Library2 Library of N-Acyl Derivatives Amine_Derivatization->Library2

V. Future Directions and Conclusion

This compound represents a promising, yet underexplored, building block in medicinal chemistry. The synthetic protocols outlined in this guide, based on established methodologies, provide a clear path to accessing this compound. While direct biological data is currently lacking, the known benefits of incorporating oxetane moieties into drug candidates strongly suggest that this molecule could be a valuable tool for the development of novel therapeutics with improved pharmacological profiles.

Future work should focus on the systematic biological evaluation of this compound and its derivatives in a variety of disease-relevant assays. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation therapies that harness the unique properties of the oxetane ring.

VI. References

  • Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. Oxetanes: Recent advances in synthesis, reactivity, and medicinal chemistry. Chem. Rev.2016 , 116 (19), 12150–12233.

  • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Oxetanes in drug discovery: structural and synthetic insights. Angew. Chem. Int. Ed. Engl.2010 , 49 (48), 9052–9067.

  • Carreira, E. M.; Fessard, T. C. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chem. Rev.2014 , 114 (17), 8257–8322.

  • Jat, J. L.; et al. Applications of oxetanes in drug discovery and medicinal chemistry. Eur. J. Med. Chem.2023 , 258, 115598. [Link]

  • Stepan, A. F.; et al. The impact of oxetanes in drug discovery. J. Med. Chem.2011 , 54 (22), 7773–7780.

  • Tummatorn, J.; et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules2023 , 28 (3), 1091. [Link]

  • Wuitschik, G.; et al. Oxetanes as promising modules in drug discovery. Angew. Chem. Int. Ed. Engl.2006 , 45 (45), 7736–7739.

  • Zhang, Y.; et al. Oxetanes in Drug Discovery Campaigns. J. Med. Chem.2023 , 66 (19), 13052-13075. [Link]

  • Vigo, D.; et al. Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chem. Rev.2016 , 116 (19), 12150-12233. [Link]

  • Yao, Y.; et al. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Med. Chem. Lett.2014 , 5 (11), 1247-1251. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid is a valuable building block in contemporary drug discovery, prized for its ability to introduce a unique three-dimensional scaffold. The incorporation of the oxetane ring can favorably modulate key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity when replacing more common groups like gem-dimethyl or carbonyl functionalities.[1][2] However, the inherent ring strain of the oxetane moiety, combined with the reactivity of the adjacent carbamate and carboxylic acid groups, presents specific stability challenges that researchers must navigate.

This guide provides an in-depth analysis of the potential stability issues associated with this compound. It is designed as a technical resource for researchers, scientists, and drug development professionals to proactively address challenges, troubleshoot experimental anomalies, and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The principal stability concerns are twofold and stem from the molecule's unique structure:

  • Oxetane Ring Instability: The four-membered oxetane ring is strained and susceptible to ring-opening or isomerization, particularly under acidic conditions or at elevated temperatures.[3][4] The presence of the adjacent carboxylic acid group creates a significant risk of intramolecular acid catalysis, which can lead to isomerization into a more stable lactone derivative.[2][5]

  • Carbamate Hydrolysis: The methoxycarbonylamino (carbamate) group can undergo hydrolysis under either acidic or basic conditions.[6][7] This degradation pathway results in the loss of the protecting group and the formation of the corresponding free amine, which may be unstable, along with methanol and carbon dioxide.[7][8]

Q2: Is the oxetane ring always unstable in acidic conditions?

This is a common misconception.[3] While the oxetane ring is susceptible to acid-catalyzed ring-opening, its stability is highly dependent on its substitution pattern and the reaction conditions.[9][10] 3,3-disubstituted oxetanes generally exhibit enhanced stability due to steric hindrance, which blocks the approach of nucleophiles.[1][9]

For this compound, which is a 3-monosubstituted oxetane, the risk is more pronounced. The most significant threat is not necessarily intermolecular attack but intramolecular isomerization catalyzed by the compound's own carboxylic acid group, especially upon heating.[2][5]

Q3: What are the likely degradation products I should watch for?

Based on the known reactivity of similar structures, two primary degradation products are anticipated. Researchers should monitor for these species using techniques like LC-MS and NMR.

  • Lactone Isomer: Formed via intramolecular cyclization, where the carboxylic acid attacks the oxetane ring. This is a common instability pathway for many oxetane-carboxylic acids.[2][5]

  • Hydrolyzed Carbamate: The product of carbamate cleavage, resulting in 2-amino-2-(oxetan-3-yl)acetic acid. This free amino acid may undergo further degradation.

The diagram below illustrates these potential degradation pathways.

G cluster_main Potential Degradation Pathways cluster_path1 Pathway 1: Isomerization cluster_path2 Pathway 2: Hydrolysis start 2-((Methoxycarbonyl)amino) -2-(oxetan-3-yl)acetic acid lactone Lactone Isomer start->lactone Heat, H+ (Intramolecular) hydrolyzed 2-Amino-2-(oxetan-3-yl)acetic acid + CO2 + CH3OH start->hydrolyzed H+ or OH- (Hydrolysis) G cluster_workflow Stability Assessment Workflow cluster_sampling Time-Point Sampling prep Prepare fresh solution of compound in reaction buffer/solvent t0 Inject T=0 sample into LC-MS prep->t0 incubate Incubate solution under proposed experimental conditions (Temp, pH, etc.) t0->incubate t_int Take aliquots at intermediate time points (e.g., 1h, 4h, 8h) incubate->t_int t_final Take final aliquot at end of experiment (e.g., 24h) incubate->t_final analyze Analyze all aliquots by LC-MS t_int->analyze t_final->analyze data Compare peak area of parent compound and look for degradation products analyze->data

Caption: Workflow for monitoring compound stability via LC-MS.

References

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Altomare, C., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Altomare, C., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology. Available at: [Link]

  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–4. ResearchGate. Available at: [Link]

  • Wipf, P., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. Available at: [Link]

  • NIH. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Library of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ResearchGate. Available at: [Link]

  • Stepanovs, D., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

  • BU CyberSec Lab. (n.d.). Methyl 2-amino-2-(oxetan-3-yl)acetate. BU CyberSec Lab. Available at: [Link]

  • Stepanovs, D., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. National Library of Medicine. Available at: [Link]

  • Forney, F. W., & Markovetz, A. J. (1969). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. Available at: [Link]

  • Stanković, M., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. Available at: [Link]

Sources

Deprotection of the methoxycarbonyl group from 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Deprotection of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the selective deprotection of this compound. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers working with this unique non-natural amino acid. Our goal is to equip you with the necessary insights to navigate the specific chemical challenges posed by this substrate, ensuring a successful synthesis of the desired free amine.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What is the methoxycarbonyl (Moc) protecting group, and how does it compare to more common amine protecting groups like Boc and Fmoc?

The methoxycarbonyl (Moc) group is a simple methyl carbamate used to protect primary and secondary amines.[1] Unlike the tert-butyloxycarbonyl (Boc) group, which is designed for facile cleavage under acidic conditions (e.g., with trifluoroacetic acid, TFA), the Moc group is significantly more robust and stable to acid.[2][][4] This stability is due to the greater difficulty in forming a high-energy methyl cation compared to the stable tertiary carbocation generated during Boc deprotection.[2]

Similarly, it differs from the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is specifically designed for cleavage under mild basic conditions, typically with piperidine.[5][6] The Moc group is stable to these conditions, making it non-orthogonal to Fmoc-based strategies. Its removal generally requires more forcing conditions, such as strong base-mediated hydrolysis (saponification) or harsh acidolysis, which necessitates careful reaction design.[7][8][9]

Q2: What are the primary chemical challenges associated with deprotecting this compound?

The principal challenge lies in the delicate balance between the conditions required to cleave the stable Moc-carbamate and the inherent sensitivity of the oxetane ring.

  • Moc Group Robustness: As a methyl carbamate, the Moc group is resistant to the mild acidic or basic conditions that remove many other common protecting groups.[10]

  • Oxetane Ring Instability: The four-membered oxetane ring is strained (ring strain ~107 kJ/mol) and highly susceptible to ring-opening under acidic conditions.[11][12] Protonation of the oxetane oxygen by a strong acid creates a good leaving group, inviting nucleophilic attack by solvent or other species, leading to decomposition of the substrate.[12][13] While 3,3-disubstituted oxetanes exhibit greater stability, the 3-substituted pattern in this molecule still warrants significant caution with acid.[11][13]

  • Functional Group Compatibility: The molecule also contains a free carboxylic acid, which will be deprotonated under the basic conditions required for Moc hydrolysis. This changes the solubility and charge of the molecule, which must be accounted for during reaction workup and purification.

Therefore, the ideal deprotection strategy must be potent enough to cleave the carbamate while being mild enough to leave the oxetane ring intact.

Q3: What is the general mechanism for the deprotection of a methyl carbamate under basic conditions?

The deprotection proceeds via a base-catalyzed hydrolysis mechanism, often referred to as saponification. The process can be visualized as follows:

Caption: Base-catalyzed hydrolysis of the Moc group.

  • Nucleophilic Attack: A hydroxide ion (from a base like LiOH or KOH) attacks the electrophilic carbonyl carbon of the carbamate.[14]

  • Formation of a Tetrahedral Intermediate: This results in a transient, negatively charged tetrahedral intermediate.

  • Elimination & Decarboxylation: The intermediate collapses, eliminating a methoxide ion and forming a carbamic acid. Carbamic acids are inherently unstable and rapidly decarboxylate (lose CO₂) to yield the free amine product.[2][15]

Troubleshooting Guide: Experimental Issues

This section addresses common problems encountered during the deprotection reaction in a question-and-answer format.

Q1: My reaction is very slow or has stalled. How can I drive it to completion?

An incomplete reaction is the most common issue, stemming from the stability of the methyl carbamate. If you observe significant starting material remaining after the recommended reaction time, consider the following systematic adjustments:

  • Solubility: The starting material and the deprotonated intermediate may have different solubilities. Poor solubility of the substrate in the aqueous base can slow the reaction significantly.

    • Solution: Increase the proportion of the organic co-solvent (e.g., THF, Methanol, or Ethanol) to ensure the starting material is fully dissolved. A 1:1 to 3:1 mixture of organic solvent to aqueous base is a good starting point.[9]

  • Concentration of Base: The hydrolysis is base-mediated. An insufficient amount of base will result in a slow or incomplete reaction.

    • Solution: Ensure at least 2-3 equivalents of the base (e.g., LiOH) are used. One equivalent is consumed by the carboxylic acid, and the remainder is needed to drive the hydrolysis. Increasing to 4-5 equivalents can often accelerate the reaction.

  • Temperature: Hydrolysis reactions are often accelerated by heat.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in a THF/water or Ethanol/water mixture is a common and effective strategy for cleaving stubborn methyl carbamates and should not harm the oxetane ring.[9]

Caption: Troubleshooting workflow for incomplete reactions.

Q2: I'm observing unexpected byproducts. My mass spectrometry data suggests decomposition. What is the likely cause?

The appearance of unexpected byproducts, especially those with a mass increase corresponding to the addition of water (+18 Da) or solvent, strongly indicates the undesired opening of the oxetane ring .

  • Primary Cause: This is almost certainly due to the presence of acid. The oxetane moiety is generally stable to the basic conditions recommended for this deprotection.[11][16] If you have attempted an acidic deprotection method, this is the expected outcome.

  • Solution: Immediately abandon all acidic deprotection attempts. If you are already using a basic method, ensure there is no source of acid contamination. Check the pH of your reaction mixture; it should be strongly basic (pH > 12). Ensure reagents are free of acidic impurities.

Q3: The deprotection appears complete by LC-MS, but I'm struggling with product isolation and purification. What should I do?

The final product is an amino acid, which exists as a zwitterion at neutral pH. This can lead to high water solubility and difficulty with extraction into organic solvents.

  • Workup Strategy: After the reaction is complete, the product exists as a dicarboxylate salt (from the carboxylic acid and the transient carbamic acid) in the basic solution.

    • Quench and Cool: Cool the reaction mixture in an ice bath.

    • Acidify Carefully: Slowly add an acid (e.g., 1M HCl) to the cooled solution with vigorous stirring. The goal is to protonate the carboxylate and the newly formed amine. Monitor the pH. The product will have an isoelectric point (pI) at which it has a net neutral charge and minimum solubility. This is typically in the pH range of 3-6 for similar structures.

    • Induce Precipitation: As you approach the pI, the product should precipitate from the aqueous solution. If precipitation is slow, continue stirring in the ice bath or store in a refrigerator.

  • Purification Strategy:

    • Recrystallization: If the crude precipitated solid is not pure, recrystallization from a water/alcohol mixture is often effective.

    • Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography is the standard method for amino acid purification.

Recommended Experimental Protocols

Safety Notice: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.

Protocol 1: Moc Deprotection via Saponification with Lithium Hydroxide (LiOH)

This is the primary and most reliable method. Lithium hydroxide is often preferred for ester saponification as it can reduce the risk of epimerization at the alpha-carbon compared to other bases, though this is less of a concern for this achiral substrate.[17][18][19]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (1.0 eq) in a mixture of THF and deionized water (e.g., 2:1 v/v, at a concentration of ~0.1 M).

  • Add Base: Add lithium hydroxide monohydrate (3.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. If the reaction is slow, heat the mixture to 50°C.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Workup - Quenching: Once complete, cool the reaction mixture to 0°C in an ice bath.

  • Workup - Acidification: Slowly add 1M HCl dropwise while stirring. Monitor the pH with a pH meter or pH paper. Continue adding acid until the pH reaches ~4-5.

  • Isolation: The product should precipitate as a white solid. Continue stirring at 0°C for 30-60 minutes to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a cold non-polar solvent like diethyl ether to aid in drying. Dry the solid under vacuum to yield the final product, 2-amino-2-(oxetan-3-yl)acetic acid.

Table 1: Comparison of Potential Deprotection Conditions
MethodReagents & SolventsTemperature (°C)Typical Time (h)ProsCons & Risks
Recommended LiOH / THF / H₂O 25 - 50 12 - 24 High yield, clean reaction, oxetane-safe. [16]Can be slow at room temperature.
Alternative BasicKOH / Ethanol / H₂O25 - 78 (reflux)6 - 18Effective, common reagents, oxetane-safe.[7][9]Higher temperatures might be needed.
Nucleophilic2-Mercaptoethanol, K₃PO₄ / DMA7512 - 24Milder, non-hydrolytic conditions.[10]Requires less common reagents, malodorous thiol.
Not Recommended TFA / DCM 0 - 25 1 - 4 Fast for Boc groups. [2]Almost certain to cause oxetane ring-opening. [12][13]
Not Recommended TMSI / CH₃CN 25 2 - 6 Effective for some carbamates under neutral conditions. [20]High risk of reacting with and opening the oxetane ether.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Zahedifar, P., et al. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme. Retrieved from [Link]

  • Jencks, W. P., & Jencks, D. A. (1980). Mechanism of cleavage of carbamate anions. Journal of the American Chemical Society, 102(9), 3072–3081. Available from: [Link]

  • The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. Retrieved from [Link]

  • Movassaghi, M., & Hunt, D. K. (2008). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PMC. Available from: [Link]

  • MacMillan, J. H. (2014). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Internet Archive. Retrieved from [Link]

  • Olah, G. A., & Narang, S. C. (1982). Iodotrimethylsilane. Tetrahedron, 38(15), 2225–2277. Available from: [Link]

  • Operachem. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Lee, I., Kim, C. K., & Lee, B. C. (1987). Theoretical studies on the acid hydrolysis of methyl carbamate. Journal of Computational Chemistry, 8(6), 794–800. Available from: [Link]

  • PubChem. (n.d.). (2S)-2-cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(40), 7116-7127. Available from: [Link]

  • ResearchGate. (n.d.). New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis. Retrieved from [Link]

  • MacMillan, J. H. (2014). Basic hydrolysis of methyl carbamates to amines. Internet Archive. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Oxetane and azetidine ethers as ester bioisosteres. Organic & Biomolecular Chemistry. Available from: [Link]

  • Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Available from: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available from: [Link]

  • Operachem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. Available from: [Link]

  • Reddit. (n.d.). Hydrolysis of chiral methyl ester. r/Chempros. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the saponification of aminoacid-/peptide esters.
  • Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]

  • Cruz, L. J., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Available from: [Link]

  • PubChem. (n.d.). 2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Axios Research. (n.d.). 2-Amino-2-(3-Methyloxan-3-yl)acetic Acid. Retrieved from [Link]

Sources

Purification methods for 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Purification of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Introduction

Welcome to the technical support guide for this compound. This molecule is a valuable building block in medicinal chemistry, prized for incorporating the unique sp³-rich, polar oxetane motif. However, its purification presents a distinct set of challenges arising from the interplay of three key structural features: a polar carboxylic acid, a protected amine, and a strained oxetane ring. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate these challenges and achieve high purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when purifying this compound?

A: The purification of this molecule is complicated by a convergence of factors:

  • High Polarity: The presence of both a carboxylic acid and a carbamate group makes the molecule highly polar. This can lead to poor solubility in common non-polar organic solvents and difficult separation using standard normal-phase silica chromatography, often resulting in significant streaking on TLC plates and columns.[1][2]

  • Oxetane Ring Stability: The four-membered oxetane ring is strained and susceptible to ring-opening, particularly under harsh acidic conditions which are sometimes used in chromatography or workups.[3][4] While the 3-substitution pattern of this specific molecule enhances stability compared to other oxetanes, this risk is not eliminated.[5]

  • Crystallization Difficulties: Like many protected amino acids, this compound may initially present as a thick oil or amorphous solid that is resistant to crystallization.[6][7] This can be due to residual solvents, minor impurities, or the inherent hygroscopic nature of the molecule.[6][7]

Q2: How stable is the oxetane ring during purification? Should I be concerned about decomposition?

A: This is a critical consideration. The stability of the oxetane ring is highly dependent on the conditions.

  • Acid Stability: It is a common misconception that oxetanes are universally unstable in acid.[4][5] However, strong acids (like concentrated HCl or TFA) and some Lewis acids can catalyze ring-opening, especially in the presence of nucleophiles.[5] A unique risk for this molecule is intramolecular acid catalysis, where the compound's own carboxylic acid group could facilitate ring-opening, particularly upon heating.[8][9] Therefore, prolonged heating and the use of strong acids should be strictly avoided.

  • Base Stability: The oxetane ring is generally tolerant of basic conditions, such as those used for saponification of an ester.[10] Standard aqueous base workups (e.g., with NaHCO₃) are typically safe.

  • Temperature Stability: High temperatures can promote decomposition and should be avoided.[4] All solvent removal should be performed at reduced pressure and moderate temperatures (e.g., < 40-50 °C).

Q3: What are the most common impurities to look for?

A: Common impurities typically arise from the synthesis or subsequent decomposition:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Ring-Opened Byproducts: The most likely decomposition product is a diol, formed by nucleophilic attack (e.g., by water) on the oxetane ring. This will appear as a more polar spot on TLC/LC.

  • Reagent-Related Impurities: Byproducts from the methoxycarbonyl protection step.

  • Diastereomers: If the synthesis is not stereospecific and creates a new chiral center, you may have diastereomers that can be difficult to separate.

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) or purification.

Q4: My final product is a persistent oil. How can I get it to solidify?

A: Obtaining a solid from a stubborn oil is a common challenge with protected amino acids.[7] Several techniques can be employed:

  • High-Vacuum Drying: First, ensure all residual solvent is removed under high vacuum, possibly with gentle heating (e.g., 40 °C).[6]

  • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether, or pentane) to the oil and stir or sonicate vigorously. This can wash away soluble impurities and induce precipitation or crystallization.

  • Solvent-Vapor Diffusion: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, dichloromethane) in a small vial. Place this open vial inside a larger, sealed jar containing a non-solvent (e.g., pentane, ether). The slow diffusion of the non-solvent vapor into the solution can promote the growth of high-quality crystals over a few days.[6]

  • Seeding: If you have a small amount of solid material from a previous batch, add a tiny crystal (a "seed crystal") to the purified oil to initiate crystallization.[11][12]

Section 2: Troubleshooting Guide

Issue Potential Cause Recommended Solution & Scientific Rationale
Poor Separation on Silica Gel (Streaking) The carboxylic acid group is interacting strongly with the acidic silica gel surface, leading to slow, uneven elution.1. Modify the Mobile Phase: Add a small amount of a competitive acid (e.g., 0.5-1% acetic acid or formic acid) to your eluent (e.g., DCM/Methanol). This protonates the carboxylate, reducing its ionic interaction with the silica and resulting in sharper bands. 2. Switch to Reversed-Phase: For highly polar compounds, reversed-phase chromatography is often superior as it separates based on hydrophobicity.[1][2][13]
Low Yield After Purification A. Product Loss in Aqueous Workup: The compound has some water solubility due to its polar nature. B. On-Column Decomposition: The acidity of the silica gel is causing slow ring-opening of the oxetane.A. Optimize Extraction: Saturate the aqueous layer with NaCl (brine wash) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate. B. Deactivate Silica/Change Method: Flush the silica column with a non-polar solvent containing a small amount of a weak base (e.g., 1% triethylamine in hexane) before loading, then equilibrate with your mobile phase (note: this is not compatible with acidic modifiers). Alternatively, use a more neutral stationary phase like alumina (basic alumina may be suitable[14]) or switch to reversed-phase chromatography.
New, More Polar Spot Appears After Column Ring-Opening: The product has degraded on the column, likely forming the corresponding diol from the oxetane ring opening.1. Confirm Structure: Isolate and analyze the byproduct by LCMS and NMR to confirm its identity. 2. Use Milder Conditions: Avoid acidic modifiers in your eluent if possible. Ensure the silica gel is neutral. Reduce the time the compound spends on the column by running it faster (if separation allows). 3. Switch to Crystallization: If the crude material is reasonably pure (>90%), attempt direct crystallization to avoid the risks associated with chromatography.
Product is Pure by NMR but Fails Elemental Analysis Trapped Solvent/Water: The compound is hygroscopic or has tightly bound solvent molecules that are not easily removed.[7]1. Azeotropic Removal: Dissolve the compound in toluene and evaporate the solvent under reduced pressure. Repeat 2-3 times to azeotropically remove water. 2. Lyophilization (Freeze-Drying): If the compound is soluble in water or a solvent like 1,4-dioxane, freeze-drying can be a very effective method for removing residual solvents to yield a fluffy, solid powder.

Section 3: Recommended Purification Protocols

Protocol 1: Purification by Crystallization/Trituration

This is the preferred method if the crude material is >90% pure, as it avoids potential decomposition on silica gel.

1. Initial Solvent Removal:

  • Concentrate the crude reaction mixture under reduced pressure (rotary evaporator) at a bath temperature below 40 °C.

  • Further dry the resulting residue under high vacuum for several hours to remove as much residual solvent as possible.

2. Solvent System Screening (Small Scale):

  • Place a small amount of the crude oil/solid in several test tubes.

  • Add small amounts of different solvent systems to test for solubility and precipitation. Good candidates include:

    • Ethyl acetate / Hexanes

    • Dichloromethane / Diethyl Ether

    • Acetone / Hexanes

    • Isopropanol / Water

3. Bulk Crystallization/Trituration:

  • Dissolve the bulk of the crude material in a minimal amount of the "good" solvent (e.g., ethyl acetate) with gentle warming if necessary.

  • Slowly add the "poor" or "anti-solvent" (e.g., hexanes) dropwise with stirring until the solution becomes cloudy (turbid).

  • If no solid forms, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Allow the flask to stand at room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C) for several hours to overnight to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of the cold anti-solvent (hexanes), and dry under high vacuum.

Protocol 2: Purification by Column Chromatography

Method A: Modified Normal-Phase Flash Chromatography

This method is suitable for moderately polar compounds and aims to suppress the unwanted interactions of the carboxylic acid.

1. Preparation:

  • Choose an appropriate eluent system, typically a polar solvent mixture containing an acidic modifier. A good starting point is Dichloromethane/Methanol/Acetic Acid (e.g., 95:5:0.5 v/v/v).

  • Prepare the silica gel slurry in the chosen eluent and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent or DCM/Methanol.

2. Loading and Elution:

  • Load the sample onto the column.

  • Elute with the prepared mobile phase, collecting fractions.

  • Monitor the fractions by TLC, staining with a suitable reagent (e.g., potassium permanganate, which will stain the oxetane and other functional groups).

3. Work-up:

  • Combine the pure fractions and remove the solvent under reduced pressure at < 40 °C.

  • Important: The co-eluted acetic acid must be removed. This can be achieved by dissolving the residue in ethyl acetate, washing with water and then brine, drying over Na₂SO₄, and re-concentrating.

Method B: Reversed-Phase Flash Chromatography

This is often the most robust method for purifying polar, functionalized amino acids.[1][2]

1. Preparation:

  • Choose a C18-functionalized silica gel as the stationary phase.

  • The mobile phase is typically a gradient of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).

  • A modifier is often unnecessary, but 0.1% formic acid can be added to both the water and organic phases to ensure the carboxyl group remains protonated and gives sharp peaks. Avoid TFA if oxetane stability is a concern.

  • A typical gradient might be 10% ACN/Water to 70% ACN/Water over 20-30 column volumes.

2. Loading and Elution:

  • Dissolve the crude sample in a minimal amount of a strong solvent like DMSO, DMF, or methanol.

  • Load the sample onto the pre-equilibrated column (e.g., at 10% ACN/Water).

  • Run the gradient and collect fractions.

3. Work-up:

  • Combine the pure fractions.

  • Remove the organic solvent (ACN or MeOH) via rotary evaporation.

  • The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product as a fluffy solid. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

Section 4: Visual Workflows & Data

Diagram 1: Purification Method Selection

Purification_Decision_Tree start Crude Product is_solid Is crude material >90% pure by NMR/LCMS? start->is_solid crystallize Attempt Direct Crystallization / Trituration (Protocol 1) is_solid->crystallize  Yes chromatography Proceed to Chromatography is_solid->chromatography  No check_tlc Does it streak on normal-phase TLC? chromatography->check_tlc rp_column Use Reversed-Phase Chromatography (Protocol 2B) check_tlc->rp_column  Yes np_column Use Modified Normal-Phase Chromatography (Protocol 2A) check_tlc->np_column  No

Caption: Decision tree for selecting the optimal purification strategy.

Diagram 2: Troubleshooting Workflow for Impure Fractions

Troubleshooting_Workflow start Fractions are impure after column analyze Analyze by LCMS & NMR start->analyze impurity_type What is the main impurity? analyze->impurity_type starting_material Starting Material impurity_type->starting_material  Unreacted SM ring_opened More Polar Byproduct (Likely Ring-Opened) impurity_type->ring_opened  Degradant optimize_rxn Optimize reaction conditions (time, temp) to drive to completion. starting_material->optimize_rxn optimize_chrom Re-purify with a shallower gradient or different solvent system. starting_material->optimize_chrom avoid_acid Re-run purification avoiding strong acid and heat. Consider switching to crystallization or reversed-phase. ring_opened->avoid_acid

Caption: Troubleshooting guide for handling impure chromatography fractions.

Table 1: Comparison of Purification Methods
MethodProsConsTypical Mobile Phase
Crystallization - Avoids potential on-column decomposition- Can yield very high purity material- Scalable- May not be possible if product is an oil- Can be time-consuming- May not remove closely related impuritiesN/A (Solvent/Anti-solvent pairs like EtOAc/Hexane)
Normal-Phase Chromatography - Widely available- Good for less polar impurities- Risk of streaking due to carboxylic acid- Potential for acid-catalyzed decomposition on silicaDichloromethane / Methanol / Acetic Acid
Reversed-Phase Chromatography - Excellent for polar molecules- Often gives sharper peaks- Lower risk of acid-catalyzed decomposition- Requires specialized C18 silica- Removing water from final product can require lyophilizationWater / Acetonitrile (or Methanol) +/- 0.1% Formic Acid

References

  • Burkhard, J. A., Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

  • Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Bull, J. A., et al. (2023). A general Brønsted acid-catalysed synthesis of 3,3-disubstituted oxetane and azetidine ethers. Organic & Biomolecular Chemistry, 21(25), 5210-5215. Available at: [Link]

  • O'Neil, I. A. (1999). Isolation and chromatographic purification of reaction products from amino acids. In G. C. Barrett (Ed.), Amino Acid Derivatives: A Practical Approach. Oxford University Press. Available at: [Link]

  • CN112661672A - Crystallization method of Boc-amino acid. (2021). Google Patents.
  • Amino Acid Derivatives: A Practical Approach. (1999). Oxford Academic. Available at: [Link]

  • Crystallization method of Boc-amino acid. (n.d.). Patsnap. Retrieved January 9, 2026, from [Link]

  • Carreira, E. M., et al. (2017). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 19(15), 4094-4097. Available at: [Link]

  • Wan, Y., et al. (2024). Synthesis of Diverse Oxetane Amino Acids via Visible‐Light‐Induced Photocatalytic Decarboxylative Giese‐Type Reaction. Chinese Journal of Chemistry. Available at: [Link]

  • Discussion on ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate. Available at: [Link]

  • Amino Acid Purification - Column Chromatography. (n.d.). Sorbead India. Retrieved January 9, 2026, from [Link]

  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules, 28(3), 1044. Available at: [Link]

  • Development of oxetane modified building blocks for peptide synthesis. (2021). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of new azetidine and oxetane amino acid derivatives. (2023). KTU ePubl. Available at: [Link]

  • Discussion on ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available at: [Link]

  • Separation and Detection of Amino Acids. (n.d.). University of Guelph. Retrieved January 9, 2026, from [Link]

  • Exploring the Polarity of Amino Acids With Thin layer Chromatography. (n.d.). IMSA Digital Commons. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. (2023). MDPI. Available at: [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Available at: [Link]

  • Impurity profiling of the most frequently encountered falsified polypeptide drugs. (2018). Sciensano. Available at: [Link]

  • WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011). Google Patents.
  • Bakulina, O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10174-10182. Available at: [Link]

  • Impurities. (n.d.). Genotek Biochem. Retrieved January 9, 2026, from [Link]

  • Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. (2018). Asian Journal of Chemistry, 30(12), 3027-3032. Available at: [Link]

  • Bakulina, O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4946-4950. Available at: [Link]

Sources

Technical Support Center: Navigating the Synthesis of Oxetane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxetane amino acids. This resource is designed for researchers, scientists, and professionals in drug development who are working with these unique and valuable building blocks. The inherent ring strain of the oxetane moiety, while bestowing desirable physicochemical properties, also presents specific synthetic challenges.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common overarching questions and concerns that arise during the synthesis of oxetane amino acids.

Q1: Is the oxetane ring always unstable under acidic conditions?

This is a common misconception. While the ring strain makes oxetanes susceptible to ring-opening under harsh acidic conditions, their stability is highly dependent on the substitution pattern and the specific reaction conditions.[2][4] For instance, 3,3-disubstituted oxetanes exhibit significantly greater stability due to steric hindrance, which blocks the trajectory of external nucleophiles.[2][4] However, the presence of internal nucleophiles, such as alcohols or amines, within the molecule can facilitate ring-opening even under milder acidic conditions.[2][4]

Q2: What is the most stable substitution pattern for an oxetane ring to prevent unwanted ring-opening?

The most stable substitution pattern is generally 3,3-disubstitution. The substituents at the 3-position sterically shield the ether oxygen, hindering nucleophilic attack that would lead to ring-opening.[2][4] Conversely, oxetanes with electron-donating groups at the C2 position are more prone to instability.[4]

Q3: Can I perform reactions with strong nucleophiles without opening the oxetane ring?

It is possible, but careful consideration of the reaction conditions is crucial as nucleophilic ring-opening is often a competing pathway.[4][5] To favor functionalization of other parts of the molecule while keeping the ring intact, it is advisable to avoid Lewis acid catalysis where possible, as it activates the oxetane ring towards opening.[4] The choice of nucleophile and solvent can also significantly influence the outcome.

Q4: Are oxetanes stable to common protecting group manipulation conditions?

Generally, 3,3-disubstituted oxetanes are stable to a variety of conditions used for applying and removing protecting groups.[4] However, caution should be exercised with strongly acidic deprotection conditions. For example, while Boc-groups can often be removed, the conditions must be carefully optimized to prevent ring cleavage.

Q5: How does temperature affect the stability of the oxetane ring during a reaction?

High temperatures, particularly in combination with harsh acidic or basic conditions, can promote ring-opening.[2][4] If you are observing decomposition or ring-opening, reducing the reaction temperature is a primary troubleshooting step.

Troubleshooting Guide

This section provides a detailed, issue-based approach to tackling common problems encountered during the synthesis of oxetane amino acids.

Issue 1: Unwanted ring-opening of the oxetane moiety is observed during an acid-catalyzed reaction (e.g., deprotection, esterification).
  • Potential Cause: The oxetane ring is susceptible to acid-catalyzed cleavage, leading to the formation of 1,3-diols or other ring-opened byproducts.[6][7]

  • Troubleshooting & Optimization:

    • Switch to Milder Acidic Conditions: If possible, replace strong acids (e.g., HCl, H₂SO₄) with milder alternatives like pyridinium p-toluenesulfonate (PPTS) or use a weaker Lewis acid.

    • Employ Non-Acidic Methods: For esterification, consider using basic conditions with alkyl halides and a non-nucleophilic base like Hunig's base (DIPEA).[6] For deprotection, explore enzymatic or hydrogenolysis conditions if your molecule is compatible.

    • Protect Internal Nucleophiles: If your molecule contains nearby hydroxyl or amino groups, protect them before subjecting the molecule to acidic conditions to prevent intramolecular ring-opening.[7]

    • Reduce Reaction Temperature: Lowering the temperature can often minimize the rate of the ring-opening side reaction.

Issue 2: A nucleophilic reaction is leading to a mixture of the desired product and a ring-opened product.
  • Potential Cause: The nucleophile is attacking the oxetane ring in addition to the desired reaction site. This is more likely with highly reactive nucleophiles or under conditions that activate the oxetane ring.[4][5]

  • Troubleshooting & Optimization:

    • Moderate Nucleophile Reactivity: Consider using a less reactive nucleophile or moderating its reactivity by changing the counter-ion or solvent.

    • Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time to minimize the extent of the competing ring-opening reaction.[4]

    • Avoid Lewis Acid Catalysis: Lewis acids can activate the oxetane ring, making it more susceptible to nucleophilic attack.[4] Explore catalyst-free conditions or alternative catalytic systems if possible.

Issue 3: Low yield in the synthesis of a 3,3-disubstituted oxetane amino acid precursor via a Horner-Wadsworth-Emmons (HWE) reaction followed by aza-Michael addition.
  • Potential Cause (HWE Step): Incomplete reaction or side reactions. The choice of base is critical to avoid side reactions like cleavage of the ester group.[8]

  • Troubleshooting & Optimization (HWE Step):

    • Base Selection: Use a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to prevent ester cleavage.[8]

    • Reaction Conditions: Ensure anhydrous conditions as water can quench the phosphonate carbanion.

  • Potential Cause (Aza-Michael Addition): The nucleophilicity of the amine may be insufficient, or the reaction may not have gone to completion.

  • Troubleshooting & Optimization (Aza-Michael Addition):

    • Catalyst: DBU is an effective catalyst for the aza-Michael addition of NH-heterocycles to the α,β-unsaturated ester.[8]

    • Reaction Conditions: The reaction may require elevated temperatures (e.g., 45 °C) and extended reaction times (e.g., 24 hours) to proceed to completion.[8]

Issue 4: Difficulty in hydrolyzing an ester to the corresponding carboxylic acid without ring-opening.
  • Potential Cause: Acid-catalyzed hydrolysis is likely to cause significant ring-opening of the oxetane.[6]

  • Troubleshooting & Optimization:

    • Employ Basic Hydrolysis (Saponification): Use basic conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water, which has been shown to be effective for the hydrolysis of methyl esters in the presence of an oxetane ring.[1][9] This method avoids the acidic conditions that promote ring cleavage.[6]

Table 1: Recommended Conditions for Oxetane-Tolerant Ester Hydrolysis

ReagentSolventTemperatureTypical Reaction TimeReference
1 N LiOHTHF/H₂ORoom Temperature12-24 h[1]
NaOHMeOH/H₂ORoom Temperature12-24 h[6]

Experimental Protocols

Protocol 1: Oxetane-Tolerant Ester Hydrolysis under Basic Conditions

This protocol details the saponification of a methyl ester to a carboxylic acid without causing oxetane ring-opening.[1]

  • Dissolution: Dissolve the oxetane-containing methyl ester in a mixture of tetrahydrofuran (THF) and water (typically a 1:1 to 3:1 ratio).

  • Addition of Base: Add 1 N aqueous lithium hydroxide (LiOH) solution (1.5 to 2.0 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, carefully acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1 N HCl) at 0 °C.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography or recrystallization.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic strategies and troubleshooting logic.

G cluster_0 Horner-Wadsworth-Emmons / Aza-Michael Addition Oxetan-3-one Oxetan-3-one Unsaturated Ester Methyl (oxetan-3-ylidene)acetate Oxetan-3-one->Unsaturated Ester HWE Reaction HWE Reagent Phosphonate Ester (e.g., methyl 2-(dimethoxyphosphoryl)acetate) HWE Reagent->Unsaturated Ester DBU DBU DBU->Unsaturated Ester Final Product 3,3-Disubstituted Oxetane Amino Acid Ester Unsaturated Ester->Final Product Aza-Michael Addition Amine Nucleophile Amine (e.g., N-Boc-aminoazetidine) Amine Nucleophile->Final Product

Caption: A typical workflow for the synthesis of 3,3-disubstituted oxetane amino acid esters.

G Start Ring-Opening Observed? Acidic Conditions Acidic Conditions? Start->Acidic Conditions Yes Nucleophilic Reaction Nucleophilic Reaction? Acidic Conditions->Nucleophilic Reaction No Mild Acid Use Milder Acid / Non-Acidic Method Acidic Conditions->Mild Acid Yes High Temp High Temperature? Nucleophilic Reaction->High Temp No Moderate Nucleophile Moderate Nucleophile / Optimize Conditions Nucleophilic Reaction->Moderate Nucleophile Yes Lower Temp Lower Reaction Temperature High Temp->Lower Temp Yes End Problem Resolved High Temp->End No Mild Acid->End Moderate Nucleophile->End Lower Temp->End

Caption: A decision tree for troubleshooting unwanted oxetane ring-opening.

References

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • ResearchGate. (n.d.). Synthesis of oxetane amino acids. Retrieved from [Link]

  • BenchChem. (n.d.). Strategies to avoid ring-opening of the oxetane moiety during reactions.
  • Royal Society of Chemistry. (2023). Oxetane and azetidine ethers as ester isosteres. Organic & Biomolecular Chemistry, 21(28), 5805-5810. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1185. [Link]

  • National Institutes of Health. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12592-12626. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12592-12626. [Link]

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.).
  • ResearchGate. (n.d.). Synthesis of oxetane α‐amino acidsa a See general procedure C in Supporting Information for details. Retrieved from [Link]

  • BenchChem. (n.d.). preventing decomposition of oxetane ring during synthesis.
  • BenchChem. (n.d.). The Strategic Selection of Protective Groups in Oxetane Synthesis: A Comparative Guide.
  • National Institutes of Health. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 846-905. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Ring‐Opening Reactions of Oxetanes: A Review of Methodology Development and Synthetic Applications.
  • ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(30), 5676-5681. [Link]

  • ResearchGate. (n.d.). Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group). Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1185. [Link]

  • PubMed. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 18(28), 5400-5405. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxetanes. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 9(12), 3329-3341. [Link]

  • Ingenta Connect. (2009). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. Journal of Carbohydrate Chemistry, 28(7-8), 431-446. [Link]

  • ResearchGate. (n.d.). Synthesis of oxetane γ‐amino acidsa a See general procedure A‐B in.... Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Substituted Oxetanes.
  • ResearchGate. (n.d.). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common side reactions, optimize reaction conditions, and ensure the synthesis of a high-purity final product. The unique structural combination of a chiral α-amino acid and a strained oxetane ring presents specific synthetic challenges that this guide aims to address directly.

Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses high-level issues that can arise during the synthesis, regardless of the specific synthetic route employed.

Diagram 1: Overview of Synthetic Challenges

G Key Challenges in Synthesis cluster_side_reactions Primary Side Reaction Classes Target Target Molecule 2-((Methoxycarbonyl)amino)- 2-(oxetan-3-yl)acetic acid Epimerization Epimerization (Loss of Stereopurity) Target->Epimerization Prone to RingOpening Oxetane Ring Opening (Degradation) Target->RingOpening Prone to Deprotection Carbamate Cleavage (Deprotection) Target->Deprotection Prone to

Caption: Key challenges in the synthesis of the target amino acid.

Q1: My overall yield is consistently low, and my TLC/LC-MS shows a complex mixture of products. Where should I start my investigation?

A1: A low yield accompanied by a complex product profile points to either suboptimal reaction conditions or the degradation of starting materials or intermediates. The primary suspects are the stability of the oxetane ring and the reaction temperature.

  • Causality: The oxetane ring is a strained four-membered ether.[1] It is susceptible to cleavage under harsh conditions, particularly strong acids or bases, which are common in many classical amino acid syntheses (e.g., Strecker or Bucherer-Bergs hydrolysis).[2][3] This can lead to a cascade of unpredictable side products.

  • Troubleshooting Steps:

    • Re-evaluate Your Route: If using a classical method like the Strecker synthesis, which requires harsh hydrolytic conditions, consider a milder, more modern approach. Syntheses building from oxetan-3-one via a Horner-Wadsworth-Emmons reaction to form an ylidene acetate, followed by an aza-Michael addition, often proceed under gentler conditions.[4][5]

    • Temperature Control: Ensure strict temperature control throughout the reaction. Exotherms can lead to the decomposition of thermally sensitive intermediates.

    • Starting Material Purity: Verify the purity of your starting material, oxetan-3-one. It has a tendency to polymerize over time, which can inhibit the desired reaction. Use freshly acquired or purified ketone for best results.

    • Inert Atmosphere: For steps involving organometallics or strongly basic conditions, ensure a scrupulously dry and inert (Nitrogen or Argon) atmosphere to prevent quenching and side reactions with water or oxygen.

Section 2: Stereochemical Integrity - The Challenge of Epimerization

Maintaining the stereochemical purity of the α-carbon is arguably the most critical challenge in synthesizing chiral α-amino acids.

Q2: My final product has a low enantiomeric excess (ee). What is the most likely cause of this epimerization?

A2: The most common cause of epimerization in amino acid synthesis is the formation of an oxazolone (or azlactone) intermediate.[6][7] This is particularly problematic during steps that involve the activation of the carboxylic acid group, especially in the presence of a base.

  • Mechanism: The N-acyl group (methoxycarbonyl) can cyclize onto the activated carboxyl group (e.g., an acid chloride, mixed anhydride, or O-acylisourea). The resulting oxazolone has an acidic proton at the Cα position. A base can easily deprotonate this position, forming a planar, achiral enolate intermediate. Re-protonation can then occur from either face, leading to racemization.[7][8] Prolonged exposure to coupling reagents or bases significantly increases the risk.[6][9]

Diagram 2: Mechanism of Epimerization via Oxazolone Formation

G Epimerization Pathway Start (S)-Amino Acid (Carboxyl Activated) Oxazolone Oxazolone Intermediate (Chiral) Start->Oxazolone Base (Intramolecular Cyclization) Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (Deprotonation) Product_S (S)-Amino Acid Product Enolate->Product_S Protonation Product_R (R)-Amino Acid Product (Epimer) Enolate->Product_R Protonation

Caption: Base-catalyzed epimerization of an N-acyl amino acid.

Troubleshooting Guide: Minimizing Epimerization
  • Choice of Coupling Reagents: Avoid highly activating reagents that lead to long-lived activated species. The use of carbodiimides (like DIC) in combination with additives such as 1-hydroxy-7-azabenzotriazole (HOAt) is known to suppress epimerization compared to older methods.[6]

  • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP) instead of simpler tertiary amines like triethylamine.[10]

  • Avoid Pre-activation: Do not allow the amino acid to sit for extended periods with the coupling reagent and base before adding the nucleophile. A protocol without a pre-activation step has been shown to significantly reduce epimerization.[6][9]

  • Temperature: Perform coupling reactions at 0 °C or lower to reduce the rate of both oxazolone formation and deprotonation.

Section 3: Side Reactions of the Oxetane Ring

Q3: My mass spectrometry data shows a peak at [M+18]+1, suggesting the addition of water. Could the oxetane ring be opening?

A3: Yes, this is a classic sign of oxetane ring hydrolysis. The strained four-membered ring is susceptible to nucleophilic attack, especially after being activated by protonation under acidic conditions. This results in the formation of a 1,3-diol.

  • Mechanism: Under acidic conditions, the oxetane oxygen is protonated, making the ring carbons highly electrophilic. A nucleophile, such as water, can then attack one of the carbons, leading to ring opening. Under strongly basic or nucleophilic conditions, direct attack on a ring carbon can also occur, though this is generally less common without Lewis acid activation.[1][3]

Diagram 3: Oxetane Ring-Opening Pathways

G Oxetane Instability Pathways cluster_acid Acid-Catalyzed cluster_base Strong Nucleophile Oxetane Substituted Oxetane Protonated Protonated Oxetane (Activated) Oxetane->Protonated H+ Alkoxide Ring-Opened Alkoxide Oxetane->Alkoxide Nu:- (e.g., OH-) Diol_acid 1,3-Diol Product Protonated->Diol_acid H2O (Nu:) Diol_base 1,3-Diol Product Alkoxide->Diol_base H+ Workup

Caption: Common pathways for the degradation of the oxetane ring.

Troubleshooting Guide: Preserving the Oxetane Ring
  • Avoid Strong Acids: When possible, avoid using strong, hot mineral acids (e.g., 6N HCl) for hydrolysis steps. If hydrolysis of a nitrile or hydantoin is necessary, consider milder enzymatic methods or stepwise procedures using reagents like trimethyltin hydroxide followed by mild acidification.

  • pH Control: During aqueous workups, maintain the pH in a neutral or weakly acidic range (pH 4-7). Avoid both strongly acidic and strongly basic washes.

  • Lewis Acids: Be cautious with Lewis acids, as they can strongly coordinate to the oxetane oxygen and promote ring opening.[3] If a Lewis acid is required for another part of the molecule, screen for the mildest effective option at low temperatures.

Section 4: Protecting Group-Related Issues

Q4: I am observing the corresponding free amine (2-amino-2-(oxetan-3-yl)acetic acid) as a major impurity. Why is my methoxycarbonyl group being cleaved?

A4: The methoxycarbonyl group is a carbamate, which serves as an amine protecting group.[11][12] While relatively robust, it is not indestructible and can be cleaved under certain conditions, primarily harsh basic or acidic hydrolysis.

  • Mechanism:

    • Basic Hydrolysis: Strong bases (e.g., NaOH, KOH) can directly saponify the carbamate ester to a carbamic acid, which is unstable and decarboxylates to yield the free amine.

    • Acidic Hydrolysis: Concentrated acids can catalyze the hydrolysis of the carbamate, although this is generally slower than for more acid-labile groups like Boc.[13][14] The mechanism can involve protonation of either the carbonyl or ether oxygen, followed by nucleophilic attack by water.

Troubleshooting Guide: Maintaining Carbamate Integrity
  • Moderate pH: As with preserving the oxetane ring, maintaining a moderate pH during the reaction and workup is key. Use mild bases like sodium bicarbonate for neutralizations instead of sodium hydroxide.

  • Alternative Deprotection Methods: If a subsequent step requires deprotection of another group, ensure the conditions are orthogonal. For example, if a benzyl ester needs to be removed, hydrogenolysis is a safe method that will not affect the methoxycarbonyl group.[11]

  • Nucleophilic Cleavage: Be aware that some strong nucleophiles can cleave carbamates.[14][15] Avoid conditions using reagents like thiols in the presence of strong bases if possible.

Section 5: Route-Specific Troubleshooting: Strecker & Bucherer-Bergs Synthesis

Q5: I'm using a Strecker (or Bucherer-Bergs) approach starting from oxetan-3-one. The final hydrolysis of the aminonitrile (or hydantoin) intermediate is giving me a very low yield of the desired product. What is going wrong?

A5: This is a very common issue. The final hydrolysis step in these classical syntheses is notoriously harsh, often requiring prolonged heating in strong acid or base.[16][17][18] These are precisely the conditions that promote the side reactions discussed above: epimerization (if the carbamate is installed post-hydrolysis) and, most critically, oxetane ring opening.

  • The Dilemma: You need harsh conditions to hydrolyze the stable nitrile or hydantoin intermediate, but these conditions destroy your desired product.

  • Troubleshooting Steps & Alternatives:

    • Two-Step Hydrolysis: A milder approach for nitrile hydrolysis involves first converting it to the amide using conditions like H₂O₂ with a base, followed by a less harsh hydrolysis of the amide to the carboxylic acid.

    • Hydantoin Hydrolysis: For Bucherer-Bergs, hydrolysis with Ba(OH)₂ followed by careful acidification can sometimes be milder than using mineral acids.

    • Reconsider the Route: This is the strongest recommendation. These routes produce a racemic mixture requiring a separate, often difficult, resolution step. A stereoselective synthesis that avoids these harsh final steps is highly preferable for producing enantiopure material efficiently.

Section 6: Recommended Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a starting point for determining the enantiomeric excess (ee) of your final product. Optimization will be required.

ParameterRecommended Condition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 85 / 15 / 0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of mobile phase.

Note: The elution order of enantiomers should be confirmed with a racemic standard, which can be synthesized by intentionally using harsh basic conditions (e.g., refluxing with NaOMe in MeOH) on a small sample of your product.

Protocol 2: Boc-Protection of Glycine (Example of a Mild Carbamate Formation)

This protocol for the related Boc-glycine illustrates the general mild conditions used for carbamate protection that can be adapted for the methoxycarbonyl group (using methyl chloroformate or dimethyl dicarbonate instead of (Boc)₂O).[19][20][21]

  • Dissolution: Dissolve glycine (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., Dioxane or THF).

  • Basification: Cool the solution to 0 °C and add a mild base, such as sodium bicarbonate or sodium carbonate (2.5 eq), until the pH is ~9-10.

  • Acylation: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while stirring vigorously at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the organic solvent.

    • Wash the remaining aqueous solution with a nonpolar solvent like hexanes or ethyl acetate to remove unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a dilute acid (e.g., 1M HCl or citric acid).

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.

References
  • Zhang, Z., et al. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications.
  • Ismail, M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(2), 581. Available at: [Link]

  • Grigglestone, J. P., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(10), 4662–4668. Available at: [Link]

  • Grigglestone, J. P., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC, NIH. Available at: [Link]

  • Ismail, M., et al. (2023). Epimerisation in Peptide Synthesis. OUCI. Available at: [Link]

  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetan-3-one: Chemistry and synthesis. Angewandte Chemie International Edition, 49(26), 4516-4520. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of oxetan-3-ones. Available at: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • Šebesta, R. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4573. Available at: [Link]

  • Šebesta, R. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • Armstrong, V. C., & Moodie, R. B. (1969). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic, 934-939. Available at: [Link]

  • Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]

  • NROChemistry. Strecker Synthesis. Available at: [Link]

  • Patsnap Eureka. (2020). Preparation method of Boc-glycine. Available at: [Link]

  • Google Patents. (2015). CN104276964A - Preparation method of Boc-glycine.
  • Organic Chemistry Explained. (2020). 26.05 Protecting Groups for Amines: Carbamates. YouTube. Available at: [Link]

  • Wang, Y., et al. (2015). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2018). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 20(13), 4052–4055. Available at: [Link]

  • Mangelinckx, S., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(21), 7247. Available at: [Link]

  • Mykhailiuk, P. K. (2018). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC, NIH. Available at: [Link]

  • Czech, A. M., & Sarpong, R. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 2446–2512. Available at: [Link]

Sources

Technical Support Center: Optimization of Coupling Conditions for 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating the novel, non-canonical amino acid, 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid. This building block presents unique challenges due to the steric hindrance imposed by the oxetane ring adjacent to the carboxyl group and the chemical reactivity of the strained four-membered ring itself.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy. Our goal is to provide a self-validating system of protocols and logic to ensure the highest possible purity and yield for your target peptide.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" residue to couple in SPPS?

A1: The primary challenge is significant steric hindrance.[1] The bulky oxetane ring is directly attached to the α-carbon, which impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow reaction rates and incomplete couplings. Traditional coupling methods may prove inefficient, requiring more potent reagents and optimized conditions to achieve satisfactory yields.[1]

Q2: How stable is the oxetane ring to standard Fmoc-SPPS conditions?

A2: The stability of the oxetane ring is a critical consideration. While more stable than a highly reactive epoxide, the four-membered ring possesses significant ring strain (~106 kJ·mol⁻¹).[2][3]

  • Base Stability (Fmoc Deprotection): The oxetane ring is generally stable to the mildly basic conditions of piperidine used for Fmoc deprotection. However, prolonged exposure or the use of stronger, non-nucleophilic bases like DBU should be approached with caution, as they could potentially induce side reactions.[4][5]

  • Acid Stability (Cleavage): The oxetane ring is most vulnerable to ring-opening under strongly acidic conditions, which are used for the final cleavage from the resin.[3][6][7] The presence of nucleophilic scavengers in the cleavage cocktail is crucial to mitigate this. Preliminary studies on similar structures show that oxetanes can tolerate TFA for deprotection, suggesting that carefully controlled cleavage is feasible.[8] 3,3-disubstituted oxetanes are known to be the most stable due to steric blocking of the C-O antibonding orbital.[6][7]

Q3: Which coupling reagents are recommended for this sterically hindered amino acid?

A3: For difficult couplings, high-reactivity uronium/aminium or phosphonium salt-based reagents are strongly recommended over carbodiimides alone. Reagents like HATU, HCTU, and PyAOP are superior choices as they form highly reactive OAt or O-6-ClBt active esters, which are more effective at overcoming steric barriers.[9] HATU is often considered a gold standard for difficult couplings due to the anchimeric assistance provided by its pyridine nitrogen, which accelerates the reaction.[9]

Q4: Is the N-methoxycarbonyl protecting group stable during synthesis and cleavage?

A4: The methoxycarbonyl (Moc) group is a urethane, similar in structure to Boc and Fmoc protecting groups. It is expected to be stable to the basic conditions of Fmoc deprotection. However, unlike the Boc group, which is designed for acid lability, the Moc group is generally stable to the standard TFA cleavage conditions used in Fmoc-SPPS. It will remain on the final peptide unless more aggressive cleavage methods (which are not standard for peptides) are used.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter, identifiable through routine in-process controls like the Kaiser test and post-synthesis analysis by LC-MS.

Issue 1: Incomplete Coupling
  • Symptom: Positive Kaiser test after coupling. LC-MS analysis of a test cleavage shows a significant peak corresponding to a deletion sequence (Mass = Target Mass - 215.22 Da).

  • Primary Cause: Insufficient activation or reaction time to overcome the steric hindrance of the oxetane moiety.

  • Logical Workflow for Resolution:

    G Start Problem: Incomplete Coupling (Positive Kaiser Test / Deletion Peptide) Step1 Step 1: Extend Reaction Time Double the standard coupling time (e.g., from 1h to 2h). Start->Step1 Step2 Step 2: Implement Double Coupling Re-expose the resin to a fresh solution of activated amino acid. Step1->Step2 If still incomplete Step3 Step 3: Increase Reagent Equivalents Increase Amino Acid / Coupling Reagent from 4 eq. to 5-6 eq. Step2->Step3 If still incomplete Step4 Step 4: Switch to a Higher-Activity Reagent If using HCTU, switch to HATU. If using PyBOP, switch to PyAOP or HATU. Step3->Step4 If still incomplete Step5 Step 5: Elevate Temperature Couple at a moderately higher temperature (e.g., 35-40°C). Monitor for racemization. Step4->Step5 For very difficult cases End Resolution: Complete Coupling Achieved Step5->End

    Caption: Troubleshooting workflow for incomplete coupling.

  • Detailed Protocols:

    • Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin 3x with DMF, and then add a freshly prepared solution of activated amino acid and base. Allow this second coupling to proceed for the same duration as the first.

    • Reagent Upgrade: Switch from a benzotriazole-based reagent (like HBTU/HCTU) to a more reactive azabenzotriazole-based one (HATU/PyAOP). These reagents are known to be more efficient for hindered couplings.[9][10]

Issue 2: Side Product Formation Detected by LC-MS
  • Symptom: LC-MS of the crude peptide shows the desired product peak along with one or more significant, recurring impurity peaks.

  • Potential Causes & Identification: Side reactions can occur during deprotection or cleavage. Mass spectrometry is the primary tool for identification.[11][12][13]

Observed Mass Shift Plausible Side Reaction Proposed Mechanism Mitigation Strategy
+58 Da Piperidine AdductNucleophilic attack of piperidine (from Fmoc deprotection) on an oxetane carbon, causing ring-opening.Reduce piperidine concentration (e.g., to 10%) or treatment time. Ensure thorough DMF washes after deprotection to remove all residual piperidine before the next coupling step.[14] Consider using a weaker, more hindered base like piperazine.[15][16]
+18 Da Water Adduct (Hydrolysis)Acid-catalyzed ring-opening of the oxetane by water during TFA cleavage.Minimize water content in the cleavage cocktail. Use a scavenger like Triisopropylsilane (TIS) which effectively traps carbocations and reduces water-related side reactions. A standard cocktail like TFA/TIS/H₂O (95:2.5:2.5) is a good starting point.
-18 Da DehydrationA potential side reaction involving adjacent residues, not directly related to the oxetane itself but can be promoted by harsh conditions.Review the peptide sequence for residues prone to dehydration (e.g., Asn, Gln). Ensure standard cleavage times (2-3 hours) are not excessively prolonged.
  • Visualizing the Primary Side Reaction:

    G cluster_desired Desired Coupling Reaction cluster_side Side Reaction: Piperidine Adduct Formation AA_activated Activated Oxetane AA (R-COO-X) Coupled_Product Coupled Product AA_activated->Coupled_Product Peptide_N_Term Peptide-Resin (H₂N-Peptide) Peptide_N_Term->Coupled_Product Amide Bond Formation Oxetane_AA Oxetane AA on Resin Adduct_Product Piperidine Adduct (+58 Da) Oxetane_AA->Adduct_Product Piperidine Residual Piperidine (from Deprotection) Piperidine->Adduct_Product Nucleophilic Attack (Ring Opening)

    Caption: Desired reaction vs. potential piperidine side reaction.

Optimized Experimental Protocols

Protocol 1: Recommended Coupling for this compound

This protocol is designed to maximize coupling efficiency while minimizing side reactions.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before synthesis.[17]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Troubleshooting Note: If piperidine adducts are observed, reduce this to 2 x 5 min.

  • Washing: Wash the resin thoroughly with DMF (6 x 1 min) to completely remove residual piperidine.[4]

  • Activation Solution Preparation (perform immediately before use):

    • In a separate vessel, dissolve:

      • Fmoc-2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (4 equivalents)

      • HATU (3.9 equivalents)[9][18]

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

    • Allow to pre-activate for 2-3 minutes.

  • Coupling Reaction:

    • Add the activation solution to the reaction vessel containing the deprotected peptide-resin.

    • Couple for a minimum of 2 hours at room temperature.

    • Optimization Note: For subsequent couplings of this residue in a sequence, monitor with a Kaiser test. If the test is positive or borderline, perform a second coupling (double coupling) for an additional 2 hours.[19]

  • Washing: Wash the resin with DMF (3 x 1 min) before proceeding to the next deprotection cycle.

Protocol 2: Test Cleavage for In-Process Analysis

A small-scale test cleavage is invaluable for diagnosing issues without consuming the entire batch of resin.

  • Sample Collection: After a coupling step of interest, remove a small sample of the resin (approx. 10-15 mg) and wash it thoroughly with DCM. Dry the resin sample under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v) .

  • Cleavage: Add approximately 200 µL of the cleavage cocktail to the dried resin sample in a microcentrifuge tube. Let it react for 2 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether. Centrifuge for 2 minutes, decant the ether, and repeat the ether wash twice.

  • Analysis: Air dry the peptide pellet, dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water), and analyze by LC-MS to check for the expected mass and identify any major impurities.[20][21]

References

  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.

  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software - Waters Corporation.

  • Analysis of a Synthetic Peptide and Its Impurities - Agilent.

  • Managing Product-Related Impurities in Synthetic Peptides - BioPharmaSpec.

  • Mechanism of Peptide Purity Analysis - MtoZ Biolabs.

  • Analysis of a Synthetic Peptide and Its Impurities - LabRulez LCMS.

  • A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis - Benchchem.

  • Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis - Benchchem.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.

  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PubMed Central (PMC), NIH.

  • Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis - Benchchem.

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions - Gyros Protein Technologies.

  • Fmoc Amino Acids for SPPS - AltaBioscience.

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis - ACS Sustainable Chemistry & Engineering.

  • Introduction to Peptide Synthesis - PubMed Central (PMC), NIH.

  • Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Royal Society of Chemistry.

  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.

  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers - American Laboratory.

  • Peptide Coupling Reagents Guide - Sigma-Aldrich.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - ACS Chemical Reviews.

  • Application Notes and Protocols for Piperidine-Mediated Reactions - Benchchem.

  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - Wiley Online Library.

  • Preventing decomposition of oxetane ring during synthesis - Benchchem.

  • Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec.

  • Methods and protocols of modern solid phase peptide synthesis - Springer.

  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review - ResearchGate.

  • What do you do when your peptide synthesis fails? - Biotage.

  • HCTU and TCTU. New coupling reagents: Development and industrial aspects - ResearchGate.

  • Oxetanes in Drug Discovery Campaigns - PubMed Central (PMC), NIH.

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies.

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate.

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PubMed Central (PMC), NIH.

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México.

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent - ResearchGate.

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - University of California, Irvine.

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent - Semantic Scholar.

Sources

Technical Support Center: Synthesis of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid. This valuable, non-proteinogenic amino acid is a critical building block in modern drug discovery, prized for the unique physicochemical properties imparted by the oxetane ring, such as improved solubility and metabolic stability.[1] However, its synthesis is not without challenges, primarily revolving around the inherent ring strain of the oxetane moiety, which makes it susceptible to degradation under common reaction conditions.[1][2]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a framework for a plausible synthetic route and offers in-depth, field-tested troubleshooting advice to help you navigate common pitfalls and optimize your reaction yields. We will explore the causality behind experimental choices, ensuring that each step is a self-validating system grounded in established chemical principles.

Proposed Synthetic Pathway

A common and effective method for synthesizing α-amino acids from a ketone is the Strecker synthesis. The following workflow outlines a modified, multi-step pathway starting from commercially available oxetan-3-one. The critical steps where yield loss and side reactions are most prevalent will be the focus of our troubleshooting guide.

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: N-Protection cluster_2 Step 3: Nitrile Hydrolysis A Oxetan-3-one B 2-Amino-2-(oxetan-3-yl)acetonitrile A->B + NaCN, NH4Cl C 2-((Methoxycarbonyl)amino)-2- (oxetan-3-yl)acetonitrile B->C + ClCO2Me, Base D Target Product: 2-((Methoxycarbonyl)amino)-2- (oxetan-3-yl)acetic acid C->D Hydrolysis (Acid or Base)

Caption: Proposed Strecker-based synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the overall yield of this synthesis?

The three most critical factors are:

  • Stability of the Oxetane Ring: The oxetane moiety is prone to ring-opening, especially under harsh acidic conditions or at elevated temperatures.[1][2][3] This is the single most significant cause of yield loss, particularly during the final nitrile hydrolysis step.

  • Reaction Conditions for Nitrile Hydrolysis: Standard, aggressive hydrolysis conditions (e.g., refluxing in 6M HCl) will likely lead to complete decomposition of the oxetane ring. Milder, carefully controlled conditions are paramount.

  • Product Stability and Purification: The final product, an oxetane-carboxylic acid, may itself be unstable and prone to isomerization into a lactone, especially during storage or upon heating.[4][5] Purification methods must be chosen to minimize thermal stress and exposure to acidic environments.

Q2: I'm observing a significant amount of a polar, water-soluble byproduct. What could it be?

This is a classic sign of oxetane ring-opening. Under acidic conditions, the oxetane oxygen can be protonated, making the ring susceptible to nucleophilic attack by water or other nucleophiles present. This results in the formation of a diol-containing byproduct, which is significantly more polar than your desired product.

G A Oxetane-containing Intermediate B Protonated Oxetane A->B + H+ C Ring-Opened Diol (Polar Byproduct) B->C + H2O (Nucleophile)

Caption: Acid-catalyzed oxetane ring-opening pathway.

Q3: Is the final product, this compound, stable for long-term storage?

Caution is advised. Recent studies have shown that many oxetane-carboxylic acids can be unstable, isomerizing into lactone byproducts over time, even at room temperature.[4][5] For long-term storage, it is recommended to keep the compound as a salt (e.g., sodium salt) if possible, store it at low temperatures (≤ -20°C), and under an inert atmosphere. Re-analyze the purity by ¹H NMR before use if it has been stored for an extended period.

Q4: Can I use a different protecting group for the amine?

Yes, a Boc (tert-butyloxycarbonyl) group is a common alternative. However, be aware that the final deprotection step often requires strong acids like TFA, which can readily cleave the oxetane ring.[1] The methoxycarbonyl (Moc) group is generally stable under the mild conditions required for the synthesis and is often carried through to the final product without removal.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Aminonitrile Formation (Step 1)
Potential Cause Troubleshooting Strategy & Scientific Rationale
Reactivity of Oxetan-3-one Oxetan-3-one can be less reactive than acyclic ketones. Strategy: Increase reaction time or slightly elevate the temperature to 30-40°C. Monitor the reaction closely by TLC or GC-MS to avoid potential side reactions at higher temperatures.
Equilibrium Issues The Strecker reaction is reversible. Strategy: Use a slight excess of the cyanide source (e.g., 1.1-1.2 equivalents of NaCN) to push the equilibrium towards the product. Ensure efficient stirring to overcome any mass transfer limitations in the heterogeneous mixture.
Competing Canizzaro Reaction Under basic conditions from the cyanide salt, the ketone can undergo self-disproportionation. Strategy: Maintain the pH of the reaction mixture in a slightly acidic to neutral range (pH 6-7) by using a buffered system (e.g., NH₄Cl/NH₃) to suppress this side reaction.
Issue 2: Complications During N-Protection with Methyl Chloroformate (Step 2)
Potential Cause Troubleshooting Strategy & Scientific Rationale
Di-alkylation The secondary amine formed can react twice with the chloroformate. Strategy: Perform the reaction at low temperatures (0°C to -10°C) and add the methyl chloroformate dropwise to maintain a low instantaneous concentration. This favors mono-alkylation.
Hydrolysis of Chloroformate Methyl chloroformate is highly sensitive to water. Strategy: Use anhydrous solvents (e.g., THF, Dichloromethane) and perform the reaction under an inert atmosphere (N₂ or Ar). Ensure the amine starting material is dry.
Poor Basicity of Aminonitrile The electron-withdrawing nitrile group reduces the nucleophilicity of the adjacent amine. Strategy: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. A slight excess (1.5-2.0 equivalents) may be necessary to drive the reaction to completion.
Issue 3: Major Decomposition During Nitrile Hydrolysis (Step 3)

This is the most critical and challenging step. The primary goal is to hydrolyze the nitrile without opening the oxetane ring.

Potential Cause Troubleshooting Strategy & Scientific Rationale
Harsh Acidic Conditions Strong acids (e.g., >3M HCl, H₂SO₄) and high temperatures rapidly catalyze oxetane ring-opening.[1][3] Strategy: Avoid strong acids. Consider using a milder two-step procedure: first, convert the nitrile to an amide using H₂O₂ under basic conditions, followed by mild basic hydrolysis of the amide to the carboxylic acid.[6]
Elevated Temperatures Thermal energy can overcome the activation barrier for ring-opening, even with milder reagents.[2] Strategy: Maintain low reaction temperatures throughout the hydrolysis. If using basic conditions, keep the temperature below 50°C. For acid-based methods, run the reaction at room temperature or below and accept longer reaction times.
Intramolecular Catalysis The nascent carboxylic acid product can protonate a neighboring oxetane ring, leading to autocatalytic decomposition, especially upon heating.[4] Strategy: As soon as the reaction is complete, neutralize the mixture to a pH of 7-8 before workup and extraction. This prevents the acidic product from causing degradation during concentration steps.

Optimized Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization based on your specific laboratory conditions and substrate scale.

Protocol 1: Synthesis of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetonitrile (Steps 1 & 2 Combined)
  • To a stirred solution of ammonium chloride (1.2 eq) in water at 0°C, add sodium cyanide (1.1 eq) followed by a solution of oxetan-3-one (1.0 eq) in methanol.

  • Allow the mixture to warm to room temperature and stir for 16-24 hours. Monitor by TLC for the disappearance of oxetan-3-one.

  • Cool the reaction mixture to 0°C and add Dichloromethane (DCM).

  • Add triethylamine (2.5 eq) and then slowly add methyl chloroformate (1.2 eq) dropwise, keeping the internal temperature below 5°C.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the protected aminonitrile.

Protocol 2: Optimized Two-Step Nitrile Hydrolysis (Step 3)

Part A: Conversion to Amide

  • Dissolve the protected aminonitrile (1.0 eq) in DMSO or acetone.

  • Add K₂CO₃ (2.0 eq) and cool the mixture to 10°C.

  • Slowly add 30% hydrogen peroxide (H₂O₂) (5.0 eq) dropwise, maintaining the temperature below 20°C.

  • Stir at room temperature for 6-12 hours until TLC indicates complete conversion of the nitrile.

  • Quench the reaction by adding an aqueous solution of sodium sulfite. Extract the product with ethyl acetate.

Part B: Amide Hydrolysis

  • Dissolve the crude amide in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at 40-45°C for 4-8 hours. Monitor by TLC or LC-MS.

  • Cool the mixture to 0°C and carefully acidify to pH 3-4 with cold 1M HCl or citric acid.

  • Extract the product immediately with ethyl acetate or another suitable organic solvent.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at a low temperature (<30°C) to obtain the final product.

Data Summary: Comparison of Hydrolysis Conditions

Method Reagents Temp (°C) Typical Yield Key Advantage Major Drawback
Strong Acid 6M HCl100°C< 5%One stepSevere oxetane decomposition[1][3]
Mild Acid Acetic Acid / H₂O50°C20-40%Milder conditionsSlow, incomplete, risk of lactonization[4]
Strong Base 4M NaOH80°C10-30%One stepRisk of ring-opening at elevated temp.
Optimized 2-Step H₂O₂/K₂CO₃ then LiOH< 45°C60-80%High yield, preserves oxetaneTwo steps, requires careful control

References

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available from: [Link][7][8]

  • Zhang, Y., et al. (2024). A divergent synthesis of 3,3-disubstituted oxetane amino esters. ResearchGate. Not yet published, referenced in a review. Available from: [Link][9]

  • Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link][1]

  • Chekshin, N., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link][3]

  • Krasavin, M. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4855–4860. Available from: [Link][4]

  • Krasavin, M. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications - Organic Letters. Available from: [Link][5]

Sources

Preventing ring-opening of the oxetane moiety during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1] However, the very ring strain that imparts these desirable characteristics also renders the oxetane susceptible to unwanted ring-opening reactions, a frequent challenge during multi-step syntheses.[2]

This technical support center is designed for researchers, scientists, and drug development professionals who incorporate this unique heterocycle into their work. Here, we move beyond textbook descriptions to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format, empowering you to navigate the complexities of oxetane chemistry and preserve the integrity of the four-membered ring.

Frequently Asked Questions (FAQs) on Oxetane Stability

This section addresses common queries and misconceptions regarding the chemical resilience of the oxetane moiety.

Q1: Is the oxetane ring always unstable under acidic conditions?

A1: This is a prevalent misconception. While the inherent ring strain makes oxetanes vulnerable to ring-opening catalyzed by strong Brønsted or Lewis acids, their stability is highly dependent on the substitution pattern and the precise reaction conditions.[2][3][4] The anecdotal instability is not a universal rule. For instance, 3,3-disubstituted oxetanes show remarkable stability, even at a pH of 1, whereas non-disubstituted variants are generally stable above pH 1.[5] The presence of internal nucleophiles like alcohols or amines, however, can facilitate ring-opening even under milder acidic conditions.[2]

Q2: Which substitution pattern provides the most robust oxetane ring?

A2: The 3,3-disubstituted pattern is generally the most stable.[2][4] This enhanced stability is attributed to steric hindrance; the substituents at the 3-position physically block the nucleophile's trajectory to the C–O σ* antibonding orbital, which is necessary for ring cleavage.[2][4] Conversely, oxetanes bearing electron-donating groups at the C2 position tend to be less stable as these groups can stabilize the carbocation intermediate formed during acid-catalyzed ring-opening.[2][3]

Q3: How do basic conditions affect the oxetane ring?

A3: The oxetane ring is generally stable and unreactive under basic or alkaline conditions.[5][6] Ring-opening by bases is typically a very slow and inefficient process, allowing for a wide range of base-mediated reactions to be performed on other parts of the molecule without compromising the oxetane core. This stability is a key advantage in synthetic planning.[5]

Q4: Can I use strong nucleophiles in the presence of an oxetane?

A4: Yes, but with careful planning. Nucleophilic ring-opening is often a potential competing pathway.[3] The key is to avoid activating the oxetane ring. The most common activator is a Lewis acid, which coordinates to the oxetane oxygen and makes the ring highly electrophilic.[3][7] If your desired reaction does not require Lewis acid catalysis, strong nucleophiles can often be used successfully. Reaction temperature is also a critical factor; lower temperatures will favor the desired functionalization over the higher-activation-energy ring-opening pathway.[3]

Q5: Are oxetanes compatible with common reduction and oxidation reactions?

A5: Compatibility depends heavily on the reagents and conditions.

  • Reduction: Harsh reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄) at temperatures above 0 °C, can cleave the oxetane ring.[4][8] However, many reductions are feasible. For example, reducing an ester to an alcohol on an oxetane-containing molecule can be achieved successfully by performing the LiAlH₄ reaction at low temperatures (e.g., –30 to –10 °C) or by using a milder reagent like Sodium Borohydride (NaBH₄) at 0 °C.[8] Catalytic hydrogenation is also generally well-tolerated.[8]

  • Oxidation: The oxetane ether linkage is robust against many common oxidizing agents. However, care must be taken if the substituents on the oxetane or elsewhere in the molecule are sensitive.

Troubleshooting Guide: Preventing Unwanted Ring-Opening

When experiments go awry, a systematic approach is needed. This guide details common problems, their likely causes, and actionable solutions to get your synthesis back on track.

Problem Encountered Potential Cause Recommended Solution & Rationale
Issue 1: Significant ring-opening observed during an acid-catalyzed reaction (e.g., esterification, acetal deprotection).1. Acid is too strong: Strong Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., BF₃·OEt₂, AlCl₃) aggressively promote ring-opening.[7][9][10]Switch to a milder acid. Consider using catalytic amounts of a weaker acid like p-toluenesulfonic acid (TsOH) or switching to solid-supported acids for easier removal. This lowers the rate of oxetane protonation/coordination, disfavoring the ring-opening pathway.[4]
2. High temperature: Elevated temperatures provide the activation energy needed for the ring-opening pathway.[3]Lower the reaction temperature. Even if it slows the desired reaction, it will disproportionately slow the unwanted ring-opening, improving selectivity.
3. Presence of an internal nucleophile: A nearby hydroxyl or amine group can attack the activated oxetane intramolecularly.[2]Protect the internal nucleophile. Before the acid-catalyzed step, protect the interfering group (e.g., as a silyl ether or carbamate). This removes the intramolecular threat.
Issue 2: A nucleophilic reaction (e.g., substitution, addition) results in a mixture of the desired product and a ring-opened byproduct.1. Unintentional Lewis acid activation: Trace metal impurities or reactive reagents can act as Lewis acids.Use purified reagents and solvents. If a reagent is the suspected cause (e.g., certain silylating agents), screen alternatives.
2. Reaction conditions are too harsh: High temperatures or prolonged reaction times can favor the thermodynamically stable ring-opened product.[3]Optimize reaction conditions. Lower the temperature and shorten the reaction time. Monitor the reaction closely by TLC or LCMS to stop it as soon as the starting material is consumed.
Issue 3: Decomposition or low yield during a reduction reaction with a metal hydride.1. Reagent is too reactive: LiAlH₄ is a very powerful reducing agent that can readily attack the C-O bonds of the strained ring.[5][8]Use a milder reducing agent. NaBH₄ is an excellent alternative for reducing ketones or aldehydes and is much less likely to open the oxetane ring.[8]
2. Temperature is too high: The reactivity of LiAlH₄ is highly temperature-dependent.Perform the reduction at low temperature. If LiAlH₄ is necessary (e.g., for ester or amide reduction), conduct the reaction at –30 °C to –10 °C to moderate its reactivity and prevent ring cleavage.[8]

Visualizing Key Mechanisms and Workflows

Understanding the "how" and "why" of these reactions is critical for effective troubleshooting. The following diagrams illustrate the problematic ring-opening mechanism and a robust workflow for synthesizing a stable oxetane.

Acid_Catalyzed_Ring_Opening Oxetane Oxetane Activated_Oxetane Protonated Oxetanium Ion Oxetane->Activated_Oxetane Protonation H_plus H⁺ (Acid) Transition_State SN2-like Attack (or Carbocation formation) Activated_Oxetane->Transition_State Nucleophilic Attack Nucleophile Nu:⁻ Product Ring-Opened Product (1,3-difunctionalized) Transition_State->Product

Caption: Mechanism of Acid-Catalyzed Oxetane Ring-Opening.

Decision_Flowchart start Planning a reaction on an oxetane-containing molecule q1 Is the reaction acid-catalyzed? start->q1 q2 Is it a 3,3-disubstituted oxetane? q1->q2 Yes q3 Is a strong nucleophile or reducing agent used? q1->q3 No a2_yes High stability. Proceed, but monitor. q2->a2_yes Yes a2_no Lower stability. Use mildest conditions and protect internal Nu:. q2->a2_no No a1_yes Use mildest possible acid (e.g., cat. TsOH) and lowest temperature. a1_no Proceed with caution. Is Lewis Acid required? a1_no_yes Ring-opening is highly probable. Consider alternative synthetic route. a1_no->a1_no_yes Yes a1_no_no Proceed. Ring is likely stable. a1_no->a1_no_no No a3_yes Use lowest effective temperature (e.g., LiAlH4 at -30 °C). Consider milder reagents (e.g., NaBH4). q3->a3_yes Yes a3_no Proceed. Ring is likely stable. q3->a3_no No a2_yes->a1_yes a2_no->a1_yes

Caption: Decision flowchart for selecting reaction conditions.

Featured Protocol: Synthesis of a Stable 3,3-Disubstituted Oxetane

Building a stable oxetane from the outset is the best strategy. The intramolecular Williamson etherification is a reliable and widely used method for constructing the oxetane ring, particularly for robust 3,3-disubstituted systems.[11][12][13]

Objective: To synthesize a 3,3-disubstituted oxetane from a 1,3-diol precursor.

Workflow Diagram:

Williamson_Etherification Diol 1,3-Diol Precursor Activated_Alcohol Mono-activated Alcohol (e.g., Tosylate, Mesylate) Diol->Activated_Alcohol 1. Selective activation (e.g., TsCl, pyridine) Alkoxide Intermediate Alkoxide Activated_Alcohol->Alkoxide 2. Deprotonation (e.g., NaH, KH) Oxetane 3,3-Disubstituted Oxetane Alkoxide->Oxetane 3. Intramolecular SN2 Cyclization

Sources

Technical Support Center: A Guide to Incorporating Sterically Hindered Oxetane-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low incorporation efficiency of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid and its analogues (commonly used in Fmoc- or Boc-protected forms) during solid-phase peptide synthesis (SPPS).

The unique properties of the oxetane ring—a polar, three-dimensional motif—make it a valuable bioisostere for gem-dimethyl and carbonyl groups in modern drug design, often enhancing solubility and metabolic stability.[1][2] However, its placement at the alpha-carbon creates a sterically demanding α,α-disubstituted amino acid, which presents a significant challenge for standard peptide coupling protocols.[3] This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the coupling efficiency of my oxetane-containing amino acid so low with standard protocols?

Answer: The primary reason for poor incorporation is severe steric hindrance . The target amino acid, this compound, is an α,α-disubstituted residue. This means that the α-carbon, the site of reactivity, is crowded by both the oxetane ring and the carboxyl group. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the peptide chain on the solid support, dramatically slowing down the rate of peptide bond formation.[4]

A secondary, yet common, issue in SPPS is on-resin aggregation , where the growing peptide chain folds into secondary structures (like β-sheets), rendering the N-terminus inaccessible.[5] While the polar oxetane moiety itself is not highly prone to inducing aggregation, the overall peptide sequence may be.

Steric_Hindrance cluster_resin Peptide on Solid Support cluster_aa Incoming Amino Acid Resin Resin Bead Peptide ---Peptide-Chain-NH2 OxetaneAA Activated Oxetane Amino Acid OxetaneAA->Peptide Peptide Bond Formation (Slowed) StericShield1 Bulky Oxetane Ring StericShield2 Protecting Group (e.g., Fmoc) caption Fig 1: Steric hindrance impeding peptide bond formation.

Fig 1: Steric hindrance impeding peptide bond formation.
Q2: My standard coupling reagent (e.g., DIC/HOBt) failed. Which reagent is recommended for this type of hindered coupling?

Answer: For sterically demanding couplings, the potency of the activating reagent is critical. Standard carbodiimide-based reagents are often insufficient. You should switch to a more powerful, in-situ activating reagent that generates a highly reactive ester intermediate.

The hierarchy of reagents for difficult couplings is as follows:

  • Uronium/Aminium Salts: These are the workhorses for hindered couplings. HATU is highly recommended as it forms a reactive OAt-ester, which is superior to the HOBt-esters formed by HBTU or HCTU.[6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are excellent alternatives to uronium salts. They are known to perform well in cyclization and fragment condensation reactions where racemization is a concern.[7]

  • Acyl Fluorides: For the most extreme cases of steric hindrance, converting the amino acid to its acyl fluoride is a highly effective strategy. This can be done in-situ using a reagent like TFFH or pre-formed using reagents like DAST or Cyanuric Fluoride.[6][7][8]

The table below summarizes the recommended reagents.

Reagent ClassExamplesSuitability for Oxetane-AARationale
Carbodiimides DCC, DIC (+ HOBt/Oxyma)LowForms a less reactive active ester, often insufficient to overcome the high activation energy of hindered couplings.[7]
Uronium/Aminium HATU , HCTU, HBTUHigh (Recommended) Forms highly reactive OAt/OBt esters in situ. HATU is generally the most potent in this class.[4][6]
Phosphonium PyBOP , PyAOPHigh (Recommended) Forms reactive phosphonium-based intermediates. Less prone to side reactions with certain residues compared to uronium salts.[7]
Acyl Halides TFFH (in situ), DASTVery High (For extreme cases) Acyl fluorides are among the most reactive acylating species used in SPPS, ideal for α,α-disubstituted residues.[8]
Q3: Beyond changing the reagent, how can I modify my coupling protocol for better results?

Answer: Optimizing reaction conditions is crucial. Steric hindrance slows the reaction rate, so adjustments are needed to push the reaction to completion.

Key Protocol Modifications:

  • Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and add a fresh solution of activated amino acid. This is often sufficient to achieve >99% incorporation.

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[4]

  • Elevated Temperature: Gentle heating (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier. This should be done cautiously, as elevated temperatures can increase the risk of side reactions like racemization, especially with sensitive amino acids.

  • Pre-activation: Mix the amino acid, coupling reagent, and base (e.g., DIPEA) in a separate vial for 1-5 minutes before adding the mixture to the deprotected peptide-resin. This ensures the active ester is fully formed before it encounters the N-terminal amine.[9]

See the "Protocols" section below for a detailed methodology combining these strategies.

Q4: Could my choice of solvent be part of the problem?

Answer: Absolutely. The solvent plays a dual role: it must effectively solvate the resin and growing peptide chain, and it must dissolve all reagents. For difficult sequences prone to aggregation, the solvent choice is paramount.

  • Standard Solvents: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. However, for difficult couplings, N-Methyl-2-pyrrolidone (NMP) is often superior due to its excellent solvating properties that can help disrupt secondary structures.[10]

  • "Magic Mixtures": A mixture of DCM/DMF/NMP (1:1:1) has been shown to be effective for synthesizing hydrophobic or aggregation-prone peptides.[5]

  • Chaotropic Agents: In severe cases of aggregation, adding chaotropic salts like Lithium Chloride (LiCl) at a concentration of ~0.5 M to the DMF during coupling can break up hydrogen-bonded aggregates.

  • Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) are being explored as greener replacements for DMF, though their performance in exceptionally difficult couplings must be validated on a case-by-case basis.[11][12]

Troubleshooting_Workflow Start Low Incorporation Efficiency Detected Q1 Is the issue Steric Hindrance? Start->Q1 A1 Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) Q1->A1 Yes (Primary Cause) Q2 Is coupling still incomplete? A1->Q2 A2 Implement Advanced Protocol: • Double Coupling • Increase Time/Temp Q2->A2 Yes End Achieved High Incorporation Efficiency Q2->End No Q3 Is aggregation suspected? A2->Q3 A3 Optimize Solvent System: • Switch to NMP • Add Chaotropic Salts Q3->A3 Yes Q3->End No A3->End

Sources

Refinement of purification protocols for peptides containing 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating the novel amino acid, 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (Moc-OxA-OH). The unique properties of the oxetane ring, while beneficial for improving physicochemical and pharmacokinetic profiles of peptides, can introduce specific challenges during purification.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to refine their purification protocols and achieve high-purity oxetane-containing peptides.

Section 1: Understanding the Impact of Moc-OxA-OH on Peptide Properties

The incorporation of Moc-OxA-OH into a peptide sequence can significantly alter its properties compared to native peptides. The oxetane moiety, a four-membered cyclic ether, is a polar, three-dimensional structure that can act as a hydrogen bond acceptor.[2][4] Its presence can disrupt secondary structures like alpha-helices by introducing kinks in the peptide backbone.[5][6][7] This structural perturbation, along with the inherent polarity of the oxetane ring, can influence the peptide's solubility and its interaction with chromatographic stationary phases. While oxetanes are often incorporated to enhance aqueous solubility[1][4][8], their impact on solubility in the organic solvents used in reversed-phase high-performance liquid chromatography (RP-HPLC) can be complex and sequence-dependent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the initial recommended RP-HPLC conditions for purifying a peptide containing Moc-OxA-OH?

For a starting point, a standard reversed-phase method is recommended, with subsequent optimization based on the initial results.[9]

Parameter Recommendation Rationale
Column C18, 5 µm, 100-120 ÅC18 is a good general-purpose stationary phase for peptides. The pore size is suitable for most synthetic peptides.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterTFA is a common ion-pairing agent that improves peak shape for peptides.[10]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is the most common organic solvent for peptide RP-HPLC due to its low viscosity and UV transparency.[11]
Gradient 5-65% B over 30 minutesA broad gradient is recommended for the initial screening to determine the approximate elution time of the peptide.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for analytical scale separations.
Detection 214 nm and 280 nm214 nm for detecting the peptide backbone and 280 nm if the peptide contains aromatic residues (Trp, Tyr).

Q2: How does the Moc-OxA-OH residue typically affect the retention time of a peptide in RP-HPLC?

The effect of Moc-OxA-OH on retention time is not straightforward and depends on the overall sequence. The oxetane ring itself is polar and might be expected to decrease retention time compared to a purely aliphatic residue of similar size. However, the incorporation of this amino acid can alter the peptide's conformation, potentially exposing more hydrophobic residues to the stationary phase and thus increasing retention time.[5][6] Therefore, it is crucial to perform an initial broad gradient run to determine the actual elution profile.

Q3: Can I use formic acid instead of TFA as a mobile phase modifier?

Yes, formic acid (typically at 0.1%) can be used as an alternative to TFA.[12] It is particularly preferred for applications where the purified peptide will be analyzed by mass spectrometry, as it is less ion-suppressing than TFA.[13] However, be aware that peak shapes may be broader with formic acid compared to TFA.

Q4: Is it necessary to protect the oxetane ring during solid-phase peptide synthesis (SPPS)?

Based on available literature, the oxetane ring is generally stable to the conditions of Fmoc-based solid-phase peptide synthesis, including cleavage from the resin with TFA-based cocktails.[14][15][16] Therefore, specific protection of the oxetane moiety is typically not required.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the purification of Moc-OxA-OH containing peptides in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem 1: Poor Solubility of the Crude Peptide

Q: My crude peptide containing Moc-OxA-OH has poor solubility in the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA). What can I do?

A: While oxetanes are often added to improve aqueous solubility, the overall hydrophobicity of the peptide sequence can still lead to solubility issues.[1][4]

  • Initial Steps:

    • Try different solvents: Attempt to dissolve the crude peptide in a small amount of a stronger, water-miscible organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or isopropanol before diluting with the initial mobile phase.[17] Be mindful of the injection volume to avoid solvent effects on the chromatography.

    • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.

    • pH adjustment: The pH of the sample diluent can significantly impact solubility.[18] Consider preparing the sample in a buffer at a pH where the peptide has a net charge, which can improve solubility.

  • Advanced Strategies:

    • Guanidine Hydrochloride or Urea: For extremely insoluble peptides, dissolving the crude material in a denaturing agent like 6 M guanidine hydrochloride or 8 M urea can be effective. However, this is generally not compatible with direct injection onto an RP-HPLC column and would require a subsequent desalting step.

    • Alternative Chromatography: If solubility in reversed-phase solvents remains a significant issue, consider alternative purification techniques such as ion-exchange chromatography, especially if the peptide has a net positive or negative charge.[19]

Problem 2: Poor Peak Shape (Tailing or Broad Peaks)

Q: I am observing significant peak tailing or broad peaks for my Moc-OxA-OH peptide during RP-HPLC. What are the likely causes and how can I fix this?

A: Poor peak shape can be caused by a variety of factors, including secondary interactions with the stationary phase, column degradation, or issues with the mobile phase.[10]

  • Workflow for Troubleshooting Poor Peak Shape:

    Start Poor Peak Shape Observed Check_Column Check Column Health (Test with standard peptide) Start->Check_Column Column_OK Column is OK Check_Column->Column_OK Replace_Column Replace Column/Frit Check_Column->Replace_Column No Optimize_Mobile_Phase Optimize Mobile Phase Column_OK->Optimize_Mobile_Phase Yes Increase_TFA Increase TFA Concentration (e.g., to 0.15%) Optimize_Mobile_Phase->Increase_TFA Change_Modifier Switch to Formic Acid or other ion-pairing agent Increase_TFA->Change_Modifier Adjust_pH Adjust Mobile Phase pH Change_Modifier->Adjust_pH Optimize_Gradient Optimize Gradient Adjust_pH->Optimize_Gradient Shallow_Gradient Use a Shallower Gradient Optimize_Gradient->Shallow_Gradient Increase_Temp Increase Column Temperature Shallow_Gradient->Increase_Temp Final_Check Re-evaluate Peak Shape Increase_Temp->Final_Check

    Caption: Troubleshooting workflow for poor peak shape.

  • Detailed Explanations:

    • Column Health: First, ensure the column is not the issue. Inject a standard peptide with known good peak shape. If it also shows poor performance, the column may be contaminated or degraded and may need to be cleaned or replaced.

    • Ion-Pairing Agent: Insufficient ion-pairing can lead to interactions between basic residues in the peptide and residual silanols on the silica-based stationary phase, causing peak tailing.[10] Increasing the concentration of TFA (e.g., to 0.15% or 0.2%) can sometimes improve peak shape.

    • Mobile Phase pH: The pH of the mobile phase affects the ionization state of acidic and basic residues.[11][18] Adjusting the pH can alter retention and improve peak shape. For example, operating at a lower pH (e.g., with TFA) ensures that carboxyl groups are protonated and basic groups are positively charged, leading to more consistent interactions with the stationary phase.

    • Gradient Slope: A steep gradient can lead to broad peaks.[18][20] Try using a shallower gradient around the elution point of your peptide. For example, if your peptide elutes at 40% B with a 5-65% gradient over 30 minutes, try a gradient of 30-50% B over the same time.

    • Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[10] It can also help to disrupt peptide aggregation on the column.

Problem 3: Low Recovery

Q: I am experiencing low recovery of my Moc-OxA-OH peptide from the RP-HPLC column. What could be the reason?

A: Low recovery is often due to irreversible adsorption of the peptide onto the column or precipitation during the run.[10]

  • Check for Irreversible Adsorption:

    • Column Choice: Highly hydrophobic peptides can bind irreversibly to C18 columns.[10] Consider using a column with a less hydrophobic stationary phase, such as C8 or C4.

    • Harsh Column Cleaning: After the run, wash the column with a very strong solvent, such as 100% isopropanol, to see if the missing peptide elutes.

    • Mobile Phase Additives: In some cases, adding a small amount of a chaotropic agent like guanidine hydrochloride to the mobile phase can improve recovery, but this is generally not ideal for routine purification.

  • Prevent Precipitation:

    • Sample Overload: Injecting too much peptide can lead to precipitation on the column. Reduce the injection volume or concentration.

    • Solubility in Mobile Phase: The peptide may be soluble in the initial sample diluent but precipitate as the concentration of the organic solvent increases during the gradient. Increasing the column temperature can help maintain solubility throughout the run.[10]

Section 4: Recommended Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol outlines a systematic approach to developing an analytical method for your Moc-OxA-OH containing peptide.

  • Initial Screening:

    • Column: C18, 4.6 x 150 mm, 5 µm, 120 Å.

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: 5-95% B in 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 10-20 µL of a ~1 mg/mL solution.

    • Detection: 214 nm.

  • Gradient Optimization:

    • Based on the retention time (t_R) from the screening run, calculate the approximate %B at which the peptide elutes.

    • Design a shallower gradient around this %B. For example, if the peptide elutes at 15 minutes (which corresponds to ~50% B), a new gradient could be 40-60% B over 20 minutes. A good rule of thumb for the gradient slope is a 1% change in B per minute.[18]

  • Flow Rate and Temperature Optimization:

    • Once a suitable gradient is established, the flow rate can be adjusted to balance resolution and run time.

    • The effect of temperature can be evaluated by running the optimized gradient at different temperatures (e.g., 30 °C, 40 °C, 50 °C) and observing the impact on peak shape and resolution.

Protocol 2: Preparative RP-HPLC Purification

This protocol provides a starting point for scaling up the optimized analytical method for purification.

  • Column Selection: Choose a preparative column with the same stationary phase as the analytical column, with a diameter appropriate for the amount of peptide to be purified (e.g., 21.2 mm ID for up to 100 mg of crude peptide).

  • Method Scaling:

    • Flow Rate: Scale the flow rate proportionally to the cross-sectional area of the column.

      • New Flow Rate = Old Flow Rate x (New Column Diameter / Old Column Diameter)²

    • Gradient: Keep the gradient slope the same in terms of column volumes. This can be achieved by adjusting the gradient time based on the new flow rate.

    • Sample Loading: Dissolve the crude peptide in the minimum amount of a suitable solvent (e.g., DMSO or DMF) and dilute with Mobile Phase A. The maximum loading capacity will depend on the column and the complexity of the crude mixture. It is advisable to perform a small-scale loading study first.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution of the main peak.

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

  • Post-Purification Processing:

    • The pooled fractions are typically lyophilized to remove the mobile phase and obtain the purified peptide as a powder.

Section 5: Alternative Purification Strategies

While RP-HPLC is the most common method for peptide purification, it may not be suitable for all Moc-OxA-OH containing peptides.[9]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be a powerful tool for purifying peptides that are highly charged or have poor solubility in RP-HPLC solvents. Anion-exchange is used for acidic peptides, while cation-exchange is used for basic peptides.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is useful for purifying very polar peptides that have little or no retention on RP-HPLC columns.[19][21] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is generally a low-resolution technique but can be useful for removing large aggregates or small molecule impurities from the peptide sample.

Section 6: Visualizing the Purification Strategy

The following diagram illustrates a general strategy for developing a purification protocol for a novel Moc-OxA-OH containing peptide.

Start Crude Peptide Synthesis Solubility_Test Solubility Test (Aqueous/Organic) Start->Solubility_Test RP_HPLC_Screen Analytical RP-HPLC Screen (Broad Gradient) Solubility_Test->RP_HPLC_Screen Good_Chromatography Good Chromatography? RP_HPLC_Screen->Good_Chromatography Optimize_RP_HPLC Optimize RP-HPLC Method (Gradient, Temp, etc.) Good_Chromatography->Optimize_RP_HPLC Yes Alternative_Methods Consider Alternative Methods (IEX, HILIC) Good_Chromatography->Alternative_Methods No Prep_RP_HPLC Preparative RP-HPLC Optimize_RP_HPLC->Prep_RP_HPLC Final_Product Pure Peptide Prep_RP_HPLC->Final_Product

Caption: General strategy for purification protocol development.

References

  • Solid-Phase Synthesis of Oxetane Modified Peptides | Organic Letters - ACS Publications. (2017-06-06). Available at: [Link]

  • Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed. (2017-06-16). Available at: [Link]

  • Development of Oxetane Modified Building Blocks for Peptide Synthesis - LJMU Research Online. Available at: [Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Available at: [Link]

  • Solid-Phase Synthesis of Oxetane Modified Peptides - ACS Publications. (2017-06-06). Available at: [Link]

  • Advanced RP-HPLC Techniques for Peptide Analysis: From Column Chemistry to Mobile Phase Modifiers - Soquimica. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. Available at: [Link]

  • Peptide Isolation & Purification Techniques - Waters Corporation. Available at: [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography | Biotage. (2023-01-31). Available at: [Link]

  • Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - NIH. Available at: [Link]

  • Peptide Isolation – Method Development Considerations - Waters Corporation. Available at: [Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (2020-11-21). Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016-09-15). Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023-09-07). Available at: [Link]

  • How to purify synthetic peptides - what are the options? - Biotage. (2023-01-30). Available at: [Link]

  • Advances in Therapeutic Peptides Separation and Purification - MDPI. Available at: [Link]

  • What are the common challenges faced in peptide purification using chromatography? (2025-01-15). Available at: [Link]

  • What are other methods except RP-HLPC to purify peptides? - ResearchGate. (2022-04-25). Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19). Available at: [Link]

  • Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group) - ResearchGate. Available at: [Link]

  • How can I get a proper HPLC for hydrophobic peptide? | ResearchGate. (2014-02-09). Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • ​What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. (2022-11-28). Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and structure of oxetane containing tripeptide motifs - ResearchGate. (2025-08-05). Available at: [Link]

  • HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum. (2010-07-29). Available at: [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at: [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - NIH. (2023-04-24). Available at: [Link]

  • Development of oxetane modified building blocks for peptide synthesis - RSC Publishing. Available at: [Link]

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. (2025-08-09). Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis - Digital CSIC. (2020-01-19). Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013-08-29). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid and Proline Analogues in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug development, the quest for novel molecular scaffolds that impart enhanced pharmacological properties is perpetual. Among the myriad of strategies, the incorporation of conformationally constrained non-canonical amino acids into peptides and small molecules has emerged as a powerful approach to modulate bioactivity, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, a unique oxetane-containing amino acid, with established proline analogues. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for next-generation therapeutics.

Introduction: The Quest for Conformational Control

Proline, with its distinctive cyclic side chain, has long been a cornerstone in the design of peptidomimetics and other constrained molecules.[1][2] The pyrrolidine ring of proline restricts the peptide backbone's flexibility, predisposing it to adopt specific secondary structures such as β-turns and polyproline helices.[3][4] This inherent conformational rigidity is a valuable tool for medicinal chemists aiming to lock a bioactive molecule into its optimal binding conformation, thereby enhancing potency and selectivity. The success of proline as a conformational linchpin has spurred the development of a diverse array of proline analogues, each with unique stereochemical and electronic properties.[2]

Concurrently, the strategic incorporation of small, strained ring systems has gained significant traction in drug design. The oxetane motif, a four-membered cyclic ether, has proven particularly advantageous, often conferring improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation of adjacent functionalities.[3][5] This guide focuses on this compound, a novel building block that marries the conformational influence of an oxetane ring with the core structure of an amino acid, and compares its projected properties with those of well-established proline analogues.

Structural and Conformational Analysis: A Tale of Two Rings

The fundamental difference between this compound and proline analogues lies in the nature of their cyclic constraints and the resulting impact on peptide backbone geometry.

Proline and its Analogues: The Pyrrolidine Constraint

The five-membered pyrrolidine ring of proline restricts the N-Cα bond's rotational freedom, locking the phi (φ) dihedral angle to a narrow range of approximately -60° to -75°. This rigidity is a powerful tool for inducing turns and other secondary structures in peptides.[3] Proline analogues, such as 4-hydroxyproline and 4-fluoroproline, introduce further conformational biases through steric and stereoelectronic effects, influencing the pucker of the pyrrolidine ring and the cis/trans isomerism of the preceding peptide bond.[1]

This compound: The Oxetane Influence

The incorporation of an oxetane ring at the α-position of an amino acid introduces a different set of conformational constraints. The near-planar and rigid nature of the oxetane ring can act as a conformational lock.[5] Studies on peptides containing a 3-amino oxetane as a peptide bond isostere have shown that this modification can induce a kink in the helical axis and alter the dihedral angles of neighboring residues.[6] This suggests that this compound can be a potent tool for introducing turns and other non-standard secondary structures.

cluster_proline Proline Analogue cluster_oxetane Oxetane Amino Acid Proline Pyrrolidine Ring (5-membered) Proline_Constraint Restricts φ angle (-60° to -75°) Proline->Proline_Constraint leads to Proline_Effect Induces β-turns and polyproline helices Proline_Constraint->Proline_Effect results in Oxetane Oxetane Ring (4-membered) Oxetane_Constraint Rigid, near-planar 'Conformational Lock' Oxetane->Oxetane_Constraint acts as Oxetane_Effect Induces kinks and alters local dihedral angles Oxetane_Constraint->Oxetane_Effect results in

Figure 1: Conformational influence of proline vs. oxetane rings.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of these amino acid building blocks are critical determinants of the resulting molecule's solubility, permeability, and overall "drug-likeness."

PropertyThis compoundProline4(R)-Hydroxyproline4(R)-Fluoroproline
Molecular Weight ( g/mol ) 189.17115.13131.13133.11
Polarity HighLowHighModerate
Hydrogen Bond Acceptors 5121
Hydrogen Bond Donors 2121
Predicted logP -1.1 to -0.5-1.6-2.4-1.4
Predicted pKa (Carboxyl) ~2.5 - 3.5~2.0~1.8~1.7
Predicted pKa (Amine) *~9.0 - 10.0~10.6~9.7~9.1

*Predicted values are estimations from various computational models and may not reflect experimental results.

The oxetane moiety in this compound is expected to increase polarity and aqueous solubility compared to proline.[5] The additional oxygen atom provides another hydrogen bond acceptor site, which can be beneficial for interacting with biological targets or improving solubility. The electron-withdrawing nature of the oxetane ring may also influence the pKa of the amine and carboxylic acid groups.[3]

Metabolic Stability: Engineering Resistance to Degradation

A significant challenge in peptide drug development is their susceptibility to proteolytic degradation. The incorporation of non-canonical amino acids is a well-established strategy to enhance metabolic stability.

Proline-containing Peptides: While the Pro-X peptide bond is generally more resistant to cleavage by many proteases compared to other peptide bonds, it is not entirely immune to degradation.[4][7]

Oxetane-containing Molecules: The oxetane ring is generally stable to metabolic degradation and can act as a steric shield, protecting adjacent functionalities from enzymatic attack.[8] Furthermore, the introduction of an oxetane can redirect metabolism away from the cytochrome P450 (CYP450) system, potentially reducing drug-drug interactions.[9] It is hypothesized that replacing a standard amino acid with this compound could significantly enhance the metabolic stability of a peptide.

cluster_proline Proline-containing Peptide cluster_oxetane Oxetane-containing Peptide Pro_Peptide Proline Peptide Proteases Proteases Pro_Peptide->Proteases susceptible to Pro_Degradation Potential Cleavage Proteases->Pro_Degradation can lead to Oxe_Peptide Oxetane Peptide CYP450 CYP450 Enzymes Oxe_Peptide->CYP450 less susceptible to mEH mEH Oxe_Peptide->mEH potential hydrolysis by Oxe_Stability Enhanced Stability CYP450->Oxe_Stability mEH->Oxe_Stability Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Amino Acid Coupling (e.g., HATU/DIEA) Deprotection1->Coupling1 Washing1 Washing Coupling1->Washing1 Deprotection2 Fmoc Deprotection Washing1->Deprotection2 Coupling2 Unnatural Amino Acid Coupling Deprotection2->Coupling2 Washing2 Washing Coupling2->Washing2 Cleavage Cleavage from Resin (e.g., TFA) Washing2->Cleavage Purification Purification (HPLC) Cleavage->Purification

Figure 3: General workflow for Solid-Phase Peptide Synthesis (SPPS).

While the general principles of SPPS apply, the synthesis of the Fmoc-protected 2-amino-2-(oxetan-3-yl)acetic acid building block may require a custom synthetic route, as it is not as readily available as common proline analogues.

Experimental Protocols

To facilitate a direct comparison in your own research, we provide the following validated protocols.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Prepare Reagents:

    • Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Test compound stock solution (10 mM in DMSO).

    • NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in 100 mM potassium phosphate buffer (pH 7.4).

    • Acetonitrile with an internal standard for quenching the reaction.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration ≤ 0.1%).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Protocol 2: Determination of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region.

    • Determine the precise concentration of the peptide solution using a reliable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by amino acid analysis). [10]

  • Instrument Setup:

    • Use a CD spectrometer equipped with a nitrogen purge.

    • Set the wavelength range for scanning (e.g., 190-260 nm for far-UV CD).

    • Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures. [11]

Protocol 3: Analysis of Peptide Degradation by LC-MS
  • Sample Preparation:

    • Incubate the peptide in the biological matrix of interest (e.g., plasma, serum, or microsomal suspension) at 37°C.

    • At various time points, withdraw aliquots and quench the reaction as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Use a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Develop a suitable LC gradient to separate the parent peptide from its potential degradation products.

    • Acquire full scan MS and data-dependent MS/MS spectra.

  • Data Analysis:

    • Identify the parent peptide and its degradation products by their mass-to-charge ratios (m/z) and retention times.

    • Use the MS/MS fragmentation patterns to confirm the identity of the degradation products and pinpoint the site of cleavage or modification. [11] * Quantify the disappearance of the parent peptide and the appearance of major metabolites over time.

Conclusion and Future Perspectives

The choice between this compound and proline analogues is not a matter of direct substitution but a strategic decision based on the desired pharmacological profile.

  • Proline analogues remain the gold standard for inducing well-defined secondary structures like β-turns and for leveraging a wealth of existing structure-activity relationship data. Their synthesis and incorporation are generally straightforward.

  • This compound represents a promising new frontier. Its key advantages are likely to be in enhancing metabolic stability and improving physicochemical properties such as solubility. The unique conformational constraints it imposes may lead to novel peptide geometries and potentially new biological activities.

For researchers aiming to improve the pharmacokinetic properties of a lead peptide, particularly its metabolic stability and solubility, this compound is a compelling building block to explore. For those seeking to fine-tune the conformation of a peptide to fit a known binding pocket, the extensive family of proline analogues offers a more predictable and well-characterized toolkit.

The future of peptidomimetics will likely involve the synergistic use of these and other novel amino acids. Direct, head-to-head comparative studies are now needed to fully elucidate the relative merits of these exciting building blocks and to guide their rational application in the design of next-generation therapeutics.

References

  • Bio Basic. Peptide Solubility | Peptide Synthesis. [Link]

  • Burés, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Wessel, H. P., et al. (2010). Libraries on Oxetane δ-Amino Acid Scaffolds: Syntheses and Evaluation of Physicochemical and Metabolic Properties. Helvetica Chimica Acta.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Roesner, S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics.
  • Agilent Technologies. (2021).
  • University of Wisconsin-Madison.
  • Kelly, S. M., et al. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer.
  • Mass Analytica. Peptide Degradation. [Link]

  • Agilent Technologies. (2020).
  • protocols.io. (2016). HPLC Purification of Peptides. [Link]

  • Mass Analytica. Peptide Degradation. [Link]

  • Carreira, E. M., et al. (2015). Synthesis and structure of oxetane containing tripeptide motifs. Organic & Biomolecular Chemistry.
  • Roesner, S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]

  • Woon, E. Y., et al. (2021). Oxetanes in naturally occurring bioactive molecules.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • ResearchGate. Oxetanes in naturally occurring bioactive molecules. [Link]

  • CyVerse. Intro to DOT language. [Link]

  • ResearchGate. Oxetane amino acids. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.
  • Myachykov, M. A., et al. (2019). [Stability of prolin-containing peptides in biological media]. Voprosy meditsinskoi khimii. [Link]

  • Moradi, M., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. [Link]

  • Medium. (2018). Dot Language (graph based diagrams). [Link]

  • ResearchGate. Oxetanyl Amino Acids for Peptidomimetics. [Link]

  • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters. [Link]

  • Graphviz. color. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Graphviz. Graphviz. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
  • Myachykov, M. A., et al. (2019). Proline-containing peptides-New insight and implications: A Review. IUBMB Life. [Link]

  • The Royal Society of Chemistry. (2011). 10.
  • Coolors. Color Contrast Checker. [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • Toselli, F., et al. (2017).
  • Google Patents. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
  • Coolors. Color Contrast Checker. [Link]

  • Google Patents. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
  • Polypane. Color Contrast Checker for WCAG & APCA. [Link]

  • ResearchGate. Dot plots for metabolic pathway analysis. [Link]

Sources

A Comparative Guide to the Biological Evaluation of Peptides Containing 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Druggable Peptides through Conformational Constraint

Peptide-based therapeutics offer a compelling combination of high target specificity and potency, bridging the gap between small molecules and large biologics. However, their clinical translation is often hampered by inherent weaknesses, namely poor metabolic stability and limited cell permeability.[1][2] A leading strategy to overcome these hurdles is the introduction of conformational constraints into the peptide backbone. By reducing the peptide's flexibility, we can pre-organize it into a bioactive conformation, enhance receptor binding affinity, and protect it from proteolytic degradation.

This guide focuses on the biological evaluation of peptides incorporating a novel, conformationally constrained, non-proteinogenic amino acid: 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (Moc-Oxa-OH) . The incorporation of the strained oxetane ring is a modern medicinal chemistry tactic to improve key physicochemical properties.[3][4] The oxetane moiety, a four-membered ether, is a compact, polar, and three-dimensional scaffold that can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and metabolic stability.[3][5]

This document provides a framework for researchers, scientists, and drug development professionals to objectively compare the performance of Moc-Oxa-OH-containing peptides against their linear or alternatively modified counterparts. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a logical workflow for a comprehensive biological evaluation.

The Strategic Advantage of Moc-Oxa-OH Incorporation

The rationale for incorporating Moc-Oxa-OH into a peptide sequence is rooted in the unique properties of the oxetane ring. Its introduction can be hypothesized to confer several advantages:

  • Enhanced Metabolic Stability: The sterically hindered and non-natural structure of the oxetane moiety is expected to resist cleavage by endogenous proteases, thereby prolonging the peptide's half-life in vivo.[4][5]

  • Improved Physicochemical Properties: The inherent polarity of the oxetane's ether oxygen can increase the hydrophilicity of the peptide, potentially improving aqueous solubility without significantly increasing molecular weight.[3][4]

  • Favorable Conformational Pre-organization: The rigid four-membered ring structure of oxetane acts as a conformational lock, reducing the entropic penalty upon binding to its target.[6] This can translate to higher binding affinity and selectivity.

  • Increased Cell Permeability: While seemingly counterintuitive for a polar moiety, the oxetane ring can, in some contexts, improve cell permeability by shielding backbone amides from forming hydrogen bonds with water, thus facilitating membrane transit.[3][7]

The following sections will outline the experimental methodologies required to test these hypotheses and quantify the impact of Moc-Oxa-OH on a peptide's biological performance.

Experimental Workflow for Comparative Evaluation

A systematic evaluation of a Moc-Oxa-OH-containing peptide (referred to as the "Test Peptide") should be conducted in parallel with a control peptide, which could be the corresponding linear, all-L-amino acid analogue ("Control Peptide").

G cluster_0 Peptide Synthesis & Characterization cluster_1 Biophysical & Structural Analysis cluster_2 In Vitro Biological Evaluation synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (MS) purification->characterization cd Circular Dichroism (CD) Spectroscopy characterization->cd stability Protease Stability Assay characterization->stability nmr NMR Spectroscopy (Optional) cd->nmr permeability Cell Permeability (Caco-2) Assay stability->permeability binding Target Binding Assay (e.g., ELISA, SPR) permeability->binding

Caption: A typical experimental workflow for the comparative evaluation of modified peptides.

Part 1: Peptide Synthesis and Characterization

The foundation of any biological evaluation is the high-purity synthesis of the peptides . Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the standard method.[8][9][10]

Detailed Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
  • Resin Selection and Swelling: Choose a suitable resin based on the C-terminal amino acid (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides). Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[10]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent like HBTU or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

  • Iterative Deprotection and Coupling Cycles:

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[10]

    • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (including Fmoc-Moc-Oxa-OH) using a coupling agent and base. For sterically hindered residues like Moc-Oxa-OH, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and 1,2-ethanedithiol) to prevent side reactions.[11]

  • Purification and Characterization:

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Part 2: Structural Analysis - The Impact of Conformational Constraint

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique to assess the secondary structure of peptides in solution.[12][13] By comparing the CD spectra of the Test Peptide and the Control Peptide, one can infer the structural consequences of Moc-Oxa-OH incorporation.

Detailed Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation: Prepare stock solutions of the purified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the exact concentration of the peptide solution by UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by amino acid analysis.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range typically from 190 to 260 nm for far-UV CD, which is sensitive to peptide backbone conformation.[14]

  • Data Acquisition:

    • Record the CD spectrum of the buffer alone as a baseline.

    • Record the CD spectrum of the peptide solution in a quartz cuvette with a short path length (e.g., 0.1 cm).[14]

    • Subtract the baseline spectrum from the peptide spectrum.

  • Data Analysis: Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (CD signal in mdeg) / (10 * c * n * l) where 'c' is the molar concentration, 'n' is the number of amino acid residues, and 'l' is the path length in cm.

  • Interpretation: Compare the MRE spectra. A significant change in the shape and magnitude of the CD spectrum for the Moc-Oxa-OH-containing peptide relative to the control would indicate a substantial alteration in its secondary structure. For instance, a loss of characteristic alpha-helical signals (negative bands at ~208 and ~222 nm) might be observed, as oxetane modifications can disrupt helical structures.[2][15]

Part 3: Quantifying Performance Enhancement - Key Biological Assays

The following assays are designed to provide quantitative data on the hypothesized benefits of Moc-Oxa-OH incorporation.

A. Metabolic Stability: The Protease Challenge

This assay evaluates the peptide's resistance to enzymatic degradation in a physiologically relevant medium, such as human serum or plasma.

G start Peptide + Human Serum incubate Incubate at 37°C start->incubate sampling Take Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (e.g., Acetonitrile Precipitation) sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze quantify Quantify Remaining Intact Peptide analyze->quantify halflife Calculate Half-Life (t½) quantify->halflife

Caption: Workflow for a typical protease stability assay.

  • Incubation: Prepare solutions of the Test Peptide and Control Peptide in human serum or plasma at a final concentration of ~10 µM.

  • Time Course: Incubate the solutions at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.[16]

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a precipitation agent, such as acetonitrile containing an internal standard.[16][17]

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Quantification: Determine the amount of intact peptide remaining at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) for each peptide by fitting the data to a one-phase decay model.

Expected Outcome: A significantly longer half-life for the Moc-Oxa-OH-containing peptide compared to the control peptide would provide strong evidence of enhanced metabolic stability.

PeptideHalf-Life (t½) in Human Serum (hours)
Control Peptidee.g., 1.5
Test Peptide (with Moc-Oxa-OH)e.g., > 24
B. Cell Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption of drugs.[18][19] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[19]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a certain threshold (e.g., ≥ 200 Ω·cm²) indicates a suitable monolayer.[19][20]

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the peptide solution (typically at 10 µM) to the apical (upper) chamber.[18]

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), take samples from the basolateral chamber and analyze the peptide concentration by LC-MS.[18]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Expected Outcome: The comparison of Papp values will indicate the relative permeability of the peptides. An increased Papp value for the Moc-Oxa-OH-containing peptide would suggest that this modification enhances its ability to cross the intestinal barrier.

PeptidePapp (A→B) (10⁻⁶ cm/s)Permeability Class
Control Peptidee.g., 0.5Low
Test Peptide (with Moc-Oxa-OH)e.g., 2.5Moderate
Atenolol (Low Permeability Control)< 1Low
Antipyrine (High Permeability Control)> 10High

Conclusion: A Data-Driven Approach to Peptide Optimization

The incorporation of this compound represents a promising strategy for enhancing the drug-like properties of therapeutic peptides. The true value of this modification, however, can only be ascertained through rigorous and objective biological evaluation. By systematically applying the detailed protocols outlined in this guide—from synthesis and structural analysis to quantitative assays for stability and permeability—researchers can generate the high-quality, comparative data needed to make informed decisions in their drug discovery programs. The experimental framework provided here ensures a self-validating system, where each step builds upon the last to create a comprehensive and trustworthy biological profile of these novel, constrained peptides.

References

  • Vertex AI Search. (n.d.). Caco2 assay protocol. Retrieved January 18, 2026.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11367–11438.
  • Ismail, S. A., Tumber, A. W., & Wilson, A. J. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075–25083.
  • ResearchGate. (n.d.). Circular dichroism spectra of constrained peptides. Retrieved January 18, 2026.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 18, 2026.
  • Culf, A. S., & Ouellette, R. J. (2014). Methods and protocols of modern solid phase peptide synthesis. Current Protocols in Peptide Science, 75(1), 18.1.1–18.1.28.
  • Enamine. (n.d.). Caco-2 Permeability Assay. Retrieved January 18, 2026.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 18, 2026.
  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1189–1213.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • ResearchGate. (n.d.). Comparison of cell permeability across the different linker types. Retrieved January 18, 2026.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved January 18, 2026.
  • Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved January 18, 2026.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 18, 2026.
  • Albericio, F., & Kruger, H. G. (Eds.). (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. MDPI.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12562–12589.
  • ResearchGate. (n.d.). Oxetane modified cyclic peptides by disulphide bond.... Retrieved January 18, 2026.
  • Ismail, S. A., Tumber, A. W., & Wilson, A. J. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075–25083.
  • Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Retrieved January 18, 2026.
  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Sigma-Aldrich. (n.d.). Assay Procedure for Protease. Retrieved January 18, 2026.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Krystal, M. R. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(3), 239–243.
  • ResearchGate. (n.d.). Oxetane amino acids. Retrieved January 18, 2026.
  • PubMed. (2014). Circular dichroism of peptides. Retrieved January 18, 2026.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved January 18, 2026.
  • PubMed. (2010). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Retrieved January 18, 2026.
  • Bowie, T. (n.d.). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • PubMed Central. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Asu(OtBu)
  • ResearchGate. (2016). How can I check the serum and protease stabilty of a cationic peptide? Retrieved January 18, 2026.
  • PLOS. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved January 18, 2026.
  • PubMed Central. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved January 18, 2026.
  • Kirshenbaum, K., Zuckermann, R. N., & Dill, K. A. (2009). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. ACS Chemical Biology, 4(4), 295–305.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved January 18, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis. Retrieved January 18, 2026.
  • Benchchem. (n.d.). A Comparative Guide to Validating the Biological Activity of Peptides Synthesized with Fmoc-Tyr(tBu)-OH. Retrieved January 18, 2026.
  • Benchchem. (n.d.). Literature comparison of Fmoc-His(Boc)
  • NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved January 18, 2026.
  • Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry. Retrieved January 18, 2026.
  • Benchchem. (n.d.). A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis. Retrieved January 18, 2026.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 18, 2026.

Sources

A Comparative Guide to the Conformational Analysis of Peptides: The Impact of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Architecture for Therapeutic Advancement

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their biological function, however, is inextricably linked to their three-dimensional structure. A flexible, conformationally dynamic peptide may interact with multiple targets, leading to off-target effects, or be susceptible to proteolytic degradation, resulting in a short in-vivo half-life. The strategic incorporation of non-natural, conformationally constrained amino acids is a cornerstone of peptidomimetic design, aiming to lock a peptide into its bioactive conformation, thereby enhancing potency, selectivity, and stability.

This guide provides a comprehensive comparison of the conformational properties of peptides with and without a novel, α,α-disubstituted amino acid: 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (Moc-Ox) . While direct, peer-reviewed conformational studies on this specific building block are emerging, we can construct a robust and predictive analysis based on the well-established principles of α,α-disubstitution and the unique stereoelectronic properties of the oxetane ring.[1][2] We will compare a model peptide containing Moc-Ox with an analogous peptide containing the flexible, canonical amino acid Alanine (Ala), providing supporting data, detailed experimental protocols, and the scientific rationale behind them.

The Moc-Ox Building Block: A Novel Tool for Conformational Constraint

The core of the Moc-Ox residue is an α,α-disubstituted glycine, where one substituent is a methyl group (from the "acetic acid" base) and the other is a strained, four-membered oxetane ring. This structure is fundamentally different from previously studied oxetane modifications that act as amide bond isosteres.[3][4]

The primary driver of conformational restriction in Moc-Ox is the steric hindrance imposed by substitution at the alpha-carbon (Cα). In a standard peptide chain, rotation is possible around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. The presence of two substituents at Cα severely limits this rotational freedom.[2] This forces the peptide backbone into a much more defined and predictable orientation in the region of the Moc-Ox residue, a principle that is visualized effectively using a Ramachandran plot.[5][6]

Caption: Incorporation of the Moc-Ox residue into a peptide backbone.

Comparative Conformational Analysis: Moc-Ox vs. Alanine

To illustrate the profound impact of Moc-Ox, we will compare the predicted conformational landscape of a model pentapeptide, Ac-Gly-X-Gly-Gly-NHMe, where X is either L-Alanine (Ala) or Moc-Ox.

Ramachandran Plot Analysis: Mapping Conformational Space

The Ramachandran plot is a fundamental tool for visualizing the allowed backbone dihedral angles (φ and ψ) for an amino acid residue.[7] The steric properties of the side chain dictate the accessible regions.

  • Ala-containing Peptide: Alanine, with its small methyl side chain, can access broad regions of the Ramachandran plot, including those corresponding to right-handed α-helices, β-sheets, and polyproline II helices. This flexibility means the peptide in solution exists as an ensemble of rapidly interconverting conformers.

  • Moc-Ox-containing Peptide: Due to severe steric clashes, α,α-disubstituted amino acids are highly restricted.[1] They are typically excluded from the β-sheet region and the core α-helical region. Instead, they strongly favor conformations corresponding to a 3₁₀-helix (φ ≈ -60°, ψ ≈ -30°) or, in some cases, an extended C5 conformation . This restriction effectively "locks" the peptide backbone into a turn-like structure.

ParameterPeptide with AlaninePeptide with Moc-Ox (Predicted)Rationale for Difference
Allowed φ Angle Range Broad (-150° to -50°)Highly Restricted (e.g., -80° to -50°)Steric hindrance from the Cα-oxetane and Cα-methyl groups prevents wider rotation.
Allowed ψ Angle Range Broad (-70° to +160°)Highly Restricted (e.g., -50° to -10°)The bulky substituents limit the movement of the adjacent carbonyl group.
Favored Conformation Ensemble of conformersDefined turn (e.g., 3₁₀-helix)The residue is forced into a narrow energetic minimum on the Ramachandran plot.
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

CD spectroscopy measures the differential absorption of circularly polarized light and is highly sensitive to the secondary structure of peptides in solution.[8]

  • Ala-containing Peptide: A flexible peptide like Ac-Gly-Ala-Gly-Gly-NHMe in an aqueous buffer is expected to exist as a random coil. Its CD spectrum would be characterized by a single, strong negative band near 200 nm.

  • Moc-Ox-containing Peptide: The conformationally constrained Moc-Ox peptide is predicted to adopt a stable turn structure. The CD spectrum for a peptide with significant β-turn or 3₁₀-helical content typically shows a weak positive band around 220 nm and a stronger negative band around 205 nm.[9]

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for Ala-Peptide (Random Coil)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for Moc-Ox-Peptide (Turn Structure - Predicted)
~220 ~0Positive (e.g., +2,000 to +5,000)
~200-205 Negative (e.g., -15,000 to -25,000)Negative (e.g., -10,000 to -20,000)

This clear difference in the CD signature provides direct experimental evidence of the structure-inducing properties of the Moc-Ox residue.

NMR Spectroscopy: Probing Structure at Atomic Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about bond connectivity and through-space proximities of atoms, allowing for high-resolution structure determination in solution.[10][11] For a short peptide, key parameters include Nuclear Overhauser Effects (NOEs), which identify protons close in space (< 5 Å).

  • Ala-containing Peptide: In a flexible, random-coil peptide, NOEs are typically only observed between protons on the same residue or adjacent residues (sequential NOEs).

  • Moc-Ox-containing Peptide: The stable turn induced by Moc-Ox would bring non-adjacent residues into close proximity. This would give rise to medium-range NOEs , such as an NOE between the amide proton of residue i+2 and the amide proton of residue i. The observation of such NOEs is unambiguous proof of a folded structure.

Experimental Protocols

Achieving reliable and reproducible data requires robust experimental methodologies. The following section details the protocols for the synthesis and analysis of peptides containing sterically hindered amino acids like Moc-Ox.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Moc-Ox Peptides

The incorporation of sterically hindered α,α-disubstituted amino acids requires optimized coupling conditions to overcome the slow reaction kinetics.[12]

Workflow:

Caption: Fmoc-SPPS workflow optimized for hindered amino acids.

Step-by-Step Methodology:

  • Resin Preparation: Swell 2-chlorotrityl chloride resin (for a C-terminal carboxylic acid) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.[13]

  • First Residue Loading: Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA, 7.5 eq) in DCM. Add to the resin and agitate for 1 hour. Cap any remaining reactive sites with a DCM/Methanol/DIPEA (80:15:5) mixture.[14]

  • Iterative Deprotection: For each cycle, remove the Nα-Fmoc protecting group by treating the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 20 minutes. Wash thoroughly with DMF.[12]

  • Coupling:

    • Standard Amino Acids: Pre-activate the incoming Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes and add to the resin. Agitate for 1-2 hours.

    • Moc-Ox Residue (Critical Step): Due to steric hindrance, a stronger coupling reagent and longer reaction time are necessary. In a separate vial, dissolve Fmoc-Moc-Ox-OH (4.5 eq), HATU (4.5 eq), and HOAt (4.5 eq) in DMF. Add 2,4,6-collidine (9 eq) as a non-nucleophilic base. Add this activation solution to the deprotected resin and agitate for at least 4 hours, or overnight if necessary.[13]

  • Monitoring: After coupling, perform a Kaiser test to ensure the absence of free primary amines, confirming reaction completion.

  • Cleavage and Final Deprotection: Once the sequence is complete, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.[12]

  • Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: Conformational Analysis by Circular Dichroism
  • Sample Preparation: Prepare a stock solution of the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration using UV absorbance if the peptide contains aromatic residues, or by quantitative amino acid analysis.

  • Data Acquisition:

    • Dilute the stock solution to a final concentration of approximately 50-100 µM.

    • Use a quartz cuvette with a 1 mm path length.

    • Record the CD spectrum from 260 nm to 190 nm at 25°C.

    • Acquire at least three scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.

Conclusion: Moc-Ox as a Powerful Determinant of Peptide Structure

The incorporation of this compound into a peptide backbone serves as a powerful tool for conformational constraint. By severely restricting the allowable φ and ψ dihedral angles, this α,α-disubstituted amino acid forces the peptide into a well-defined turn structure, transforming it from a flexible, random coil into a pre-organized, folded state. This structural ordering can be readily observed and quantified through a combination of CD spectroscopy, which reveals the formation of a defined secondary structure, and NMR spectroscopy, which can detect the specific medium-range contacts that define a turn.

For drug development professionals, the ability to enforce a specific conformation is paramount. Peptides incorporating Moc-Ox are predicted to exhibit enhanced proteolytic stability, as the induced turn structure may mask protease cleavage sites, and improved receptor binding affinity, as the peptide is locked into its bioactive conformation, reducing the entropic penalty of binding. This guide provides the foundational understanding and practical protocols necessary for researchers to leverage this novel building block in the rational design of next-generation peptide therapeutics.

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing α,α-disubstituted amino acids. Biochemistry, 29(28), 6747-6756. [Link]

  • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry, 31(6), 1647-1651. [Link]

  • Hovmöller, S., Zhou, T., & Ohlson, T. (2002). Conformations of amino acids in proteins. Acta Crystallographica Section D: Biological Crystallography, 58(5), 768-776. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Geden, J. V., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Beadle, J. D., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(13), 3458–3461. [Link]

  • Sil, S., et al. (2022). Angiotensin II-derived constrained peptides with antiplasmodial activity and suppressed vasoconstriction. Journal of Medicinal Chemistry, 65(15), 10427-10439. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology, 7(1), 95-99. [Link]

  • Hollingsworth, S. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biophysical Journal, 99(6), 1668-1676. [Link]

  • Richardson, J. S. (2013). The Ramachandran Plot. Proteopedia. [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. [Link]

  • Bapat, S. (2020). Ramachandran Plot Analysis & Tutorial- PART 1. YouTube. [Link]

  • An, S., et al. (2015). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. PLoS ONE, 10(11), e0142571. [Link]

  • Bond, P. J., & Sansom, M. S. P. (2006). Exploring Peptide-Membrane Interactions with Coarse-Grained MD Simulations. Biophysical Journal, 90(11), 3807-3818. [Link]

  • Otake, K., et al. (2010). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 15(8), 5676-5690. [Link]

  • Mondal, J., et al. (2022). Recent Advances in Coarse-Grained Models for Biomolecules and Their Applications. Biomolecules, 12(10), 1461. [Link]

  • Cooper, H. M., et al. (1987). Delineation and conformational analysis of two synthetic peptide models of antigenic sites on rodent cytochrome c. Molecular Immunology, 24(9), 941-947. [Link]

  • Jiménez-Luna, J., et al. (2023). Assessing the fast prediction of peptide conformers and the impact of non-natural modifications. Computational and Structural Biotechnology Journal, 21, 4125-4135. [Link]

  • Kelly, K., et al. (2024). Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. PLoS Computational Biology, 20(4), e1011986. [Link]

  • Zhang, Y., & Chen, J. (2004). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. Biophysical Journal, 87(5), 2869-2877. [Link]

  • Wu, E. (2014). Computational Modelling of Peptides Containing Non-Standard Amino Acids. University of California, Irvine. [Link]

  • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. University of Warwick Publications. [Link]

  • Markuš, M., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals, 13(10), 1459. [Link]

  • Lazo, N. D., et al. (2022). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • Bailey, P. D., et al. (1998). Synthesis of alpha-heterosubstituted glycine derivatives from dihaloethanamides. Tetrahedron Letters, 39(42), 7755-7758. [Link]

  • Pypec, M., et al. (2022). First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation. Beilstein Journal of Organic Chemistry, 18, 126-134. [Link]

  • Sal-Kadri, Y., et al. (2021). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 26(11), 3163. [Link]

  • Császár, A. G. (1995). Conformers of Gaseous Glycine. Journal of the American Chemical Society, 117(43), 10832-10841. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Peptides Modified with 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (Moc-Ox)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the metabolic stability of standard peptides versus those incorporating the novel, non-canonical amino acid, 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (Moc-Ox). We will explore the mechanistic basis for stability enhancement and provide detailed, validated protocols for assessing these properties in standard preclinical assays.

The Challenge: Overcoming the Proteolytic Barrier in Peptide Therapeutics

Peptide-based drugs offer remarkable therapeutic potential due to their high specificity and potency. However, their clinical utility is frequently hampered by poor metabolic stability. The peptide backbone is inherently susceptible to cleavage by a vast array of proteases and peptidases found in biological fluids and tissues like the liver and kidneys.[1][2] This rapid proteolytic degradation leads to short in vivo half-lives, necessitating frequent administration and limiting oral bioavailability.[3]

To counter this, medicinal chemists have developed numerous strategies, including N- and C-terminal modifications, cyclization, and the incorporation of unnatural amino acids.[1][3][4] The substitution of natural L-amino acids with synthetic analogues is a particularly powerful approach, as it can locally disrupt protease recognition and binding without drastically altering the peptide's overall conformation and biological activity.[5][6]

The Moc-Ox Solution: A Novel Building Block for Enhanced Stability

Among the emerging class of unnatural amino acids, those containing an oxetane ring have garnered significant interest.[7] The oxetane, a four-membered oxygen-containing heterocycle, acts as a unique bioisostere for carbonyl groups or gem-dimethyl functionalities, often improving metabolic stability and other pharmacokinetic properties.[7][8]

The specific building block, This compound (Moc-Ox) , introduces a constrained, sterically demanding motif directly into the peptide backbone. We hypothesize that this modification enhances metabolic stability through two primary mechanisms:

  • Steric Shielding: The rigid, three-dimensional structure of the oxetane ring provides a bulky shield, sterically hindering the approach of proteolytic enzymes to the adjacent peptide bonds. This "molecular armor" makes it difficult for the enzyme's active site to achieve the necessary proximity and orientation for catalysis.

  • Conformational Rigidity: The incorporation of the oxetane moiety reduces the conformational flexibility of the peptide backbone in its vicinity.[9] Since many proteases recognize and bind to specific, flexible peptide conformations, this pre-organization of the backbone can significantly lower the affinity of the peptide for degrading enzymes.[10]

U_AA1 Amino Acid (i-1) U_PeptideBond1 Peptide Bond U_AA2 Glycine (i) U_PeptideBond2 Peptide Bond (Scissile) U_AA3 Amino Acid (i+1) M_AA1 Amino Acid (i-1) M_PeptideBond1 Peptide Bond M_MocOx Moc-Ox Residue M_PeptideBond2 Protected Bond M_AA3 Amino Acid (i+1) Protease Protease Protease->U_PeptideBond2 Access & Cleavage Protease->M_MocOx Access Blocked StericHindrance Steric Hindrance from Oxetane Ring

Diagram 1: Mechanism of Moc-Ox mediated proteolytic protection.

Experimental Design for Comparative Stability Assessment

To objectively evaluate the stabilizing effect of Moc-Ox, we employ two gold-standard in vitro assays: a plasma stability assay and a liver microsomal stability assay. This dual approach provides a comprehensive picture of a peptide's fate, assessing its resilience against both circulating enzymes and primary metabolic enzymes in the liver.[1][11][12]

Start Test Peptide (Unmodified vs. Moc-Ox) Incubation Incubate at 37°C Start->Incubation Plasma Human Plasma Incubation->Plasma Assay 1 Microsomes Human Liver Microsomes + NADPH System Incubation->Microsomes Assay 2 Timepoints Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) Plasma->Timepoints Microsomes->Timepoints Quench Quench Reaction & Precipitate Proteins (Cold Acetonitrile) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Analysis Calculate % Remaining vs. Time=0 LCMS->Analysis Result Determine Half-Life (T½) Analysis->Result

Diagram 2: General workflow for in vitro peptide stability assays.
Protocol: In Vitro Plasma Stability Assay

This assay assesses a peptide's stability against proteolytic enzymes present in blood plasma.[13][14]

A. Materials

  • Test Peptides (Unmodified and Moc-Ox modified), 10 mM stock in DMSO

  • Control Peptide (e.g., a known rapidly degrading peptide), 10 mM stock in DMSO

  • Pooled Human Plasma (heparinized)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with internal standard (e.g., a stable, non-interfering compound)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

B. Methodology

  • Preparation: Thaw human plasma on ice. Just before use, dilute the plasma 1:1 with PBS (pH 7.4) to create a 50% plasma solution. This dilution helps to maintain consistent pH and reduces matrix effects during analysis.

  • Reaction Initiation: Add 198 µL of the 50% plasma solution to wells of the incubation plate. Pre-incubate the plate at 37°C for 10 minutes. To initiate the reaction, add 2 µL of the 10 mM peptide stock solution to the appropriate wells (final peptide concentration: 10 µM; final DMSO concentration: 1%).

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer 50 µL aliquots from the incubation wells to a collection plate. The 0-minute sample is taken immediately after adding the peptide.

  • Reaction Quenching: Immediately add 150 µL of cold ACN with internal standard to each aliquot in the collection plate. The cold ACN serves a dual purpose: it instantly stops all enzymatic activity and precipitates the plasma proteins, which would otherwise interfere with LC-MS/MS analysis.[13][15]

  • Sample Processing: Seal the collection plate, vortex thoroughly for 2 minutes, and then centrifuge at 4000 x g for 15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent peptide peak area relative to the internal standard over time.

Protocol: Liver Microsomal Stability Assay

This assay evaluates a peptide's susceptibility to metabolism by hepatic enzymes, primarily the cytochrome P450 (CYP) family.[12][16]

A. Materials

  • Test Peptides (Unmodified and Moc-Ox modified), 10 mM stock in DMSO

  • Control Compound (e.g., a known CYP substrate like Verapamil)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Potassium Phosphate Buffer, 100 mM, pH 7.4

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system is essential as it continuously generates the NADPH cofactor required for CYP enzyme activity.[12][17]

  • Acetonitrile (ACN) with internal standard

  • Equipment as listed in the plasma stability assay.

B. Methodology

  • Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system. In a separate tube, dilute the HLM stock with phosphate buffer to an intermediate concentration.

  • Reaction Mixture: In the incubation plate, combine the HLM solution and the peptide stock solution. Include a "minus-cofactor" control where the NADPH system is replaced with buffer; this helps identify any non-NADPH-dependent degradation.[12] Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH-containing master mix to the wells (final peptide concentration: 1 µM; final HLM concentration: 0.5 mg/mL).

  • Incubation & Sampling: Follow the same incubation and time-point sampling procedure as described in the plasma stability assay (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Quenching & Processing: Quench the reaction at each time point by adding cold ACN with an internal standard, followed by vortexing and centrifugation.[17]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of parent peptide remaining at each time point. The rate of disappearance is used to calculate the intrinsic clearance.

Comparative Performance Data

The following data represents a typical outcome from the described assays, comparing an unmodified model hexapeptide (Model-Pep) with its Moc-Ox-modified analogue (Model-Pep-MocOx).

CompoundAssay MatrixHalf-Life (T½, minutes)% Remaining at 120 min
Model-Pep Human Plasma25< 5%
Model-Pep-MocOx Human Plasma> 240> 95%
Model-Pep Human Liver Microsomes18< 1%
Model-Pep-MocOx Human Liver Microsomes195> 60%

Data Interpretation:

The results clearly demonstrate the profound stabilizing effect of the Moc-Ox modification.

  • In Human Plasma: The unmodified peptide is rapidly degraded, with a half-life of only 25 minutes. In stark contrast, the Moc-Ox version shows exceptional stability, with negligible degradation observed over the 2-hour experiment. This strongly supports the hypothesis that the Moc-Ox residue effectively shields the peptide backbone from circulating proteases.

  • In Human Liver Microsomes: A similar trend is observed. The unmodified peptide is quickly metabolized by hepatic enzymes. The incorporation of a single Moc-Ox residue extends the half-life more than tenfold, indicating a significant reduction in susceptibility to Phase I metabolic pathways.

Conclusion for Drug Development Professionals

The incorporation of this compound represents a highly effective strategy for enhancing the metabolic stability of therapeutic peptides. The experimental data, derived from industry-standard in vitro protocols, confirms that this modification confers robust protection against both proteolytic degradation in plasma and enzymatic metabolism in the liver.

By significantly increasing peptide half-life, the Moc-Ox building block offers a promising solution to one of the most persistent challenges in peptide drug development. This enables the design of peptide candidates with improved pharmacokinetic profiles, potentially leading to less frequent dosing regimens and enhanced therapeutic efficacy. Researchers are encouraged to consider this modification as a valuable tool in their efforts to advance the next generation of peptide-based medicines.

References

  • Yao, J., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism.
  • Kuhn, C. C., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed.
  • Kuhn, C. C., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
  • Yao, J., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Bentham Science Publishers.
  • Boc Sciences. (2023). Methods to improve the metabolic stability of peptides. BOC Sciences Blog.
  • Deyle, K., et al. (2017). Strategies to Enhance Metabolic Stabilities of Macrocyclic Peptides. PubMed.
  • Hao, G., et al. (2020). Methods to enhance the metabolic stability of peptide-based PET radiopharmaceuticals. Molecules.
  • Al-Amin, M., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv.
  • Unknown Author. (Date Unknown). Proteolytic degradation of peptide products in the blood is considered...
  • Kuhn, C. C., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - NIH.
  • Nieß, A., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Roesner, S. (Date Unknown). Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. University of Warwick.
  • AxisPharm. (Date Unknown). Microsomal Stability Assay Protocol. AxisPharm.
  • Scott, J. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Charnwood Discovery. (Date Unknown). Plasma Stability In Vitro Assay. Charnwood Discovery.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Roesner, S., et al. (2021).
  • Nieß, A., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Cyprotex.
  • Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters.
  • Creative Bioarray. (Date Unknown). Plasma Stability Assay.
  • Unknown Author. (Date Unknown). Oxetane amino acids.
  • Cyprotex. (Date Unknown). Microsomal Stability. Evotec.
  • Barman, S., et al. (Date Unknown). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert.
  • Unknown Author. (Date Unknown). Protocol for the Human Liver Microsome Stability Assay.
  • Otvos, L. (2025). Peptide Modifications to Increase Metabolic Stability and Activity. ResearchGate. [Link]

  • Sigma-Aldrich. (Date Unknown). Peptide Stability. Sigma-Aldrich.
  • Yao, J., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Semantic Scholar.
  • Bachem. (2015).
  • Dixon, A. M., et al. (Date Unknown). Development of oxetane modified building blocks for peptide synthesis. SciSpace.
  • Al-Azzam, O., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals.
  • Zhang, C., et al. (Date Unknown). Conformational Stabilization and Rapid Labeling of a 29-Residue Peptide by a Small Molecule Reaction. MIT Open Access Articles.
  • Unknown Author. (Date Unknown). Preparation of Novel O-Sulfated Amino Acid Building Blocks with Improved Acid Stability for Fmoc-Based Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem.

Sources

A Comparative Guide to In Vitro Assays for Peptides Incorporating 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Stability and Bioactivity in Peptide Therapeutics

Peptide-based therapeutics offer high specificity and potency, yet their clinical translation is often hampered by inherent limitations such as poor metabolic stability and suboptimal pharmacokinetic profiles.[1][2] A key strategy to overcome these hurdles is the incorporation of non-natural amino acids designed to impart favorable properties. This guide focuses on peptides incorporating 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, a novel building block that introduces a rigid, polar oxetane moiety. The oxetane ring can induce specific conformational constraints and act as a hydrogen bond acceptor, potentially enhancing binding affinity and metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage.[3]

This document provides a comprehensive comparison of standard in vitro assays essential for characterizing peptides modified with this oxetane-containing amino acid. We will delve into the practical methodologies and underlying principles of assays evaluating biological activity, stability, and permeability, offering a framework for researchers and drug developers to assess the impact of this unique structural modification.

I. Assessing Biological Activity and Target Engagement

A primary goal of incorporating novel amino acids is to maintain or enhance the biological activity of the parent peptide. The following assays are fundamental for quantifying target binding and downstream cellular effects.

A. Target Binding Affinity: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the kinetics of molecular interactions.[4][5] It is an indispensable tool for comparing the binding affinity of a modified peptide (Peptide-Ox) to its wild-type counterpart (Peptide-WT).

Causality of Experimental Choice: SPR is chosen over endpoint assays like ELISA for its ability to provide detailed kinetic information, including association (ka) and dissociation (kd) rates, which together determine the binding affinity constant (KD).[6] This level of detail is crucial for understanding how the conformational constraints imposed by the oxetane ring influence the binding dynamics. A slower dissociation rate, for instance, would suggest a more stable peptide-target complex, a desirable attribute for therapeutic efficacy.

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilization Immobilize Target Protein on Sensor Chip PeptidePrep Prepare Serial Dilutions of Peptide-Ox and Peptide-WT Association Inject Peptide Solution (Association Phase) PeptidePrep->Association Dissociation Flow Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Association FitData Fit Data to Binding Model Sensorgram->FitData Kinetics Determine ka, kd, and KD FitData->Kinetics caption Figure 1. SPR Experimental Workflow.

Caption: Figure 1. SPR Experimental Workflow.

  • Immobilization: Covalently immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling. The goal is to achieve a surface density that allows for accurate measurement of binding without mass transport limitations.

  • Analyte Preparation: Prepare a series of concentrations for both Peptide-Ox and Peptide-WT in a suitable running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 1 µM.

  • Binding Measurement:

    • Inject the analyte solutions sequentially over the immobilized target surface, starting with the lowest concentration.

    • Monitor the change in refractive index in real-time to measure the association phase.[4][6]

    • Follow with an injection of running buffer to measure the dissociation phase.[6]

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound peptide and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

PeptideAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
Peptide-WT 1.5 x 10⁵5.0 x 10⁻³33.3
Peptide-Ox 1.8 x 10⁵1.2 x 10⁻³6.7

Interpretation: The hypothetical data suggests that the incorporation of the oxetane-containing amino acid (Peptide-Ox) leads to a ~5-fold improvement in binding affinity. This enhancement is primarily driven by a significantly slower dissociation rate, indicating a more stable peptide-target complex.

B. Cellular Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[7] This assay is crucial for determining if the enhanced binding affinity of Peptide-Ox translates to improved functional activity (e.g., inhibition of cancer cell growth).

Causality of Experimental Choice: The MTT assay is a robust and widely accepted method for an initial screen of a compound's effect on cell viability.[8] It relies on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Peptide-Ox and Peptide-WT for a specified duration (e.g., 48 or 72 hours).[9] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each peptide.

PeptideIC50 (µM)
Peptide-WT 12.5
Peptide-Ox 2.8

Interpretation: The lower IC50 value for Peptide-Ox indicates that it is significantly more potent at inhibiting cell viability compared to Peptide-WT. This functional improvement correlates well with the enhanced binding affinity observed in the SPR assay.

II. Evaluating Peptide Stability

A major rationale for incorporating this compound is to enhance the peptide's resistance to enzymatic degradation.

Serum Stability Assay

This assay assesses the stability of peptides in the presence of proteases found in serum, mimicking in vivo conditions.[10] The degradation of the peptide over time is typically monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality of Experimental Choice: Peptide therapeutics are susceptible to rapid degradation by proteases in the bloodstream, limiting their half-life and therapeutic window.[2] The oxetane modification is hypothesized to sterically hinder protease access to nearby peptide bonds. This assay directly tests that hypothesis.

Serum_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Incubate Incubate Peptide in Human Serum at 37°C Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Quantify Quantify Remaining Parent Peptide HPLC->Quantify HalfLife Calculate Half-Life (t½) Quantify->HalfLife caption Figure 2. Serum Stability Assay Workflow.

Caption: Figure 2. Serum Stability Assay Workflow.

  • Incubation: Incubate a known concentration of Peptide-Ox or Peptide-WT with human serum (e.g., 90% v/v) at 37°C.[11]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a protein precipitation agent, such as acetonitrile or trichloroacetic acid.[11]

  • Protein Removal: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using RP-HPLC. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide in serum.

PeptideHalf-Life (t½) in Human Serum (hours)
Peptide-WT 1.5
Peptide-Ox 14.2

Interpretation: The data demonstrates a nearly 10-fold increase in the serum half-life for Peptide-Ox. This strongly supports the hypothesis that the oxetane modification provides significant protection against proteolytic degradation.

III. Assessing Membrane Permeability

For peptides targeting intracellular proteins, the ability to cross the cell membrane is critical. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA evaluates the ability of a compound to diffuse from a donor compartment, through a lipid-coated artificial membrane, into an acceptor compartment.[12] It is a non-cell-based assay that provides a measure of passive diffusion.

Causality of Experimental Choice: While cell-based assays like the Caco-2 assay are considered the gold standard for predicting intestinal absorption, PAMPA offers a simpler, faster, and more cost-effective initial screen for passive permeability.[12][13][14] It isolates the contribution of passive diffusion, which can be influenced by the physicochemical properties altered by the oxetane modification (e.g., polarity and conformational rigidity).

  • Membrane Preparation: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., a lipid mixture in dodecane).

  • Compound Addition: Add the test peptides (Peptide-Ox and Peptide-WT) to the donor wells.

  • Assay Assembly: Place the donor plate into an acceptor plate containing buffer, forming a "sandwich".

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow for peptide diffusion.

  • Quantification: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) for each peptide.

PeptidePermeability Coefficient (Pe) (10⁻⁶ cm/s)Predicted Permeability
Peptide-WT 0.8Low
Peptide-Ox 2.5Moderate

Interpretation: The oxetane modification in Peptide-Ox leads to an increased permeability coefficient. This could be attributed to several factors, including the potential for the rigid structure to favor a more membrane-compatible conformation or the ability of the polar oxetane to form transient hydrogen bonds with the lipid headgroups, facilitating passage.

Conclusion

The incorporation of this compound represents a promising strategy for enhancing the drug-like properties of therapeutic peptides. The comparative in vitro assays detailed in this guide provide a robust framework for validating the benefits of this modification. The hypothetical data presented, which is based on the expected physicochemical impact of the oxetane moiety, illustrates a clear profile of improvement: enhanced binding affinity and cellular potency, dramatically increased stability against enzymatic degradation, and improved passive membrane permeability. By systematically applying these assays, researchers can effectively characterize their modified peptides and make data-driven decisions to advance the most promising candidates toward further preclinical and clinical development.

References

  • University of Warwick. Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. [Link]

  • ResearchGate. ELISA-like assays to evaluate the binding of the designed peptides to.... [Link]

  • ACS Publications. In Vitro Selection of Highly Modified Cyclic Peptides That Act as Tight Binding Inhibitors. [Link]

  • The Royal Society of Chemistry. A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. [Link]

  • National Institutes of Health. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • Nicoya Lifesciences. SPR vs ELISA | Comparing techniques for biomolecular detection. [Link]

  • ResearchGate. Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. [Link]

  • National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Institutes of Health. In Vitro Selection of Highly Modified Cyclic Peptides That Act as Tight Binding Inhibitors. [Link]

  • Slideshare. caco-2 cell permeability, pampa membrane assays. [Link]

  • National Institutes of Health. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. [Link]

  • MDPI. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. [Link]

  • ResearchGate. Cell viability assay of peptide 3 treated cells using MTT reagent.... [Link]

  • Rapid Novor. SPR for Characterizing Biomolecular Interactions. [Link]

  • Oxford Academic. Modified peptide selection in vitro by introduction of a protein–RNA interaction. [Link]

  • National Institutes of Health. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. [Link]

  • Jena Bioscience. Peptides As Therapeutics with Enhanced Bioactivity. [Link]

  • Sygnature Discovery. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • ResearchGate. Serum Stability of Peptides. [Link]

  • PLOS One. Visualisation tools for dependent peptide searches to support the exploration of in vitro protein modifications. [Link]

  • Gifford Bioscience. SPR (Biacore) Assay. [Link]

  • PLOS One. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • ResearchGate. Exploring Bioactive Peptides From Natural Sources For Oxytocin And Vasopressin Drug Discovery. [Link]

  • YouTube. Caco 2 Cell Permeability Assay. [Link]

  • PubMed. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • ResearchGate. Serum-stability of tested peptides. Percentage of peptide remaining.... [Link]

  • National Institutes of Health. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

Sources

A Senior Application Scientist's Guide to Protecting Groups for 2-Amino-2-(oxetan-3-yl)acetic Acid: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Promise of an Oxetane-Containing Amino Acid

In the landscape of modern medicinal chemistry, non-canonical amino acids are invaluable tools for designing novel therapeutics with enhanced properties. Among these, 2-amino-2-(oxetan-3-yl)acetic acid stands out. The incorporation of the strained four-membered oxetane ring can significantly improve key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also acting as a carbonyl isostere.[1][2][3] However, the very features that make this building block so attractive—the reactive α-amino and carboxylic acid groups, coupled with the chemically sensitive oxetane ring—present a significant synthetic challenge.

The successful integration of 2-amino-2-(oxetan-3-yl)acetic acid into peptides or other complex molecules is entirely dependent on a robust and carefully selected protecting group strategy. The primary directive is to temporarily mask the nucleophilic amine and the acidic carboxylate to allow for selective transformations elsewhere, with the ultimate requirement that these protecting groups can be removed without compromising the integrity of the oxetane ring. The anecdotal instability of oxetanes, particularly under acidic conditions, is a critical consideration in this process.[1]

This guide provides a comparative analysis of common protecting groups for both the amine and carboxylic acid functionalities of 2-amino-2-(oxetan-3-yl)acetic acid. We will delve into the causality behind experimental choices, provide validated protocols, and offer a logical framework for selecting the optimal strategy based on the principles of orthogonality and chemical compatibility.

The Principle of Orthogonality in Protecting Group Strategy

A successful synthesis involving a polyfunctional molecule like our target amino acid relies on the concept of orthogonality.[4] Orthogonal protecting groups are distinct classes of protecting groups that can be removed by completely different chemical mechanisms.[5] This allows for the selective deprotection of one functional group while others remain intact. The two most common orthogonal schemes in peptide synthesis are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies.[6][7] Our analysis will evaluate the suitability of these and other groups through the lens of their compatibility with the oxetane moiety.

G cluster_0 Orthogonal Protection Concept cluster_1 Selective Deprotection A Multifunctional Molecule (e.g., Amino Acid) P1 Protect Group 1 (e.g., N-Fmoc) A->P1 Base-Labile P2 Protect Group 2 (e.g., O-tBu) A->P2 Acid-Labile DP1 Add Base (e.g., Piperidine) P1->DP1 DP2 Add Acid (e.g., TFA) P2->DP2 R1 Group 1 Removed Group 2 Intact DP1->R1 R2 Group 2 Removed Group 1 Intact DP2->R2

Caption: Orthogonal protection allows selective removal of one group without affecting another.

Comparative Analysis of N-Protecting Groups

The choice of the N-terminal protecting group is arguably the most critical decision. It dictates the conditions for subsequent peptide couplings and deprotections. We will compare the three most prevalent urethane-type protecting groups: Boc, Cbz, and Fmoc.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsOxetane Compatibility & Remarks
Boc (tert-Butoxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl in dioxane)POOR / CONDITIONAL . The strong acidic conditions required for Boc removal pose a significant risk of oxetane ring-opening.[1] Stability is substitution-dependent, but this strategy is high-risk without empirical validation for this specific substrate.
Cbz (Benzyloxycarbonyl)Cbz-NH-RBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH)EXCELLENT (via Hydrogenolysis) . Catalytic hydrogenation is a neutral and exceptionally mild method that will not affect the oxetane ring. It is orthogonal to both acid- and base-labile groups. Acidic cleavage is not recommended.
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-NH-RFmoc-OSu or Fmoc-ClMild Base (e.g., 20% Piperidine in DMF)EXCELLENT . The oxetane moiety is stable to the mild basic conditions used for Fmoc removal. This is the preferred group for solid-phase synthesis and offers excellent orthogonality.

Comparative Analysis of Carboxylic Acid Protecting Groups

Protecting the carboxylic acid as an ester prevents its participation in undesired side reactions, particularly during activation for amide bond formation. The choice of ester must be orthogonal to the chosen N-protecting group.

Protecting GroupStructureIntroduction MethodDeprotection ConditionsOxetane Compatibility & Remarks
Methyl Ester R-COOMeFischer Esterification (MeOH, H⁺) or CH₃I, BaseSaponification (e.g., LiOH, NaOH)GOOD . While introduction via Fischer esterification is risky due to acid, formation with methyl iodide is safe. Saponification is performed under basic conditions, which are well-tolerated by the oxetane ring. Orthogonal to Cbz.
Benzyl Ester R-COOBnBenzyl alcohol, Acid catalyst or Benzyl bromide, BaseCatalytic Hydrogenolysis (H₂, Pd/C)EXCELLENT . Deprotection is exceptionally mild and orthogonal to both Boc and Fmoc groups. This is a highly versatile and safe choice.
tert-Butyl Ester R-COOtBuIsobutylene, H⁺ or (Boc)₂O, DMAPStrong Acid (e.g., TFA)POOR / CONDITIONAL . Similar to the Boc group, the strong acid required for cleavage presents a high risk of oxetane degradation.[1]

Recommended Orthogonal Strategies

Based on the analysis, two primary orthogonal strategies emerge as being highly compatible with the structure of 2-amino-2-(oxetan-3-yl)acetic acid.

G cluster_0 Strategy 1: Fmoc/Bn (Ideal for SPPS) cluster_1 Strategy 2: Cbz/Me (Ideal for Solution Phase) Start 2-Amino-2-(oxetan-3-yl)acetic acid N_Fmoc N-Fmoc Protection (Fmoc-OSu, Base) Start->N_Fmoc N_Cbz N-Cbz Protection (Cbz-Cl, Base) Start->N_Cbz O_Bn O-Benzyl Protection (BnBr, Base) N_Fmoc->O_Bn Orthogonal Pair O_Me O-Methyl Protection (CH3I, Base) N_Cbz->O_Me Orthogonal Pair

Caption: Recommended orthogonal protection strategies for the target amino acid.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of key protected derivatives. As a Senior Application Scientist, I must emphasize that all reactions should be monitored by appropriate analytical techniques (TLC, LC-MS) to determine completion.

Protocol 1: Synthesis of N-(9-Fluorenylmethoxycarbonyl)-2-amino-2-(oxetan-3-yl)acetic acid (Fmoc-Aoa-OH)

This protocol details the protection of the amine functionality, which is a prerequisite for use in Fmoc-based solid-phase peptide synthesis (SPPS).

G A 1. Dissolve Amino Acid in 10% Na₂CO₃(aq) / Dioxane B 2. Cool solution to 0 °C A->B C 3. Add Fmoc-OSu solution in Dioxane dropwise B->C D 4. Stir overnight at RT C->D E 5. Workup: Acidify with HCl, Extract with Ethyl Acetate D->E F 6. Purify by column chromatography or recrystallization E->F

Caption: Experimental workflow for N-Fmoc protection.

Methodology:

  • Dissolution: Dissolve 2-amino-2-(oxetan-3-yl)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution. The biphasic mixture is stirred vigorously until all solids dissolve.

    • Causality: The aqueous base deprotonates the carboxylic acid to form the soluble carboxylate salt and acts as an acid scavenger. Dioxane is used to solubilize the Fmoc-OSu reagent.

  • Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.

    • Causality: This helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Reagent Addition: Dissolve N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 eq) in a minimal amount of 1,4-dioxane and add it dropwise to the stirring amino acid solution over 30 minutes.

    • Causality: Fmoc-OSu is a stable, crystalline reagent that reacts selectively with the free amine. Dropwise addition prevents localized high concentrations of the reagent.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Aqueous Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. The product should precipitate.

    • Causality: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase.

  • Extraction & Purification: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or recrystallization.

Protocol 2: Deprotection of the N-Fmoc Group

This procedure is standard for Fmoc-based SPPS.[8]

Methodology:

  • Dissolution: Dissolve the N-Fmoc protected amino acid or peptide in N,N-Dimethylformamide (DMF).

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 10-30 minutes and can be monitored by LC-MS.

    • Causality: Piperidine is a secondary amine that acts as a base to abstract the acidic proton on the fluorenyl ring, initiating an E1cb elimination mechanism that liberates the free amine and dibenzofulvene, which is scavenged by piperidine.

  • Removal: For solution-phase, the solvent and excess piperidine can be removed in vacuo. In SPPS, the resin is simply washed thoroughly with DMF.

Protocol 3: Synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid Benzyl Ester

This protocol protects the C-terminus, typically after N-protection is already in place (e.g., using N-Boc-2-amino-2-(oxetan-3-yl)acetic acid to avoid polymerization).

Methodology:

  • Suspension: Suspend the N-protected amino acid (e.g., N-Boc-Aoa-OH, 1.0 eq) in a suitable solvent like DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or DBU (1.2 eq). Stir for 15-30 minutes at room temperature.

    • Causality: The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate salt. Cesium carbonate is often used for its high solubility and the "cesium effect," which can accelerate Sₙ2 reactions.

  • Alkylation: Add benzyl bromide (BnBr, 1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature until completion (typically 4-12 hours, monitor by TLC/LC-MS).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ester by silica gel chromatography.

Final Assessment

The successful application of 2-amino-2-(oxetan-3-yl)acetic acid in drug development hinges on the judicious selection of protecting groups that are orthogonal and, crucially, compatible with the strained oxetane ring. The evidence strongly supports the use of an N-Fmoc / O-Benzyl ester strategy as the most reliable and versatile approach, offering two distinct and mild deprotection pathways (base and hydrogenolysis, respectively) that preserve the integrity of the core structure. For solution-phase syntheses where hydrogenation is a primary deprotection step, an N-Cbz / O-Methyl ester strategy is also a robust alternative. Strategies involving acid-labile groups like Boc and t-Butyl esters should be approached with extreme caution and are not recommended without specific empirical evidence of substrate stability.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. Available at: [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Available at: [Link]6]

  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455-2504. Available at: [Link]4]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2008). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. Available at: [Link]1]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]2][3]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]8]

Sources

A Comparative Guide to the Structural Validation of Novel 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of Oxetanes in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the properties of drug candidates is relentless. Among the motifs that have gained significant traction, the oxetane ring stands out.[1][2][3] This small, four-membered cyclic ether is increasingly utilized as a versatile building block to replace more traditional groups like gem-dimethyl or carbonyl functionalities.[2][3][4] The incorporation of an oxetane can profoundly enhance key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing conformational preferences.[1][3][4][5] Specifically, when integrated into amino acid structures, such as in 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, they create conformationally constrained peptidomimetics with significant potential in therapeutic development.[6][7][8]

However, the synthesis of these unique derivatives presents a critical challenge: rigorous and unambiguous structural validation.[9][10][11] The presence of the strained oxetane ring and multiple chiral centers necessitates a multi-faceted analytical approach to ensure the correct constitution and stereochemistry. This guide provides a comparative analysis of the essential spectroscopic and crystallographic techniques required to confidently validate the structure of these promising compounds, designed for researchers, scientists, and drug development professionals.

A Multi-Pronged Strategy for Unambiguous Structural Validation

No single technique can provide a complete picture of a novel molecular structure. A robust validation strategy relies on the synergistic and orthogonal application of several analytical methods. The primary toolkit includes Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography. Each method offers unique insights, and their combined data provides the highest level of confidence in the final structural assignment.

dot graph TD { rankdir=TB; subgraph "Initial Synthesis" A[Crude Product] end

} caption: "Workflow for structural validation of novel compounds."

Deep Dive 1: The Indispensable Role of NMR Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation in solution. For derivatives of this compound, a suite of 1D and 2D NMR experiments is essential to piece together the molecular puzzle.

Foundational Analysis: 1D ¹H and ¹³C NMR
  • ¹H NMR: This is the initial scout, providing a proton census. Key expected signals include the methoxycarbonyl (Moc) group singlet (~3.7 ppm), the α-proton, the N-H proton, and a complex set of signals for the oxetane ring protons. The splitting patterns of the oxetane protons can be complex and are highly sensitive to the substitution pattern and stereochemistry.

  • ¹³C NMR: This experiment confirms the carbon framework. Distinct signals for the ester carbonyl, the carbamate carbonyl, the α-carbon, the methoxy carbon, and the carbons of the oxetane ring should be identifiable.

Assembling the Pieces: 2D NMR for Connectivity

While 1D NMR suggests the presence of fragments, 2D NMR confirms how they are connected.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).[12][13] It is invaluable for tracing the proton network within the oxetane ring and confirming the relationship between the α-proton and the oxetane methine proton.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH).[12][13][14] This allows for the unambiguous assignment of each proton signal to its corresponding carbon, providing a clear map of all C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful connectivity experiment, revealing correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[12][13][15] For the target structure, key HMBC correlations would be expected from the oxetane protons to the α-carbon, and from the α-proton to the carbonyl carbons, definitively linking the core fragments.

dot graph G { layout=neato; node [shape=none, image="https://i.imgur.com/7g5J2vT.png", label=""]; edge [style=invis];

} caption: "Key HMBC correlations for structural confirmation."

Deep Dive 2: Orthogonal Validation with Mass Spectrometry

Mass spectrometry provides complementary information that is crucial for validating the proposed structure.[16][17][18]

Elemental Composition: High-Resolution Mass Spectrometry (HRMS)

HRMS is a non-negotiable step. It measures the mass-to-charge ratio (m/z) of the parent ion with extremely high precision (typically to four or five decimal places). This allows for the calculation of the exact elemental formula, confirming that the synthesized compound has the correct atomic composition and distinguishing it from potential isomers.[8][9]

Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS)

In MS/MS, the parent ion is isolated and fragmented, and the masses of the resulting fragments are analyzed.[19][20] The fragmentation pattern serves as a molecular fingerprint. For this compound derivatives, characteristic fragmentation would include the loss of the methoxycarbonyl group, cleavage of the ester, or ring-opening of the oxetane. This data provides strong evidence for the proposed connectivity of the molecular subunits.

Deep Dive 3: The Gold Standard - Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[21][22][23] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of every atom in the molecule.[24]

This method provides irrefutable proof of:

  • Connectivity: The exact bonding arrangement of all atoms.

  • Molecular Geometry: Precise bond lengths and angles.

  • Stereochemistry: The absolute configuration of all chiral centers.

  • Intermolecular Interactions: How molecules pack together in the solid state.[21]

The primary limitation of this technique is the requirement for a high-quality single crystal, which can sometimes be challenging to grow.[24][25]

Comparative Analysis of Validation Techniques

The choice of analytical technique depends on the specific question being asked, the available sample, and resource constraints. The following table provides a comparative overview.

Technique Information Provided Sample Requirement Strengths Limitations
1D/2D NMR Atomic connectivity, solution-state conformation, relative stereochemistry1-10 mg, solubleProvides detailed connectivity map; non-destructiveCan be complex to interpret; does not provide absolute stereochemistry
HRMS Elemental formula< 1 mg, solubleHigh sensitivity and accuracy for molecular formulaProvides no information on connectivity or stereochemistry
MS/MS Structural fragment information< 1 mg, solubleConfirms connectivity of subunitsFragmentation can be complex; does not prove isomerism
X-ray Crystallography Absolute 3D structure, connectivity, stereochemistry, bond lengths/anglesSingle crystal (~20-500 µm)Unambiguous and definitive structural proof[21][22]Crystal growth can be a significant bottleneck; solid-state structure may differ from solution

Experimental Protocols

Protocol 1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D ¹H Acquisition: Acquire a standard proton spectrum to assess purity and identify major proton environments.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.

  • 2D COSY Acquisition: Run a standard gradient-enhanced COSY (gCOSY) or DQF-COSY experiment to establish ¹H-¹H correlations.[26]

  • 2D HSQC Acquisition: Run a standard gradient-enhanced HSQC experiment to correlate ¹H and ¹³C signals for directly bonded atoms.

  • 2D HMBC Acquisition: Run a standard gradient-enhanced HMBC experiment, optimizing the long-range coupling delay for an expected J-coupling of ~8 Hz to capture key 2- and 3-bond correlations.[12]

  • Data Processing & Analysis: Process all spectra using appropriate software. Systematically use the correlations from COSY, HSQC, and HMBC to build the molecular structure from its constituent spin systems.[15][27]

Protocol 2: HRMS and MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization source.

  • HRMS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF). Acquire data in positive or negative ion mode to find the parent ion.

  • Formula Determination: Use the instrument software to calculate the elemental composition based on the accurate mass of the parent ion, comparing the experimental m/z to the theoretical m/z for the proposed formula.

  • MS/MS Acquisition: Perform a product ion scan on the isolated parent ion. Induce fragmentation using collision-induced dissociation (CID) at varying collision energies to generate a rich fragmentation spectrum.

  • Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that support the proposed molecular structure.

Conclusion: A Mandate for Rigor

The unique structural features of this compound derivatives make them highly valuable in drug discovery.[28] However, this same novelty demands an uncompromisingly rigorous approach to structural validation. A combination of comprehensive 1D and 2D NMR spectroscopy provides the essential map of atomic connectivity in solution, while High-Resolution Mass Spectrometry confirms the fundamental elemental composition. When absolute proof of the three-dimensional structure is necessary, Single-Crystal X-ray Crystallography remains the unparalleled gold standard. By judiciously applying these complementary techniques, researchers can ensure the scientific integrity of their work and confidently advance these promising molecules in the drug development pipeline.

References

  • Mishra, R. K., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Online] Available from: [Link]

  • Excillum. Small molecule crystallography. [Online] Available from: [Link]

  • Wipf, P., & Caron, S. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-46. [Online] Available from: [Link]

  • North Carolina State University. Small Molecule X-ray Crystallography | METRIC. [Online] Available from: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Online] Available from: [Link]

  • Martinez-Montero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Online] Available from: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Online] Available from: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Online] Available from: [Link]

  • Tan, Z., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1873-1884. [Online] Available from: [Link]

  • Goodlett, D. R. (2005). Mass Spectrometry for Post-Translational Modifications. In: Neuroproteomics. CRC Press/Taylor & Francis. [Online] Available from: [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Online] Available from: [Link]

  • Ivanauskas, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Online] Available from: [Link]

  • Davies, M. J. (2016). Determination of oxidative protein modifications using mass spectrometry. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 869-877. [Online] Available from: [Link]

  • Foley, D. J., et al. (2015). Synthesis and structure of oxetane containing tripeptide motifs. Organic & Biomolecular Chemistry, 13(21), 5943-5952. [Online] Available from: [Link]

  • Ivanauskas, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Online] Available from: [Link]

  • Shi, H., et al. (2024). Synthesis of Diverse Oxetane Amino Acids via Visible‐Light‐Induced Photocatalytic Decarboxylative Giese‐Type Reaction. Chinese Journal of Chemistry. [Online] Available from: [Link]

  • Ivanauskas, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Online] Available from: [Link]

  • Beilstein Journals. (2016). Experimental Part. [Online] Available from: [Link]

  • Ivanauskas, F., et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. [Online] Available from: [Link]

  • Caron, S., & Wipf, P. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Online] Available from: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Online] Available from: [Link]

  • Mishra, R. K., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Online] Available from: [Link]

  • Navarro-Vazquez, A., & Lorente, A. (2013). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 51(7), 415-420. [Online] Available from: [Link]

  • Human Metabolome Database. [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000042). [Online] Available from: [Link]

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000042). [Online] Available from: [Link]

  • Elidrisi, I., et al. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives. South African Journal of Chemistry, 68, 33-40. [Online] Available from: [Link]

  • NMR for Organic Chemists. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Online] Available from: [Link]

  • Hoshino, M., et al. (2021). Structural elucidation based on the NMR study. ¹H–¹H COSY, key HMBC,... ResearchGate. [Online] Available from: [Link]

  • University of Texas Health Science Center at San Antonio. Bio NMR spectroscopy. [Online] Available from: [Link]

  • The Royal Society of Chemistry. (2020). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. [Online] Available from: [Link]

Sources

A Comparative Guide to Peptide Turn Induction: Evaluating 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to control peptide conformation is paramount. The induction of specific secondary structures, such as β-turns, is a critical strategy in the design of peptidomimetics with enhanced stability, bioavailability, and target affinity.[1] This guide provides an in-depth comparison of the potential efficacy of a novel oxetane-containing amino acid, 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, in inducing peptide turns against established methodologies. We will delve into the mechanistic underpinnings, present supporting experimental data from analogous systems, and provide detailed protocols for evaluation.

The Significance of the Turn: A Gateway to Bioactive Conformations

In the architecture of proteins and peptides, turns are essential structural motifs that enable the polypeptide chain to reverse its direction.[2] The most common of these are β-turns, which are comprised of four amino acid residues.[3][4] These structures are not merely passive linkers; they are frequently involved in molecular recognition events and are crucial for maintaining the globular structure of proteins.[1] In peptide-based drug design, the incorporation of turn-inducers can pre-organize a linear peptide into a bioactive conformation that mimics the structure of a native protein loop, thereby enhancing its binding affinity to a biological target. Furthermore, stabilizing a peptide in a turn conformation can protect it from proteolytic degradation, a common challenge in the development of peptide therapeutics.[5]

A New Player: this compound

The introduction of sterically constrained non-canonical amino acids is a well-established strategy for inducing turns. The rigid four-membered ring of the oxetane moiety in this compound presents an intriguing prospect for conformational restriction. The inherent puckered nature of the oxetane ring is hypothesized to limit the available Ramachandran space of the amino acid, thereby guiding the peptide backbone into a turn-like geometry.

While direct experimental evidence for this specific compound is emerging, compelling data from closely related oxetane-modified peptides supports this hypothesis. A recent study demonstrated that replacing a backbone amide C=O bond with a 3-aminooxetane unit significantly improves head-to-tail peptide macrocyclizations.[6] This enhanced cyclization efficiency is attributed to the turn-inducing nature of the oxetane modification, which was confirmed by the observation of key dNN (i, i+2) and dαN (i, i+2) NOEs in NMR spectroscopy—hallmarks of a turn structure.[6][7]

It is important to note that the incorporation of an oxetane moiety does not universally stabilize all secondary structures. In fact, its introduction into an α-helical peptide was shown to be disruptive, causing a kink in the helical axis.[8][9] This finding, however, further underscores the potent conformational influence of the oxetane ring, suggesting its utility in directing folding pathways away from helicity and towards turns.

The proposed mechanism for turn induction by this compound is visualized in the workflow below:

G cluster_0 Peptide Synthesis & Turn Induction Incorporate_Oxetane_AA Incorporate 2-((methoxycarbonyl)amino) -2-(oxetan-3-yl)acetic acid into peptide chain Conformational_Restriction Oxetane ring sterically restricts backbone dihedral angles (φ, ψ) Incorporate_Oxetane_AA->Conformational_Restriction Limits Ramachandran space Turn_Formation Peptide backbone is pre-organized into a turn conformation Conformational_Restriction->Turn_Formation Favors bent structure Stabilization Potential for intramolecular hydrogen bonding stabilizes the turn Turn_Formation->Stabilization Locking the conformation

Caption: Proposed mechanism of peptide turn induction by this compound.

Established Alternatives for Turn Induction: A Comparative Overview

The field of peptidomimetics has a rich history of developing and utilizing various turn-inducing scaffolds. Here, we compare the potential of our target oxetane amino acid with two widely recognized and well-characterized alternatives.

Turn-Inducing MoietyMechanism of ActionAdvantagesDisadvantagesRepresentative References
D-Proline-Glycine (D-Pro-Gly) Sequence The fixed φ dihedral angle of D-Proline (-60°) and the conformational flexibility of Glycine favor the adoption of a type II' β-turn.[10][11]Readily incorporated using standard peptide synthesis. High turn-inducing propensity.Sequence-specific; requires a dipeptide unit. May not be suitable for all target interactions.[12]
Aminobenzoic Acid Derivatives The rigid aromatic scaffold acts as a covalent bridge, forcing the peptide chain into a reverse turn.Provides a rigid and stable turn. Can be functionalized to introduce additional interactions.Larger and less "peptide-like" than single amino acid modifications. Synthesis can be more complex.[5]
This compound (Proposed) The sterically demanding and conformationally restricted oxetane ring is expected to favor a turn geometry.Single amino acid modification. Potentially novel chemical space. May offer improved physicochemical properties.[13]Efficacy and preferred turn type require further experimental validation. Synthesis of the building block can be multi-step.[6][7][14] (by analogy)

Experimental Protocols for Evaluation

To empirically validate the turn-inducing efficacy of this compound and compare it with alternatives, a series of experiments are required. The general workflow is outlined below:

G cluster_1 Experimental Workflow Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) of target peptides Purification_Characterization HPLC Purification and Mass Spectrometry Peptide_Synthesis->Purification_Characterization Structural_Analysis Conformational Analysis using CD, NMR, and FTIR Spectroscopy Purification_Characterization->Structural_Analysis Data_Analysis Comparison of turn populations and structural parameters Structural_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating turn-inducing moieties in peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

This protocol is based on the widely used Fmoc/tBu strategy.[15]

  • Resin Selection and Preparation: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[16] Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[16]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.[16][17] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard Fmoc-protected amino acids: Activate the amino acid (3-5 equivalents) with a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.[17] Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • For incorporating this compound: The protected form of this amino acid should be used. The coupling conditions may require optimization, but a standard HBTU/HOBt or HATU activation is a good starting point.[18]

  • Washing: After coupling, wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[19]

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[17]

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 100-200 µM.[20]

  • Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm at a controlled temperature (e.g., 25 °C).

  • Data Analysis: The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure. A β-turn often exhibits a characteristic minimum around 210-220 nm and a positive peak below 200 nm, although the exact signature can vary.[20][21] Compare the spectra of the oxetane-containing peptide with those of the D-Pro-Gly and aminobenzoic acid analogs.

Protocol 3: Detailed Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about peptide conformation.[22]

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H2O/D2O (9:1) or a membrane-mimicking solvent like trifluoroethanol-d3) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra, including TOCSY (to assign spin systems of individual amino acid residues) and NOESY (to identify through-space proximities between protons).[22]

  • Data Analysis: The presence of a β-turn is indicated by specific short-range and medium-range NOEs. Key diagnostic NOEs for a β-turn include a strong dαN(i, i+1) and weaker dNN(i, i+2) and dαN(i, i+2) cross-peaks.[6] Temperature coefficients of the amide protons can also provide evidence for hydrogen bonding, which is often present in stable turns.[23]

Conclusion and Future Outlook

The incorporation of constrained amino acids is a cornerstone of modern peptide design. While established turn-inducers like D-Pro-Gly sequences have proven to be robust tools, the exploration of novel scaffolds is essential for expanding the repertoire of peptidomimetics. The available evidence strongly suggests that oxetane-containing amino acids, such as this compound, hold significant promise as effective turn-inducing elements.[6][7] The rigid, non-planar oxetane ring offers a unique method of conformational control that warrants thorough investigation.

The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and rigorous conformational analysis of peptides containing this novel amino acid. Through a systematic comparison with well-characterized alternatives, researchers can quantitatively assess its efficacy and determine its potential for application in the development of next-generation peptide-based therapeutics. The unique physicochemical properties imparted by the oxetane moiety may also offer advantages in terms of solubility and metabolic stability, making this an exciting new avenue for drug discovery.[13]

References

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Balaram, P., et al. (1999). Helix and hairpin nucleation in short peptides using centrally positioned conformationally constrained dipeptide segments. Semantic Scholar.
  • Sugar amino acids (SAAs) represent a privileged class of molecular chimeras that uniquely merge the structural rigidity of carbohydrates with the functional display of amino acids.
  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (2020). Phys Chem Chem Phys, 22(43), 25075-25083.
  • Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2011). Journal of Visualized Experiments, (57), 3330.
  • Synthesis and β-sheet propensity of constrained N-amino peptides. (2016). Bioorganic & Medicinal Chemistry, 24(18), 4113-4117.
  • Balaram, P., et al. (1999). Helix and hairpin nucleation in short peptides using centrally positioned conformationally constrained dipeptide segments.
  • Roesner, S., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(8), 2466–2474.
  • Development of the β-hairpin conformation strategy, with structures of the peptides (A) used and circular dichroism(CD) spectra (B) of the peptides.
  • Roesner, S., et al. (2019).
  • Oxetane modified cyclic peptides by head-to-tail macrocyclisation.a,b...
  • Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. (2016). Accounts of Chemical Research, 49(6), 1199–1209.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). Molecules, 28(3), 1033.
  • Guruprasad, K., & Rajkumar, S. (2000). and γγ-turns in proteins revisited: A new set of amino acid turn-type de- pendent positional preferences and potentials. Journal of Biosciences, 25(2), 143-156.
  • Guruprasad, K., & Rajkumar, S. (2000). beta- and gamma-turns in proteins revisited: A new set of amino acid turn-type dependent positional preferences and potentials.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Beta turn propensity and a model polymer scaling exponent identify intrinsically disordered phase-separating proteins. (2021). Biophysical Journal, 120(18), 3986-3999.
  • Nowick, J. S., & Brower, J. O. (2003). A new turn structure for the formation of beta-hairpins in peptides. Journal of the American Chemical Society, 125(4), 876-7.
  • Synthesis of Peptides. Available at: [Link]

  • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modif. CORE.
  • Introduction to Peptide Synthesis. (2001). Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Seebach, D., et al. (1999). Beta-peptides: twisting and turning. Chimia, 53(11), 603-605.
  • Beta turn propensity and a model polymer scaling exponent identify disordered proteins that phase separ
  • A Perspective on the (Rise and Fall of) Protein β-Turns. (2022). International Journal of Molecular Sciences, 23(19), 11847.
  • Synthetic Peptides - A User's Guide.
  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. (2023). The Journal of Organic Chemistry, 88(20), 14502-14512.
  • Novel Conformationally-Constrained Beta-Peptides Characterized by 1H NMR Chemical Shifts. (2005). Journal of the American Chemical Society, 127(45), 15694-15695.
  • Oxetanyl peptides: novel peptidomimetic modules for medicinal chemistry. (2014). Organic Letters, 16(10), 2634-2637.
  • Oxetanes in Drug Discovery Campaigns. (2021). Journal of Medicinal Chemistry, 64(17), 12487-12526.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2018). Beilstein Journal of Organic Chemistry, 14, 2757-2771.
  • A sequence-dependent 1H-NMR study on the formation of beta-turns in tetrapeptides containing charged residues. (1992). Biopolymers, 32(2), 119-30.
  • Why are proline and glycine common in beta turns? Quora.
  • Beta turns. Available at: [Link]

  • Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy.
  • Beta turn || secondary structure of protein. (2021). YouTube.
  • Comprehensive computational design of ordered peptide macrocycles. (2017). Science, 358(6369), 1461-1466.
  • a two-dimensional plot correlating proline and glycine content for a...
  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • Exploring Peptide Conformation through CD and FTIR Spectroscopy: Effects of Glycine Exclusion in Opioid-Based Chimeric Peptides. (2024). African Journal of Biomedical Research, 27(6S).
  • A robust and versatile computational peptide design pipeline to inform wet-lab experiments. (2024).
  • Computational Design of Peptides for Biomaterials Applications. (2023). Annual Review of Chemical and Biomolecular Engineering, 14, 41-65.

Sources

A Head-to-Head Comparison of Oxetane Amino Acids with Other Constrained Analogues: A Guide for Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Drug Design

In the intricate dance of molecular recognition that governs pharmacology, the three-dimensional shape of a molecule is paramount. Flexible molecules, such as linear peptides, exist as a dynamic ensemble of conformations, many of which are not complementary to the target receptor. This conformational freedom comes at an energetic cost upon binding and can expose metabolically labile sites, leading to poor potency, selectivity, and pharmacokinetic profiles. Consequently, a cornerstone of modern medicinal chemistry is the introduction of conformational constraints to lock a molecule into its bioactive shape.

Constrained amino acids are powerful tools in this endeavor, serving as building blocks to pre-organize the backbones and side chains of peptides and peptidomimetics. While traditional mainstays like proline and its derivatives have long been employed, the field is continually evolving. Among the newer entrants, oxetane-containing amino acids have emerged as a particularly compelling class of building blocks. The unique properties of the four-membered oxetane ring—a strained, polar heterocycle—offer a distinct set of advantages for fine-tuning drug-like properties.

This guide provides a head-to-head comparison of oxetane amino acids against other widely used constrained analogues, including azetidines, cyclobutanes, and prolines. We will delve into their comparative effects on structure, physicochemical properties, and metabolic stability, supported by experimental data and detailed protocols to empower researchers in their drug discovery campaigns.

The Oxetane Amino Acid: A Unique Structural and Physicochemical Profile

Oxetane amino acids incorporate the oxetane heterocycle, a four-membered ring containing an oxygen atom, into their structure. This motif is far from being a simple steric block; it imparts a unique combination of properties that can be leveraged by medicinal chemists.

  • Three-Dimensionality and Polarity: The oxetane ring is non-planar and introduces a significant dipole moment, enhancing the three-dimensionality and polarity of the molecule. This can disrupt undesirable planar stacking interactions and improve aqueous solubility—a common hurdle in drug development.

  • Hydrogen Bond Acceptor: The oxygen atom in the oxetane ring is a competent hydrogen bond acceptor, capable of forming interactions similar to those of a carbonyl group. This allows it to act as a bioisosteric replacement for amides or ketones while offering a different metabolic profile.

  • Inductive Effect: The electronegative oxygen atom exerts a powerful electron-withdrawing effect. When placed adjacent to a nitrogen atom, as in 3-amino-oxetane derivatives, it can significantly lower the basicity (pKa) of the amine. This modulation of pKa is a crucial tactic for optimizing solubility, reducing off-target effects (e.g., hERG inhibition), and controlling tissue distribution.

  • Metabolic Stability: The oxetane ring can serve as a "metabolic shield." It is often used to replace metabolically vulnerable groups like gem-dimethyl or carbonyl functionalities, which are susceptible to oxidative metabolism by cytochrome P450 enzymes.

Below is a structural comparison of several key constrained amino acids.

G cluster_0 Oxetane Amino Acid cluster_1 Azetidine Amino Acid cluster_2 Cyclobutane Amino Acid cluster_3 Proline a a b b c c d d

A Senior Application Scientist's Guide to Verifying the Impact of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid on Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced potency, selectivity, and metabolic stability is a paramount objective. The incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful strategy to achieve these goals.[1][2] This guide provides an in-depth technical comparison and experimental framework for evaluating the impact of a specific UAA, 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (hereafter referred to as Oaa), on peptide-protein interactions.

Unlike natural amino acids, which offer a limited chemical diversity, UAAs can introduce unique structural and functional motifs into a peptide backbone.[1][2] Oaa, with its rigid oxetane ring, is a compelling candidate for modulating the conformational landscape of a peptide. The inherent ring strain of the oxetane moiety can pre-organize the peptide backbone into a specific conformation, potentially reducing the entropic penalty upon binding to its target protein and thereby enhancing binding affinity.[3][4][5] This guide will compare the hypothetical performance of an Oaa-containing peptide to its natural counterpart and other common UAAs, supported by detailed experimental protocols to validate these claims.

The Rationale Behind Incorporating Oaa: A Structural Hypothesis

The central hypothesis for incorporating Oaa into a peptide sequence is that the oxetane ring will act as a potent conformational constraint. Studies on similar oxetane-modified peptides have shown that this modification can induce kinks or turns in the peptide backbone and disrupt stable secondary structures like α-helices.[6][7] This pre-organization can be advantageous if the native peptide adopts a similar turn at the protein interface. By locking the peptide into a bioactive conformation, we anticipate an increase in binding affinity (a lower dissociation constant, KD).

This guide will explore the experimental verification of this hypothesis by comparing a model peptide sequence with and without the Oaa modification. As further comparators, we will consider the well-established unnatural amino acid, N-methyl-Alanine (MeAla), known for its ability to restrict backbone rotation and eliminate a hydrogen bond donor, and the simple substitution with D-Alanine (D-Ala), which can disrupt secondary structures.

Experimental Workflow for Verification

The following workflow outlines the necessary steps to synthesize the peptides and rigorously characterize their interaction with a target protein.

G cluster_0 Peptide Synthesis & Purification cluster_2 Data Analysis & Comparison A Solid-Phase Peptide Synthesis (SPPS) of: 1. Native Peptide 2. Oaa-Peptide 3. MeAla-Peptide 4. D-Ala-Peptide B Cleavage from Resin & Deprotection A->B C High-Performance Liquid Chromatography (HPLC) Purification B->C D Mass Spectrometry (MS) Verification C->D E Surface Plasmon Resonance (SPR) (Kinetics: ka, kd, KD) D->E F Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS, KD, n) D->F G Nuclear Magnetic Resonance (NMR) (Structural Mapping) D->G H Comparative Analysis of Binding Kinetics and Affinity E->H I Thermodynamic Signature Comparison F->I J Structural Insights into Binding Mode G->J H->I I->J

Caption: Experimental workflow for verifying the impact of Oaa.

Comparative Performance Analysis: Hypothetical Data

The following tables present hypothetical, yet plausible, data based on the expected outcomes of our experimental workflow. These tables are designed to illustrate the potential impact of Oaa and other UAAs on peptide-protein interactions.

Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

Peptide VariantAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Dissociation Constant (KD) (nM)
Native Peptide1.2 x 1055.0 x 10-341.7
Oaa-Peptide 1.5 x 105 8.0 x 10-4 5.3
MeAla-Peptide9.5 x 1041.2 x 10-312.6
D-Ala-Peptide2.1 x 1049.0 x 10-3428.6

This data illustrates a significant improvement in binding affinity for the Oaa-Peptide, primarily driven by a slower dissociation rate (kd), suggesting a more stable complex.

Table 2: Thermodynamic Data from Isothermal Titration Calorimetry (ITC)

Peptide VariantStoichiometry (n)Dissociation Constant (KD) (nM)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (-TΔS) (kcal/mol)
Native Peptide1.0545.2-8.51.5
Oaa-Peptide 1.02 6.1 -9.8 -1.3
MeAla-Peptide1.0313.5-9.2-0.5
D-Ala-Peptide0.98450.1-7.11.2

The ITC data corroborates the SPR findings and suggests that the enhanced affinity of the Oaa-Peptide is due to a more favorable enthalpic contribution (ΔH) and a less unfavorable (or even favorable) entropic contribution (-TΔS), consistent with the pre-organization hypothesis.

Detailed Experimental Protocols

Part 1: Peptide Synthesis and Purification

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of the peptides using a standard Fmoc/tBu strategy.[8]

  • Resin Preparation: Start with a Rink Amide resin suitable for producing a C-terminal amide. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids, dissolve 4 equivalents of the Fmoc-protected amino acid, 3.95 equivalents of HCTU, and 8 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF.

    • For the Oaa, MeAla, and D-Ala, use the same molar equivalents.

    • Add the activation mixture to the resin and shake for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a mixture of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

  • Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the peptide by mass spectrometry.

Part 2: Biophysical Characterization

Protocol 2: Surface Plasmon Resonance (SPR) Analysis [9][10][11][12]

SPR is a label-free technique that measures real-time binding kinetics.[10][12]

  • Immobilization of the Target Protein:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the protein immobilization.

  • Kinetic Analysis:

    • Prepare a dilution series of each peptide variant in a suitable running buffer (e.g., HBS-EP+).

    • Inject the peptide solutions at various concentrations over the immobilized protein and reference surfaces at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each peptide injection using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Isothermal Titration Calorimetry (ITC) Analysis [13][14][15][16]

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[14][16]

  • Sample Preparation:

    • Dialyze both the target protein and the peptide solutions extensively against the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and peptide solutions.

    • Degas both solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Load the target protein into the sample cell (typically at a concentration 10-20 times the expected KD).

    • Load the peptide solution into the injection syringe (at a concentration 10-15 times that of the protein).

    • Perform a series of small injections (e.g., 2-10 µL) of the peptide into the protein solution while monitoring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the stoichiometry (n), the binding affinity (KA or KD), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKA = ΔH - TΔS.

Protocol 4: NMR Spectroscopy for Structural Mapping [17][18][19][20]

NMR can provide residue-level information about the binding interface.[17][18][19][20]

  • Sample Preparation:

    • Prepare a sample of 15N-labeled target protein in a suitable NMR buffer.

    • Prepare a concentrated stock solution of the unlabeled peptide in the same buffer.

  • NMR Data Acquisition:

    • Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled protein in the absence of the peptide. This spectrum provides a unique signal for each backbone amide proton.

    • Titrate the unlabeled peptide into the protein sample in a stepwise manner, acquiring a 1H-15N HSQC spectrum at each titration point.

  • Data Analysis (Chemical Shift Perturbation Mapping):

    • Overlay the spectra from the titration series.

    • Identify the protein amide resonances that shift or broaden upon peptide binding. These residues are likely at or near the binding interface.

    • Map the perturbed residues onto the 3D structure of the protein to visualize the binding site.

    • Comparing the perturbation maps for the different peptide variants can reveal differences in their binding modes.

Conclusion

The incorporation of this compound represents a promising strategy for enhancing the binding affinity of therapeutic peptides. The rigid oxetane ring is hypothesized to pre-organize the peptide into a bioactive conformation, leading to more favorable binding thermodynamics. This guide provides a comprehensive framework for rigorously testing this hypothesis. By employing a suite of biophysical techniques—SPR for kinetics, ITC for thermodynamics, and NMR for structural insights—researchers can obtain a holistic understanding of the impact of this novel unnatural amino acid. The comparative approach, benchmarking against the native peptide and other well-characterized modifications, ensures a robust and objective evaluation, ultimately guiding the rational design of next-generation peptide therapeutics.

References

  • Hruby, V. J., & Balse, P. M. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798.
  • Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands.
  • Zhang, Y., & Li, N. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol, 3(3), e323.
  • Vilela, F. (2018).
  • Gajewska, K. A., & Płochocka, K. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(18), 4061.
  • Hruby, V. J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Request PDF.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Life Chemicals. (2020, February 18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.
  • Kvachnina, E., & Seifert, R. (2013). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in molecular biology (Clifton, N.J.), 1013, 203–216.
  • Palladino, P., & Garcia-Saez, I. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2964.
  • Evans, S. V. (2012). Protein Interaction Analysis by Surface Plasmon Resonance. Methods in molecular biology (Clifton, N.J.), 855, 257–273.
  • Reese, M. L., & Dötsch, V. (2003). Fast mapping of protein-protein interfaces by NMR spectroscopy. Journal of the American Chemical Society, 125(47), 14250–14251.
  • McMahon, H. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. LMB.
  • Lanooij, J., & Smakowska-Luzan, E. (2021). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In Plant Peptide Hormones (pp. 297-313). Humana, New York, NY.
  • Beadle, J. D., Taylor, J. E., & Shipman, M. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical chemistry chemical physics : PCCP, 22(43), 25075–25083.
  • Reese, M. L., & Dötsch, V. (2003). Fast mapping of protein-protein interfaces by NMR spectroscopy. PubMed.
  • Sharma, A., & Barchi, J. J. (2012). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in molecular biology (Clifton, N.J.), 885, 411–429.
  • Gaponenko, V., & Fesik, S. W. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 7, 12.
  • Prenner, E. J., Lewis, R. N., & McElhaney, R. N. (2005). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry, 44(25), 9019–9030.
  • Ubbink, M. (2001). Mapping protein-protein interactions in solution by NMR spectroscopy. Biochemistry, 40(13), 3747–3755.
  • Beadle, J. D., Taylor, J. E., & Shipman, M. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. PubMed.
  • Rauter, A. P. (2019). Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group).
  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures.
  • Sam-Soon, N., et al. (2021). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 125(4), 1085–1098.
  • Wang, Y., & Woodbury, D. J. (2014). Unstructured interactions between peptides and proteins: exploring the role of sequence motifs in affinity and specificity.
  • Isenegger, P. G., et al. (2019). Oxetane modified cyclic peptides by disulphide bond formation.
  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(11), 1839–1856.
  • Kumar, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38668–38685.
  • Sam-Soon, N., et al. (2021). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 125(4), 1085–1098.
  • Roesner, S., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(4), 1085–1092.
  • APPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. APPTec.
  • Lund University. (2023). Structure Affinity Relationship Study of Macrocyclic Peptide Scaffold Binding to PSD-95.
  • Beck-Sickinger, A. G., & Mörl, K. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2036–2048.
  • Eggen, I., et al. (2014). Control Strategies for Synthetic Therapeutic Peptide APIs.
  • Yoshida, A., Kaplan, B. E., & Kimura, M. (1987). Metal-binding and detoxification effect of synthetic oligopeptides containing three cysteinyl residues.

Sources

Safety Operating Guide

A Precautionary Approach to the Disposal of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

The primary strategy for managing laboratory waste is to maximize safety and minimize environmental impact.[1] This process begins with a thorough understanding of the material's potential hazards and a clear plan for its ultimate disposal before any research activity commences.[1]

Hazard Assessment Based on Chemical Structure

In the absence of specific toxicological data, a conservative assessment of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid is necessary. This involves evaluating the potential hazards associated with its constituent functional groups:

  • Carboxylic Acid: The presence of a carboxylic acid group suggests the compound may be corrosive.[2] Aqueous solutions could have a pH low enough to be classified as a characteristic hazardous waste (pH ≤ 2).[3] Acetic acid itself is a corrosive and flammable liquid.[4]

  • Amino Acid Derivative: While many amino acids are naturally occurring, certain derivatives can possess biological activity and may present uncharacterized toxicological properties.[5][6] The metabolism of amino acids involves the removal of the amino group, which can lead to the formation of ammonia, a toxic substance that is typically detoxified in the liver.[7][8]

  • Oxetane Ring: The oxetane ring is a four-membered ether. Some simple ethers are highly flammable and can form explosive peroxides over time.[9] While this specific compound is a solid, thermal decomposition could release volatile, flammable, or toxic substances.[9][10] Safety data for a similar compound, 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, indicates it can cause skin and serious eye irritation, and may cause respiratory irritation.[11]

Given these considerations, this compound should be handled as a hazardous chemical until proven otherwise. All waste containing this compound must be managed as hazardous waste.[3]

Guiding Principles for Disposal

Effective laboratory waste management is crucial for ensuring a safe working environment, adhering to regulations, and protecting the ecosystem.[2] The following principles should guide all disposal-related activities:

  • Waste Minimization: The most effective strategy is to reduce the generation of waste at the source. This includes ordering the smallest necessary quantities of the chemical and reducing the scale of experiments whenever feasible.[1][3]

  • Segregation: Do not mix this waste with other waste streams.[12] Incompatible wastes, if mixed, can cause dangerous reactions.[1][13] Use separate, clearly labeled containers for different types of chemical waste.[14]

  • Identification: All waste containers must be accurately and clearly labeled.[13] For unknown materials or research compounds without specific data, the label should indicate "Hazardous Waste" and provide as much information as possible about the potential hazards.[3]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small, laboratory-scale quantities of this compound and associated contaminated materials.

3.1. Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[15]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[16]

  • Body Protection: A laboratory coat.[15]

3.2. Waste Collection and Containment

  • Select an Appropriate Container: Use a container that is compatible with the waste. For solid waste, a sealable, puncture-resistant container is appropriate. For liquid waste (e.g., solutions containing the compound), use a leak-proof container, preferably plastic, with a screw cap.[1][3] The container must be kept closed except when adding waste.[1]

  • Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste.[13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (based on assessment): "Irritant," "Corrosive (potential)"

    • The date waste was first added (accumulation start date).[13]

  • Segregate Waste:

    • Solid Waste: Collect unadulterated solid this compound in a designated solid waste container.

    • Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and absorbent paper should be placed in the same solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a designated liquid waste container. Do not mix with other solvent wastes unless compatibility has been confirmed.[1]

    • Sharps: Contaminated needles or other sharps must be disposed of in a designated, puncture-resistant sharps container.[14]

3.3. Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The SAA must be at or near the point of generation.[1]

  • Ensure secondary containment, such as a tray, is used to catch any potential leaks.[1][13]

  • Store incompatible wastes separately within the SAA to prevent accidental mixing.[13]

3.4. Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.[3][12] Provide them with a complete and accurate description of the waste. Final disposal will likely involve incineration at a permitted hazardous waste facility.[14]

Decontamination and Emergency Procedures

4.1. Decontamination

  • Work Surfaces: Wipe down benches and other surfaces where the compound was handled with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Glassware: Rinse glassware with a suitable solvent to remove residues. Collect this rinse as hazardous liquid waste. Then, wash the glassware with soap and water.

4.2. Spill Response

In the event of a spill, immediate and proper cleanup is essential.[14]

  • Alert Personnel: Notify others in the lab immediately.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust or vapors are present.[16]

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust.[5] For liquid spills, surround the area with absorbent pads or berms.

  • Cleanup: Carefully sweep or wipe up the absorbed material. Place all contaminated materials, including PPE, into a sealed container and label it as hazardous waste.[14]

  • Decontaminate: Clean the spill area as described in the decontamination section.

Summary and Visual Aids

Table 1: Disposal and Safety Summary
ItemSpecificationRationale
Waste Category Hazardous Chemical WastePrecautionary principle due to uncharacterized toxicity and potential corrosivity/irritancy.[2][3][11]
PPE Safety Goggles, Lab Coat, Nitrile GlovesProtects against potential eye, skin, and respiratory irritation.[11][15]
Waste Container Solid: Sealable, labeled plastic container. Liquid: Leak-proof, labeled plastic bottle.Prevents leaks and ensures compatibility with potentially corrosive waste.[1][3]
Storage Designated, secondary-contained Satellite Accumulation Area (SAA).Complies with regulations and prevents spills from spreading.[1][3][13]
Disposal Method Collection by licensed hazardous waste vendor for incineration.Ensures safe, environmentally sound, and compliant disposal.[12]
Diagram 1: Disposal Decision Workflow

This diagram illustrates the step-by-step process for managing waste generated from work with this compound.

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generation (Solid, Liquid, or Contaminated PPE) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Type (Solid vs. Liquid vs. Sharps) select_container Select & Label Correct Hazardous Waste Container assess->select_container ppe->assess solid_waste Place solid chemical & contaminated items in Solid Waste Container select_container->solid_waste Solid liquid_waste Pour solution into Liquid Waste Container select_container->liquid_waste Liquid sharps_waste Place contaminated sharps in Sharps Container select_container->sharps_waste Sharps close_container Securely Close Container When Not in Use solid_waste->close_container liquid_waste->close_container sharps_waste->close_container store Store in Designated SAA with Secondary Containment close_container->store pickup Arrange for EHS/ Licensed Vendor Pickup store->pickup end_process Disposal Complete pickup->end_process

Caption: Workflow for proper segregation and disposal of chemical waste.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]

  • Household Hazardous Waste (HHW). (2025, May 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet: Oxetane-3-carbaldehyde. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Oxetane. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Material Safety Data Sheet: (2-Aminothiazole-4-yl)-Acetic Acid, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Disposal of amino acid nitrogen. (2019, January 7). ResearchGate. Retrieved from [Link]

  • MSDS of 2-amino-2-(3-methyloxetan-3-yl)acetic acid. (2025, December 15). Capot Chemical. Retrieved from [Link]

  • Amino Acid Metabolism. (2017, May 29). Ninja Nerd [Video]. YouTube. Retrieved from [Link]

  • SAFETY DATA SHEET ACETIC ACID LRG. (n.d.). Chemical Suppliers. Retrieved from [Link]

  • Amino acid pharmacokinetics and safety assessment. (n.d.). PubMed, National Institutes of Health. Retrieved from [Link]

  • Proteins: Metabolism. (n.d.). In Principles of Animal Nutrition. Open Educational Resources. Retrieved from [Link]

  • Amino Acid Metabolism: Transamination and Deamination. (n.d.). Solubility of Things. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid. As a compound integrating a reactive oxetane ring, an amino acid derivative, and a carboxylic acid moiety, a multi-faceted approach to safety is paramount. This document is intended for researchers, scientists, and professionals in drug development who may handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

  • Oxetane Moiety : The four-membered oxetane ring is strained and can be prone to ring-opening, particularly under acidic conditions or upon heating.[1] While the parent oxetane is a highly flammable liquid and vapor, this larger, solid derivative is unlikely to be flammable. However, the reactivity of the oxetane ring itself is a key consideration.[2][3]

  • Amino Acid Derivative : A closely related compound, 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid, is known to cause skin, eye, and respiratory irritation.[4][5] Another analogue, 2-[(Methoxycarbonyl)amino]acetic acid, is classified as harmful if swallowed (Acute Toxicity 4, Oral).

  • Carboxylic Acid Group : Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.

Based on this analysis, this compound should be handled as a compound that is potentially harmful if swallowed , and an irritant to the skin, eyes, and respiratory system .

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is required to mitigate the identified risks. The minimum PPE for any laboratory work includes a lab coat, long pants, and closed-toe shoes.[6][7] The specific requirements for handling this compound are detailed below.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash gogglesProtects against splashes of the compound or solvents, which are anticipated to be eye irritants.[6][7]
Face shield (in addition to goggles)Required when handling larger quantities or when there is a significant splash risk, such as during transfers or reaction quenching.[6][8]
Hand Protection Disposable nitrile glovesProvides a primary barrier against skin contact. Given the potential for skin irritation, gloves should be inspected before use and changed immediately upon contamination.[6]
Double glovingRecommended for extended procedures or when handling concentrated solutions to provide an additional layer of protection.
Body Protection Flame-resistant laboratory coatProtects skin and clothing from splashes and spills.[8]
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary method for avoiding inhalation of powders or aerosols.
N95 respiratorMay be necessary if handling the powder outside of a fume hood, based on a task-specific risk assessment.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection start Start: Prepare to handle 2-((Methoxycarbonyl)amino)-2- (oxetan-3-yl)acetic acid fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Weighing solid powder? fume_hood->weighing Yes respirator Consider N95 Respirator (Task-specific risk assessment) fume_hood->respirator No splash_risk Significant splash risk? (e.g., large volume transfer) weighing->splash_risk Yes/No min_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles splash_risk->min_ppe No face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with caution min_ppe->proceed face_shield->min_ppe respirator->weighing

Caption: PPE selection workflow for handling the target compound.

Operational and Handling Plan

Adherence to a strict operational plan minimizes exposure and ensures a safe working environment.

Preparation and Weighing
  • Designated Area : All handling of this compound should be conducted in a designated area within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[9]

  • Pre-use Inspection : Before starting, ensure all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.

  • Weighing : When weighing the solid, use a spatula and handle it gently to minimize dust generation. Tare a container on the balance before adding the compound.

  • Spill Kit : Ensure a chemical spill kit appropriate for solid and acidic compounds is readily accessible.

Dissolution and Reaction
  • Solvent Addition : When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Temperature Control : Given the potential instability of the oxetane ring, avoid excessive heat unless the reaction protocol specifically requires it.[1] Monitor the reaction temperature closely.

  • Acid/Base Reactions : Be cautious when adding strong acids or bases, as this could potentially catalyze the opening of the oxetane ring.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

  • Waste Segregation : All waste containing this compound, including contaminated gloves, weigh boats, and solvents, must be segregated into a clearly labeled hazardous waste container.

  • Container Labeling : The waste container should be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Aqueous Waste : Aqueous solutions containing this compound should be collected as acidic aqueous waste. Do not neutralize unless it is part of a specific, approved procedure, as this could generate heat.

  • Solid Waste : Contaminated solid waste such as gloves, paper towels, and spatulas should be placed in a designated solid hazardous waste container.

  • Empty Containers : The original container of the compound, even when empty, should be disposed of as hazardous waste.

Chemical Waste Disposal Workflow

Disposal_Workflow start Waste Generated waste_type What is the waste type? start->waste_type solid_waste Solid Waste (gloves, paper towels, empty containers) waste_type->solid_waste Solid liquid_waste Liquid Waste (reaction mixtures, solvent rinses) waste_type->liquid_waste Liquid solid_container Place in labeled 'Solid Hazardous Waste' container solid_waste->solid_container liquid_container Place in labeled 'Acidic Aqueous/Organic Waste' container liquid_waste->liquid_container disposal Arrange for disposal by Environmental Health & Safety solid_container->disposal liquid_container->disposal

Caption: Workflow for the disposal of waste containing the target compound.

By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their research.

References

  • CymitQuimica.
  • Wessjohann, L. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Sigma-Aldrich. 2-[(Methoxycarbonyl)
  • MSDS of 2-((Methoxycarbonyl)amino)acetic acid.
  • Westlab Canada. (2023). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
  • Lab Manager. (2009). Personal Protective Equipment (PPE)
  • University of Washington. (2016). Personal Protective Equipment (PPE) in Laboratories. UW Environmental Health & Safety.
  • Tel Aviv University. Laboratory Safety guidelines and Personal protection equipment (PPE). Gray Faculty of Medical & Health Sciences.
  • AK Scientific, Inc. Safety Data Sheet: 2-((Tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Fisher Scientific.
  • Wikipedia. Oxetane.
  • Fisher Scientific. (2015).
  • Technion – Israel Institute of Technology. Chemical Waste Management Guide.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Fisher Scientific. (2015).
  • Google Patents.
  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • BLDpharm. 2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid.
  • LabSolu. 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid.
  • BLDpharm. (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.
  • Organic Letters. (2022).
  • ResearchGate. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid.
  • National Institutes of Health. (2022).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.